4,4,5,5-Tetramethyl-2-(m-tolyl)-1,3,2-dioxaborolane
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Properties
IUPAC Name |
4,4,5,5-tetramethyl-2-(3-methylphenyl)-1,3,2-dioxaborolane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19BO2/c1-10-7-6-8-11(9-10)14-15-12(2,3)13(4,5)16-14/h6-9H,1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XDKYCZBGHPGKEP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC=C2)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19BO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70375252 | |
| Record name | 4,4,5,5-Tetramethyl-2-(3-methylphenyl)-1,3,2-dioxaborolane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70375252 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
253342-48-2 | |
| Record name | 4,4,5,5-Tetramethyl-2-(3-methylphenyl)-1,3,2-dioxaborolane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70375252 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4,4,5,5-Tetramethyl-2-(m-tolyl)-1,3,2-dioxaborolane | |
| Source | European Chemicals Agency (ECHA) | |
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| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Foundational & Exploratory
An In-depth Technical Guide to the Structural Properties of 4,4,5,5-Tetramethyl-2-(m-tolyl)-1,3,2-dioxaborolane
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core structural properties of 4,4,5,5-Tetramethyl-2-(m-tolyl)-1,3,2-dioxaborolane, a key building block in modern organic synthesis. This document details its physicochemical characteristics, spectroscopic signature, and crystallographic structure. Furthermore, it outlines standardized experimental protocols for its synthesis and characterization and illustrates relevant chemical pathways.
Core Structural and Physical Properties
This compound, also known as m-tolylboronic acid pinacol ester, is an organoboron compound widely utilized in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling. Its pinacol ester group provides enhanced stability and ease of handling compared to the corresponding boronic acid, making it a preferred reagent in the synthesis of complex molecules, including active pharmaceutical ingredients.[1]
Table 1: General and Physicochemical Properties
| Property | Value | Source(s) |
| IUPAC Name | 4,4,5,5-tetramethyl-2-(3-methylphenyl)-1,3,2-dioxaborolane | PubChem[2] |
| Synonyms | m-Tolylboronic acid pinacol ester, 3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)toluene | PubChem[2] |
| CAS Number | 253342-48-2 | PubChem[2] |
| Molecular Formula | C₁₃H₁₉BO₂ | PubChem[2] |
| Molecular Weight | 218.10 g/mol | PubChem[2] |
| Appearance | White to off-white powder or lump | Chem-Impex[1] |
| Melting Point | 34 - 38 °C | Chem-Impex[1] |
Spectroscopic and Crystallographic Data
The structural integrity and purity of this compound are typically confirmed through a combination of Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography.
Table 2: NMR Spectroscopic Data (Predicted)
While specific experimental spectra for this compound are not widely published, predicted chemical shifts based on its structure are commonly used for identification. The following are expected peak locations in ¹H, ¹³C, and ¹¹B NMR spectra.
| Nucleus | Predicted Chemical Shift (δ) ppm | Assignment |
| ¹H NMR | ~ 7.6 (m, 2H) | Aromatic protons ortho to boron |
| ~ 7.2 (m, 2H) | Aromatic protons meta and para to boron | |
| ~ 2.3 (s, 3H) | Methyl group on tolyl ring (-CH₃) | |
| ~ 1.3 (s, 12H) | Methyl groups on pinacol ring (-C(CH₃)₂) | |
| ¹³C NMR | ~ 138 | Aromatic carbon of tolyl methyl group |
| ~ 135 | Aromatic carbons ortho to boron | |
| ~ 128 | Aromatic carbons meta to boron | |
| ~ 84 | Pinacol carbons attached to oxygen (-C (CH₃)₂) | |
| ~ 25 | Pinacol methyl carbons (-C(CH₃ )₂) | |
| ~ 21 | Tolyl methyl carbon (-CH₃ ) | |
| ¹¹B NMR | ~ 30 | Tricovalent boron center |
Table 3: Crystallographic Data
The crystal structure of this compound has been determined and is available in the Cambridge Structural Database.
| Parameter | Value | Reference |
| CCDC Number | 718899 | PubChem[2] |
| Crystal System | Data not publicly available in search results | CCDC[2] |
| Space Group | Data not publicly available in search results | CCDC[2] |
| Key Bond Lengths | Data not publicly available in search results | CCDC[2] |
Experimental Protocols
The following sections provide detailed methodologies for the synthesis and characterization of this compound.
Synthesis via Miyaura Borylation
This compound is commonly synthesized via the palladium-catalyzed Miyaura borylation reaction, which involves the cross-coupling of an aryl halide with a diboron reagent.
Protocol:
-
Reagents and Materials:
-
3-Bromotoluene (1.0 equiv)
-
Bis(pinacolato)diboron (B₂pin₂) (1.1 equiv)
-
[1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂) (0.03 equiv)
-
Potassium acetate (KOAc) (3.0 equiv)
-
Anhydrous 1,4-Dioxane
-
Schlenk flask and magnetic stirrer
-
Inert atmosphere (Argon or Nitrogen)
-
-
Procedure: a. To a dry Schlenk flask under an inert atmosphere, add 3-bromotoluene, bis(pinacolato)diboron, Pd(dppf)Cl₂, and potassium acetate. b. Add anhydrous 1,4-dioxane to the flask via syringe. c. Heat the reaction mixture to 80-90 °C and stir for 12-24 hours. d. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). e. Upon completion, cool the mixture to room temperature and dilute with ethyl acetate. f. Filter the mixture through a pad of celite to remove inorganic salts. g. Concentrate the filtrate under reduced pressure. h. Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure product.
Characterization Methods
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Sample Preparation: Dissolve 5-10 mg of the purified product in approximately 0.6 mL of deuterated chloroform (CDCl₃).
-
¹H NMR: Acquire the spectrum on a 400 MHz or higher spectrometer. Expected signals include multiplets in the aromatic region (7.2-7.6 ppm), a singlet for the tolyl methyl group (~2.3 ppm), and a singlet for the pinacol methyl groups (~1.3 ppm).
-
¹³C NMR: Acquire the proton-decoupled spectrum. Expected signals include multiple resonances in the aromatic region, a peak for the pinacol carbons attached to oxygen (~84 ppm), and peaks for the methyl groups (~21-25 ppm). The carbon attached to boron may be broad or unobserved due to quadrupolar relaxation.
-
¹¹B NMR: Acquire the spectrum to confirm the presence and electronic environment of the boron atom. A single broad peak is expected around 30 ppm, characteristic of a tricoordinate boronic ester.
X-ray Crystallography:
-
Crystal Growth: Grow single crystals suitable for X-ray diffraction by slow evaporation of a saturated solution of the compound in a suitable solvent system (e.g., hexane).
-
Data Collection: Mount a suitable crystal on a diffractometer. Collect diffraction data at a low temperature (e.g., 100 K) using Mo Kα radiation.
-
Structure Solution and Refinement: Solve the structure using direct methods and refine using full-matrix least-squares on F².
Key Reaction Pathways and Workflows
Synthesis Workflow
The general laboratory workflow for the synthesis and purification of this compound is depicted below.
Caption: General workflow for the Miyaura borylation synthesis.
Suzuki-Miyaura Coupling Mechanism
This compound is a key intermediate in the Suzuki-Miyaura coupling reaction, a powerful method for forming carbon-carbon bonds. The catalytic cycle is illustrated below.
Caption: Catalytic cycle of the Suzuki-Miyaura coupling reaction.
References
m-tolylboronic acid pinacol ester chemical formula
An In-depth Technical Guide to m-Tolylboronic Acid Pinacol Ester
Introduction
m-Tolylboronic acid pinacol ester, also known as 4,4,5,5-tetramethyl-2-(3-methylphenyl)-1,3,2-dioxaborolane, is an organoboron compound that serves as a critical building block in modern organic synthesis. Boronic acid pinacol esters are valued for their stability, ease of handling, and high reactivity in various catalytic reactions compared to their corresponding boronic acids.[1][2] This guide provides a comprehensive overview of the chemical properties, synthesis, and applications of m-tolylboronic acid pinacol ester, with a particular focus on its role in palladium-catalyzed cross-coupling reactions, which are fundamental to drug discovery and materials science.[2][3]
Chemical Properties and Structure
The defining feature of m-tolylboronic acid pinacol ester is the covalent bond between a tolyl group (a methylated phenyl ring) and the boron atom of a pinacolato ligand. The pinacol group enhances the compound's stability, making it less prone to dehydration and easier to handle and store than m-tolylboronic acid itself.[1]
Chemical Identifiers
-
IUPAC Name: 4,4,5,5-tetramethyl-2-(3-methylphenyl)-1,3,2-dioxaborolane
-
CAS Number: 253342-48-2
-
Molecular Formula: C13H19BO2[4]
-
InChI Key: XDKYCZBGHPGKEP-UHFFFAOYSA-N
Physicochemical Data
The quantitative properties of m-tolylboronic acid pinacol ester are summarized in the table below for easy reference.
| Property | Value | Units |
| Molecular Weight | 218.10 | g/mol |
| Appearance | Solid | - |
| Melting Point | 34.0 to 38.0[4] | °C |
| Boiling Point | 307.2 (Predicted)[4] | °C |
| Density | 0.98 (Predicted)[4] | g/cm³ |
Synthesis and Experimental Protocols
Arylboronic acid pinacol esters are commonly synthesized through the esterification of a boronic acid with pinacol. This method is straightforward and generally high-yielding.
General Experimental Protocol: Esterification of m-Tolylboronic Acid
This protocol describes a general procedure for the synthesis of m-tolylboronic acid pinacol ester from m-tolylboronic acid and pinacol.
-
Reagents and Setup: An oven-dried flask is charged with m-tolylboronic acid (1.0 equiv), pinacol (1.0 equiv), and a dehydrating agent such as anhydrous magnesium sulfate (1.5 equiv).[5]
-
Solvent Addition: Anhydrous diethyl ether or a similar aprotic solvent is added to the flask to create a suspension.[5]
-
Reaction: The suspension is stirred under an inert atmosphere (e.g., argon) at room temperature for approximately 24 hours.[5]
-
Workup: The solid magnesium sulfate is removed by filtration. The filtrate is then concentrated under reduced pressure to yield the crude product.[5]
-
Purification: The crude material is dissolved in a nonpolar solvent like pentane and washed with water to remove any remaining pinacol or other water-soluble impurities. The organic layer is dried over magnesium sulfate, filtered, and concentrated.[5]
-
Final Product: The resulting product can be further purified by distillation or recrystallization to yield analytically pure m-tolylboronic acid pinacol ester.[5]
Applications in Drug Development and Organic Synthesis
Boronic acid pinacol esters are indispensable reagents in modern organic chemistry, primarily due to their utility in the Suzuki-Miyaura coupling reaction.[3][6] This palladium-catalyzed reaction forms a carbon-carbon bond between the organoboron compound and an organohalide, providing a powerful method for constructing complex molecular frameworks.[7][8]
The Suzuki-Miyaura coupling is widely used in the pharmaceutical industry to synthesize biaryl and substituted styrene motifs, which are common structural features in many drug candidates.[2][6] m-Tolylboronic acid pinacol ester allows for the introduction of a tolyl group, a structural component present in numerous biologically active molecules. The stability and reactivity of the pinacol ester make it an ideal coupling partner, often providing higher yields and tolerating a wider range of functional groups compared to the free boronic acid.[1]
Mechanism: The Suzuki-Miyaura Catalytic Cycle
The Suzuki-Miyaura reaction proceeds via a catalytic cycle involving a palladium complex. The cycle consists of three key steps: oxidative addition, transmetalation, and reductive elimination.[8]
-
Oxidative Addition: The active Pd(0) catalyst reacts with an organohalide (R¹-X), inserting the palladium into the carbon-halide bond. This forms a Pd(II) complex.[8]
-
Transmetalation: The organic group from the boronic ester (R²) is transferred to the palladium center. This step requires activation by a base, which forms a boronate species that facilitates the transfer of the tolyl group to the palladium complex, displacing the halide.[9][10]
-
Reductive Elimination: The two organic groups (R¹ and R²) on the palladium complex are coupled together, forming the new C-C bond and the final product (R¹-R²). This step regenerates the Pd(0) catalyst, which can then re-enter the catalytic cycle.[8][10]
References
- 1. 5-Formyl-2-methylphenylboronic acid pinacol ester | Boronic Esters [frontierspecialtychemicals.com]
- 2. nbinno.com [nbinno.com]
- 3. nbinno.com [nbinno.com]
- 4. chembk.com [chembk.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Suzuki Coupling [organic-chemistry.org]
- 10. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
Technical Guide: Spectroscopic and Application Data for CAS No. 253342-48-2 and Related Aryl Boronic Acid Pinacol Esters
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the spectroscopic properties and a key synthetic application of the chemical compound with CAS number 253342-48-2, identified as 3-Tolylboronic acid pinacol ester. Due to the limited availability of comprehensive, publicly accessible spectroscopic data for this specific compound, this guide utilizes data from a closely related and structurally representative analogue, Phenylboronic acid pinacol ester (CAS No. 24388-23-6), to illustrate the characteristic spectral features of this important class of reagents.
Compound Identification
-
CAS Number: 253342-48-2[1]
-
Chemical Name: 3-Tolylboronic acid pinacol ester[1]
-
Synonyms: 4,4,5,5-tetramethyl-2-(m-tolyl)-1,3,2-dioxaborolane, 3-Methylphenylboronic acid pinacol ester, 3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)toluene[1]
-
Molecular Formula: C₁₃H₁₉BO₂[1]
-
Molecular Weight: 218.10 g/mol [1]
Spectroscopic Data (Representative Compound: Phenylboronic acid pinacol ester)
The following tables summarize the spectroscopic data for Phenylboronic acid pinacol ester (CAS No. 24388-23-6), a representative aryl boronic acid pinacol ester.
Table 1: ¹H NMR Spectroscopic Data
| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Number of Protons | Assignment |
| 7.81 | d | 7.3 | 2H | Aromatic (ortho-H) |
| 7.46 | t | 7.3 | 1H | Aromatic (para-H) |
| 7.36 | t | 7.3 | 2H | Aromatic (meta-H) |
| 1.35 | s | - | 12H | Methyl (pinacol) |
Data obtained from a predicted spectrum for Phenylboronic acid pinacol ester.[2]
Table 2: ¹³C NMR Spectroscopic Data
| Chemical Shift (δ) ppm | Assignment |
| ~135 | Aromatic (ipso-C attached to Boron) |
| ~132 | Aromatic (para-C) |
| ~128 | Aromatic (ortho- and meta-C) |
| 83.0 | Quaternary (pinacol) |
| 24.9 | Methyl (pinacol) |
Note: The ipso-carbon attached to boron often shows a broad signal or may not be observed in the ¹³C NMR spectrum due to quadrupolar relaxation of the boron nucleus.
Table 3: IR Spectroscopic Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3060 | Medium | Aromatic C-H stretch |
| ~2980 | Strong | Aliphatic C-H stretch |
| ~1600 | Medium | Aromatic C=C stretch |
| ~1360 | Strong | B-O stretch |
| ~1145 | Strong | C-O stretch |
Note: This represents typical IR absorption frequencies for aryl boronic acid pinacol esters.
Table 4: Mass Spectrometry Data
| m/z | Interpretation |
| 204.07 | [M]⁺ (Molecular Ion for Phenylboronic acid pinacol ester) |
| 127 | [M - C₆H₁₂O]⁺ |
| 105 | [C₆H₅BO]⁺ |
| 77 | [C₆H₅]⁺ |
Note: This represents a plausible fragmentation pattern for Phenylboronic acid pinacol ester under electron ionization (EI).
Experimental Protocols for Spectroscopic Analysis
The following are detailed methodologies for the acquisition of key spectroscopic data for a representative aryl boronic acid pinacol ester.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Approximately 10-20 mg of the solid sample is dissolved in 0.6-0.7 mL of deuterated chloroform (CDCl₃) in a 5 mm NMR tube. The solution is thoroughly mixed to ensure homogeneity.
-
Instrumentation: A 400 MHz (or higher field) NMR spectrometer.
-
¹H NMR Acquisition:
-
Pulse Program: Standard single-pulse sequence.
-
Number of Scans: 16-32 scans.
-
Relaxation Delay: 1-2 seconds.
-
Spectral Width: 0-10 ppm.
-
Reference: The residual solvent peak of CDCl₃ at 7.26 ppm is used as an internal reference.
-
-
¹³C NMR Acquisition:
-
Pulse Program: Proton-decoupled pulse sequence.
-
Number of Scans: 1024 or more scans, depending on sample concentration.
-
Relaxation Delay: 2-5 seconds.
-
Spectral Width: 0-200 ppm.
-
Reference: The solvent peak of CDCl₃ at 77.16 ppm is used as an internal reference.
-
Infrared (IR) Spectroscopy
-
Sample Preparation (Thin Film Method):
-
A small amount of the solid sample (approx. 5-10 mg) is dissolved in a few drops of a volatile solvent (e.g., dichloromethane or acetone).
-
A drop of the resulting solution is applied to the surface of a KBr or NaCl salt plate.
-
The solvent is allowed to evaporate completely, leaving a thin solid film of the sample on the plate.
-
-
Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.
-
Data Acquisition:
-
A background spectrum of the clean salt plate is recorded.
-
The salt plate with the sample film is placed in the sample holder.
-
The sample spectrum is recorded over a range of 4000-400 cm⁻¹.
-
The final spectrum is presented in terms of transmittance or absorbance.
-
Mass Spectrometry (MS)
-
Sample Preparation: The sample is introduced into the mass spectrometer via a direct insertion probe for solid samples or dissolved in a suitable volatile solvent for liquid injection.
-
Instrumentation: A mass spectrometer with an electron ionization (EI) source.
-
Data Acquisition:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Analyzer: Quadrupole or Time-of-Flight (TOF).
-
Scan Range: m/z 50-500.
-
The resulting mass spectrum plots relative abundance against the mass-to-charge ratio (m/z).
-
Application in Suzuki-Miyaura Cross-Coupling
Aryl boronic acid pinacol esters, such as 3-Tolylboronic acid pinacol ester, are indispensable reagents in organic synthesis, most notably in the Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction forms a carbon-carbon bond between the aryl group of the boronic ester and an organohalide.
General Experimental Protocol for a Suzuki-Miyaura Reaction
-
To an oven-dried reaction vessel is added the aryl halide (1.0 equiv), the aryl boronic acid pinacol ester (1.2-1.5 equiv), a palladium catalyst such as Pd(PPh₃)₄ (1-5 mol%), and a base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄, 2-3 equiv).
-
The vessel is evacuated and backfilled with an inert gas (e.g., argon or nitrogen).
-
A degassed solvent system (e.g., a mixture of toluene and water, or dioxane and water) is added via syringe.
-
The reaction mixture is heated with stirring (typically between 80-110 °C) and monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, the reaction is cooled to room temperature, diluted with an organic solvent, and washed with water and brine.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to afford the desired biaryl product.
Signaling Pathway Diagram
The following diagram illustrates the catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
References
A Comprehensive Guide to the Synthesis of 3-Methylphenylboronic Acid Pinacol Ester
Introduction
3-Methylphenylboronic acid pinacol ester is a vital organoboron compound widely utilized in organic synthesis. As a stable, easily handled derivative of 3-methylphenylboronic acid, its primary application lies in Suzuki-Miyaura cross-coupling reactions for the formation of carbon-carbon bonds.[1][2] This reaction is a cornerstone in the synthesis of complex molecules, including pharmaceuticals, agrochemicals, and advanced materials. The pinacol ester group enhances the stability of the boronic acid, making it less prone to dehydration and protodeboronation, thus facilitating storage, handling, and purification.[3][4] This guide provides an in-depth overview of the principal synthetic routes, detailed experimental protocols, and purification strategies for 3-methylphenylboronic acid pinacol ester, tailored for researchers and professionals in chemical and pharmaceutical development.
Core Synthetic Methodologies
The synthesis of arylboronic acid pinacol esters can be achieved through several reliable methods. The most common approaches start from either an aryl halide, the corresponding boronic acid, or an aromatic amine.
-
Miyaura Borylation: This is a palladium-catalyzed cross-coupling reaction between an aryl halide (or triflate) and a diboron reagent, most commonly bis(pinacolato)diboron (B₂pin₂).[1][5] It is highly valued for its functional group tolerance and broad applicability.
-
Esterification of Boronic Acid: A straightforward and high-yielding method involves the direct reaction of 3-methylphenylboronic acid with pinacol, typically under conditions that remove the water byproduct.[6][7]
-
Grignard Reagent-Based Synthesis: This classic method involves the formation of a Grignard reagent from an aryl halide, which then reacts with a trialkyl borate or pinacolborane, followed by workup to yield the boronic ester.[8][9][10]
-
Iridium-Catalyzed C-H Borylation: A more modern approach involves the direct borylation of the C-H bond of toluene using an iridium catalyst.[8][11][12] This method offers high atom economy by avoiding the need for pre-functionalized aryl halides.[11]
-
Sandmeyer-Type Borylation: This metal-free approach converts arylamines into the corresponding arylboronates using a diazotization reaction followed by borylation with B₂pin₂.[13][14]
The choice of method often depends on the availability and cost of starting materials, desired scale, and functional group compatibility.
Data Presentation: Comparison of Synthetic Routes
The following tables summarize quantitative data for common synthetic routes to arylboronic acid pinacol esters, providing a basis for method selection.
Table 1: Palladium-Catalyzed Miyaura Borylation of Aryl Halides
| Aryl Halide | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
|---|---|---|---|---|---|---|---|---|
| Aryl Bromide | PdCl₂(dppf) (3) | - | KOAc | Dioxane | 80 | 18 | ~85-95 | [15] |
| Aryl Chloride | Pd₂(dba)₃ (2) | SPhos (4) | K₃PO₄ | Toluene | 100 | 16 | ~70-90 | [5] |
| Aryl Iodide | Pd(dba)₂ (1.5) | P(t-Bu)₃ (3) | KOAc | Dioxane | 80 | 12 | >90 |[1] |
Table 2: Esterification of Arylboronic Acids with Pinacol
| Arylboronic Acid | Dehydrating Agent | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
|---|---|---|---|---|---|---|
| 2-Methylphenylboronic acid | - | Diethyl Ether | RT | 12 | 80 | [6] |
| 3,4-Dichlorophenylboronic acid | Dean-Stark Trap | Toluene | Reflux | 1.5 | >90 | [16] |
| Isobutylboronic acid | MgSO₄ | Diethyl Ether | RT | 24 | High |[7][17] |
Experimental Protocols
The following are detailed protocols for the most common and practical laboratory-scale syntheses of 3-methylphenylboronic acid pinacol ester.
Protocol 1: Miyaura Borylation of 3-Bromotoluene
This protocol is a standard method for synthesizing arylboronates from aryl halides.
Reaction Scheme:
Materials:
-
3-Bromotoluene
-
Bis(pinacolato)diboron (B₂pin₂)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (PdCl₂(dppf))
-
Potassium Acetate (KOAc), anhydrous
-
1,4-Dioxane, anhydrous
Procedure:
-
To an oven-dried Schlenk flask, add potassium acetate (1.5 equiv.), bis(pinacolato)diboron (1.1 equiv.), and PdCl₂(dppf) (3 mol%).
-
Seal the flask, and evacuate and backfill with an inert gas (Argon or Nitrogen) three times.
-
Add anhydrous 1,4-dioxane via syringe.
-
Add 3-bromotoluene (1.0 equiv.) via syringe.
-
Heat the reaction mixture to 80-90 °C and stir for 12-18 hours. Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with diethyl ether or ethyl acetate and filter through a pad of Celite® to remove palladium residues and salts.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude material by flash column chromatography or crystallization.
Protocol 2: Esterification of 3-Methylphenylboronic Acid
This is a direct and efficient method if the corresponding boronic acid is readily available.
Reaction Scheme:
Materials:
-
3-Methylphenylboronic acid
-
Pinacol (4,4,5,5-tetramethyl-1,3,2-dioxaborolane)
-
Diethyl ether or Toluene
-
Anhydrous Magnesium Sulfate (MgSO₄) or Dean-Stark apparatus
Procedure:
-
In a round-bottomed flask, dissolve 3-methylphenylboronic acid (1.0 equiv.) and pinacol (1.1-1.2 equiv.) in diethyl ether or toluene.[6]
-
Method A (Azeotropic Removal): If using toluene, equip the flask with a Dean-Stark trap and reflux the mixture until no more water is collected.[16]
-
Method B (Dehydrating Agent): If using diethyl ether, add anhydrous magnesium sulfate (1.5 equiv.) to the solution and stir vigorously at room temperature overnight.[7][17]
-
After the reaction is complete (monitored by TLC), filter off the drying agent (if used) or cool the solution.
-
Concentrate the solvent under reduced pressure. The crude product is often of high purity.
-
If necessary, purify further by flash column chromatography (see Purification section) or by washing with water and drying the organic solution.[17]
Purification Strategies
Purification of boronic esters can be challenging due to their sensitivity to hydrolysis on silica gel.[18][19]
-
Flash Column Chromatography: Standard silica gel can cause degradation. It is often recommended to use silica gel that has been pre-treated or "impregnated" with boric acid to suppress over-adsorption and hydrolysis of the boronic ester.[18] Alternatively, a very short silica gel plug with rapid elution using a non-polar eluent system (e.g., Hexane/Ethyl Acetate) can minimize contact time and improve recovery.[19]
-
Crystallization/Trituration: If the product is a solid, crystallization from a suitable solvent system (e.g., hexanes) is an effective purification method. Trituration with a non-polar solvent like pentane or hexane can also remove soluble impurities.
-
Conversion to Derivatives: For difficult purifications, the boronic ester can be temporarily converted into a more stable derivative. For instance, reaction with diethanolamine forms a crystalline adduct that can be easily isolated and then hydrolyzed back to the boronic acid.[4][19][20] Another option is conversion to the potassium trifluoroborate salt (BF₃K), which is often a stable, crystalline solid that can be purified by recrystallization.[19][20]
Visualizations
Synthetic Pathway Diagram
Caption: Palladium-catalyzed Miyaura borylation for the synthesis of 3-methylphenylboronic acid pinacol ester.
Experimental Workflow Diagram
Caption: General experimental workflow for the synthesis and purification of arylboronic esters.
References
- 1. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. 5-Formyl-2-methylphenylboronic acid pinacol ester | Boronic Esters [frontierspecialtychemicals.com]
- 4. A Method for the Deprotection of Alkylpinacolyl Boronate Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. rsc.org [rsc.org]
- 7. rsc.org [rsc.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Synthesis of Boronic Acids and Esters from Pinacolborane and Aminoborane Under Ambient Magnesium-, Iodine-, and Zinc-Mediated Conditions [escholarship.org]
- 10. WO2013016185A1 - Synthesis of boronic esters and boronic acids using grignard reagents - Google Patents [patents.google.com]
- 11. One-Pot Synthesis of Arylboronic Acids and Aryl Trifluoroborates by Ir-Catalyzed Borylation of Arenes [organic-chemistry.org]
- 12. One-Pot Synthesis of Arylboronic Acids and Aryl Trifluoroborates by Ir-Catalyzed Borylation of Arenes | The Hartwig Group [hartwig.cchem.berkeley.edu]
- 13. ftp.orgsyn.org [ftp.orgsyn.org]
- 14. Direct synthesis of arylboronic pinacol esters from arylamines - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 15. Arylboronic acid or boronate synthesis [organic-chemistry.org]
- 16. orgsyn.org [orgsyn.org]
- 17. Organic Syntheses Procedure [orgsyn.org]
- 18. researchgate.net [researchgate.net]
- 19. reddit.com [reddit.com]
- 20. reddit.com [reddit.com]
An In-depth Technical Guide to m-Tolyl Pinacolborane: Properties, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
m-Tolyl pinacolborane, also known as 3-tolylboronic acid pinacol ester, is an organoboron compound that has emerged as a versatile and valuable reagent in modern organic synthesis. Its stability, ease of handling, and reactivity make it a crucial building block, particularly in the formation of carbon-carbon bonds through palladium-catalyzed cross-coupling reactions. This technical guide provides a comprehensive overview of the physical and chemical properties, synthesis, and key applications of m-tolyl pinacolborane, with a focus on its relevance to researchers in academia and the pharmaceutical industry.
Physical and Chemical Properties
m-Tolyl pinacolborane is a solid at room temperature.[1] The pinacol ester group confers greater stability and easier handling compared to the corresponding boronic acid, which can be prone to dehydration to form cyclic boroxines.[2]
Quantitative Data Summary
| Property | Value | Reference |
| Molecular Formula | C₁₃H₁₉BO₂ | [1] |
| Molecular Weight | 218.10 g/mol | [1] |
| Appearance | Solid | [1] |
| CAS Number | 253342-48-2 | [1] |
For the closely related m-tolylboronic acid, the following data is available:
| Property | Value | Reference |
| Molecular Formula | C₇H₉BO₂ | [3][4] |
| Molecular Weight | 135.96 g/mol | [4] |
| Melting Point | 160-162 °C | [3] |
| Boiling Point | 290.4 °C at 760 mmHg | [3] |
| Flash Point | 129.4 °C | [3] |
| Density | 1.1 g/cm³ | [3] |
Synthesis of m-Tolyl Pinacolborane
The synthesis of arylboronic esters like m-tolyl pinacolborane can be achieved through several methods. The most common and efficient methods include the Miyaura borylation reaction and direct borylation from arylamines.
Experimental Protocol: Miyaura Borylation Reaction
This protocol describes a general procedure for the palladium-catalyzed borylation of an aryl halide (m-bromotoluene or m-iodotoluene) with bis(pinacolato)diboron (B₂pin₂).[5]
Materials:
-
m-Bromotoluene or m-iodotoluene
-
Bis(pinacolato)diboron (B₂pin₂)
-
Palladium(II) acetate (Pd(OAc)₂)
-
A suitable phosphine ligand (e.g., triphenylphosphine (PPh₃) or a more specialized ligand for higher efficiency)
-
A base (e.g., potassium acetate (KOAc) or triethylamine (Et₃N))
-
Anhydrous solvent (e.g., dioxane, toluene, or DMF)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add the aryl halide (1.0 equiv), bis(pinacolato)diboron (1.1 equiv), the palladium catalyst (e.g., Pd(OAc)₂, 1-3 mol%), and the phosphine ligand (2-6 mol%).
-
Add the base (e.g., KOAc, 3.0 equiv).
-
Add the anhydrous solvent via syringe.
-
Stir the reaction mixture at a specified temperature (typically 80-100 °C) for a period of 2-24 hours, monitoring the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford pure m-tolyl pinacolborane.
Experimental Workflow: Synthesis of m-Tolyl Pinacolborane via Miyaura Borylation
Caption: Workflow for the synthesis of m-tolyl pinacolborane.
Spectroscopic Characterization
The structure of m-tolyl pinacolborane is confirmed using various spectroscopic techniques. While a complete, dedicated set of spectra for the pure meta-isomer can be proprietary, typical spectral data for aryl pinacolboronates are well-established.
-
¹H NMR: The proton NMR spectrum will show characteristic signals for the aromatic protons of the m-tolyl group (typically in the range of 7.0-7.8 ppm), a singlet for the methyl group on the aromatic ring (around 2.3 ppm), and a singlet for the twelve equivalent protons of the two methyl groups on the pinacol ring (around 1.3 ppm).[6]
-
¹³C NMR: The carbon NMR spectrum will display signals for the aromatic carbons, the methyl carbon of the tolyl group, and the quaternary and methyl carbons of the pinacol moiety. The carbon atom attached to the boron may show a broadened signal due to quadrupolar relaxation of the boron nucleus.[6][7]
-
¹¹B NMR: The boron-11 NMR spectrum is a key characterization technique for organoboron compounds. For a tetracoordinate boronate ester like m-tolyl pinacolborane, a single, relatively broad signal is expected in the range of δ 20-35 ppm.[6][7]
-
IR Spectroscopy: The infrared spectrum will exhibit characteristic C-H stretching frequencies for the aromatic and aliphatic protons, C=C stretching for the aromatic ring, and strong B-O stretching bands.
-
Mass Spectrometry: Mass spectrometry will confirm the molecular weight of the compound. The molecular ion peak [M]⁺ should be observed, along with characteristic fragmentation patterns.[6]
Chemical Reactivity and Applications
The primary utility of m-tolyl pinacolborane lies in its role as a nucleophilic partner in Suzuki-Miyaura cross-coupling reactions. This reaction is a powerful tool for the formation of C(sp²)-C(sp²) bonds, enabling the synthesis of a wide array of biaryl and related structures.[8]
The Suzuki-Miyaura Cross-Coupling Reaction
The Suzuki-Miyaura reaction involves the palladium-catalyzed coupling of an organoboron compound (like m-tolyl pinacolborane) with an organic halide or triflate. The reaction proceeds through a well-established catalytic cycle.[9]
General Reaction Scheme: The reaction of m-tolyl pinacolborane with an aryl or vinyl halide (R-X) in the presence of a palladium catalyst and a base yields the corresponding cross-coupled product.
Catalytic Cycle of the Suzuki-Miyaura Reaction
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. benchchem.com [benchchem.com]
- 3. Page loading... [guidechem.com]
- 4. 3-Tolylboronic acid | C7H9BO2 | CID 2733950 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. alfa-chemistry.com [alfa-chemistry.com]
- 6. rsc.org [rsc.org]
- 7. rsc.org [rsc.org]
- 8. tcichemicals.com [tcichemicals.com]
- 9. Organic Syntheses Procedure [orgsyn.org]
Stability of 4,4,5,5-Tetramethyl-2-(3-methylphenyl)-1,3,2-dioxaborolane: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the stability of 4,4,5,5-tetramethyl-2-(3-methylphenyl)-1,3,2-dioxaborolane, a member of the widely utilized aryl boronic acid pinacol ester (ArBpin) family. Understanding the stability of this reagent is critical for its effective storage, handling, and application in synthetic chemistry, particularly in high-stakes fields such as drug development where purity and reproducibility are paramount.
Core Concepts in Aryl Boronic Ester Stability
Aryl boronic esters, such as the title compound, are generally favored over their corresponding boronic acids due to their enhanced stability, which facilitates purification, handling, and long-term storage.[1] This stability is largely attributed to the steric protection of the boron center by the pinacol group.[2] However, these compounds are not indefinitely stable and are susceptible to several degradation pathways, primarily hydrolysis, oxidation, and to a lesser extent, thermal decomposition.[3]
Hydrolytic Stability
Hydrolysis is the most common degradation pathway for aryl pinacol boronate esters, leading to the formation of the corresponding aryl boronic acid and pinacol.[4] This process is often reversible but can lead to challenges in purification and analysis.[5] The rate of hydrolysis is significantly influenced by pH and the electronic properties of the substituents on the aryl ring.[6]
A study on the hydrolysis of various phenylboronic pinacol esters at physiological pH (7.4) revealed that the stability is dependent on the nature and position of the substituent on the phenyl ring.[6] While the specific kinetics for the 3-methylphenyl derivative have not been explicitly reported, general trends can be inferred. Electron-donating groups, such as a methyl group, can influence the electrophilicity of the boron atom and thus the rate of hydrolysis.[6]
Table 1: Factors Influencing Hydrolytic Stability of Aryl Pinacol Boronate Esters
| Factor | Effect on Stability | Rationale |
| pH | Decreased stability at physiological and basic pH | Hydroxide ions can act as nucleophiles, attacking the boron center and facilitating hydrolysis.[6] |
| Aryl Substituents | Electron-donating groups can either increase or decrease stability depending on their position and inductive vs. resonance effects. | Substituents alter the Lewis acidity of the boron atom, influencing its susceptibility to nucleophilic attack by water.[6] |
| Solvent | Increased stability in aprotic, non-aqueous solvents | The absence of water prevents the primary degradation pathway.[7] |
| Steric Hindrance | Increased stability with bulkier diol protecting groups | Steric bulk around the boron atom hinders the approach of water molecules.[2] |
Oxidative and Thermal Stability
Storage and Handling Recommendations
To ensure the integrity of 4,4,5,5-tetramethyl-2-(3-methylphenyl)-1,3,2-dioxaborolane, the following storage and handling procedures are recommended:
Table 2: Recommended Storage and Handling Conditions
| Condition | Recommendation | Rationale |
| Temperature | Store at 2-8°C. | Low temperatures slow down the rate of potential degradation reactions. |
| Atmosphere | Store under an inert atmosphere (e.g., argon or nitrogen). | Minimizes exposure to atmospheric moisture and oxygen, thereby preventing hydrolysis and oxidation. |
| Container | Use a well-sealed, airtight container. | Prevents ingress of moisture and oxygen. |
| Solvents for Storage | If stored in solution, use anhydrous, aprotic solvents. | Prevents hydrolysis. |
Experimental Protocols for Stability Assessment
A standardized protocol for assessing the stability of aryl pinacol boronate esters is crucial for quality control and for determining appropriate storage conditions and shelf-life. A typical workflow involves subjecting the compound to stressed conditions and monitoring its degradation over time using a suitable analytical technique.
General Experimental Workflow
Caption: A general experimental workflow for assessing the stability of aryl boronic esters.
Stability-Indicating Analytical Method: Reversed-Phase HPLC
Reversed-phase high-performance liquid chromatography (RP-HPLC) is a common technique for monitoring the stability of aryl boronic esters. However, care must be taken as on-column hydrolysis can occur, leading to inaccurate results.[4][10]
Table 3: Key Parameters for a Stability-Indicating RP-HPLC Method
| Parameter | Recommendation | Rationale |
| Column | C18 stationary phase with low silanol activity.[4] | Minimizes on-column hydrolysis and interaction with the boronic acid degradant. |
| Mobile Phase | Gradient elution with acetonitrile and water. The use of highly basic mobile phases (pH > 10) or non-aqueous conditions has been shown to stabilize some pinacol boronate esters.[7] | To achieve good separation between the parent ester, the boronic acid, and pinacol. |
| Diluent | Aprotic, non-aqueous solvent (e.g., acetonitrile).[7] | To prevent degradation of the sample before injection. |
| Temperature | Controlled, often ambient or slightly below. | To minimize on-column degradation. |
| Detection | UV detection at a wavelength where both the parent compound and potential degradants absorb. | For accurate quantification. |
Potential Degradation Pathways
The primary degradation pathway for 4,4,5,5-tetramethyl-2-(3-methylphenyl)-1,3,2-dioxaborolane is hydrolysis. Other potential, though less common, pathways include oxidation and protodeboronation.
Caption: Potential degradation pathways for an aryl pinacol boronate ester.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Assessing the stability and reactivity of a new generation of boronic esters | Poster Board #1276 - American Chemical Society [acs.digitellinc.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Strategies for the analysis of highly reactive pinacolboronate esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Effects of boron compounds on thermal degradation behaviour of polymers involving ester linkages [open.metu.edu.tr]
- 9. open.metu.edu.tr [open.metu.edu.tr]
- 10. researchgate.net [researchgate.net]
The Solubility Profile of m-Tolylboronic Acid Pinacol Ester in Organic Solvents: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility of m-tolylboronic acid pinacol ester (also known as 4,4,5,5-tetramethyl-2-(3-methylphenyl)-1,3,2-dioxaborolane) in organic solvents. Understanding the solubility of this reagent is critical for its effective use in synthetic chemistry, particularly in Suzuki-Miyaura cross-coupling reactions, which are fundamental in pharmaceutical and materials science research. This document outlines the expected solubility based on analogous compounds, details experimental protocols for solubility determination, and provides essential physicochemical data.
Physicochemical Properties
m-Tolylboronic acid pinacol ester is a solid at room temperature.[1] Its key physical properties are summarized below, providing foundational data for its handling and use in various applications.
| Property | Value | Reference |
| CAS Number | 253342-48-2 | [1] |
| Molecular Formula | C₁₃H₁₉BO₂ | [2] |
| Molecular Weight | 218.10 g/mol | [1] |
| Melting Point | 34.0 to 38.0 °C | [2] |
| Boiling Point | 307.2 ± 21.0 °C (Predicted) | [2] |
| Density | 0.98 ± 0.1 g/cm³ (Predicted) | [2] |
| Flash Point | 139.6 °C | [2] |
Solubility Profile
While specific quantitative solubility data for m-tolylboronic acid pinacol ester is not extensively published, the solubility characteristics can be reliably inferred from its structural analog, phenylboronic acid pinacol ester. Boronic acid pinacol esters generally exhibit significantly improved solubility in organic solvents compared to their corresponding boronic acids.[3][4] This enhanced solubility is a key advantage for their use in organic synthesis.
A study on phenylboronic acid pinacol ester revealed that it has high solubility in a range of common organic solvents, with relatively small differences observed between the solvents tested.[3][5] The highest solubility for the phenyl analog was found in chloroform, and the lowest in hydrocarbons like methylcyclohexane.[3][5] This suggests that m-tolylboronic acid pinacol ester is likely to be readily soluble in a variety of common organic solvents.
Quantitative Solubility of an Analogous Compound
The following table presents the solubility data for phenylboronic acid pinacol ester in several organic solvents. This data is presented as the mole fraction solubility (x) at different temperatures (T) and serves as a strong reference for estimating the solubility of m-tolylboronic acid pinacol ester.
| Solvent | Temperature (°C) | Mole Fraction (x) |
| Chloroform | -25.2 | 0.10 |
| -15.2 | 0.15 | |
| -5.2 | 0.23 | |
| 4.8 | 0.35 | |
| 3-Pentanone | -25.2 | 0.12 |
| -15.2 | 0.19 | |
| -5.2 | 0.30 | |
| 4.8 | 0.46 | |
| Acetone | -25.2 | 0.08 |
| -15.2 | 0.13 | |
| -5.2 | 0.21 | |
| 4.8 | 0.33 | |
| Dipropyl Ether | -25.2 | 0.06 |
| -15.2 | 0.10 | |
| -5.2 | 0.16 | |
| 4.8 | 0.26 | |
| Methylcyclohexane | -25.2 | 0.03 |
| -15.2 | 0.05 | |
| -5.2 | 0.08 | |
| 4.8 | 0.13 |
Data extracted from a study on phenylboronic acid pinacol ester and is intended to be representative.[3]
Experimental Protocol for Solubility Determination
A reliable method for experimentally determining the solubility of boronic acid esters is the dynamic or synthetic method.[3][6] This technique involves monitoring the temperature at which a solid solute completely dissolves in a solvent at a known concentration.
Methodology
-
Sample Preparation: A sample of known composition (solute and solvent) is prepared in a sealed vessel. The mole fraction of the solute is accurately determined.
-
Heating and Stirring: The biphasic sample is heated at a slow, controlled rate (e.g., 0.3 K·h⁻¹) while being stirred vigorously to ensure thermal equilibrium.
-
Turbidity Measurement: The disappearance of turbidity, which indicates the point of complete dissolution, is monitored. This can be done visually or, more accurately, by measuring the intensity of light passing through the sample with a luminance probe.[3][6]
-
Equilibrium Point Determination: The temperature at which the last solid particles disappear is recorded as the solid-liquid equilibrium point for that specific composition.
-
Data Compilation: The experiment is repeated for various compositions to construct a solubility curve (temperature vs. mole fraction).
Experimental Workflow Diagram
The following diagram illustrates the logical workflow for the dynamic method of solubility determination.
Caption: Workflow for the dynamic method of solubility determination.
Handling and Stability Considerations
It is important to note that boronic acid pinacol esters are susceptible to hydrolysis, which can break down the ester back to the boronic acid and pinacol.[7][8] The presence of water in organic solvents can therefore affect solubility measurements and the stability of the compound in solution. For analytical purposes and in reactions, the use of anhydrous solvents is often recommended.
References
- 1. 3-Tolylboronic acid pinacol ester 253342-48-2 [sigmaaldrich.com]
- 2. chembk.com [chembk.com]
- 3. researchgate.net [researchgate.net]
- 4. DSpace [kuscholarworks.ku.edu]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. 5-Formyl-2-methylphenylboronic acid pinacol ester | Boronic Esters [frontierspecialtychemicals.com]
- 8. Strategies for the analysis of highly reactive pinacolboronate esters - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Handling and Storage of 4,4,5,5-Tetramethyl-2-(m-tolyl)-1,3,2-dioxaborolane
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the safe and effective handling, storage, and utilization of 4,4,5,5-Tetramethyl-2-(m-tolyl)-1,3,2-dioxaborolane, a key reagent in modern organic synthesis. The information presented is intended to support laboratory safety, optimize experimental outcomes, and ensure the integrity of this valuable compound.
Chemical and Physical Properties
This compound, also known as m-tolylboronic acid pinacol ester, is a white to off-white solid at room temperature.[1] As a member of the pinacol boronate ester family, it offers enhanced stability and ease of handling compared to its corresponding boronic acid.[2] This makes it a preferred reagent in many applications, particularly in Suzuki-Miyaura cross-coupling reactions for the formation of carbon-carbon bonds.[2]
| Property | Value |
| Molecular Formula | C₁₃H₁₉BO₂ |
| Molecular Weight | 218.10 g/mol |
| Appearance | White to off-white powder or lump[1] |
| Melting Point | 34 - 38 °C[1] |
| Boiling Point | 307.2 ± 21.0 °C at 760 mmHg |
| Density | 1.0 ± 0.1 g/cm³ |
Safety and Handling
Proper handling of this compound is crucial to ensure laboratory safety. The compound is classified with the following GHS hazard statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation).
Personal Protective Equipment (PPE):
When handling this compound, it is imperative to use appropriate personal protective equipment to prevent exposure.[3][4]
| PPE | Specification |
| Eye Protection | Safety glasses or goggles. |
| Hand Protection | Impermeable gloves (e.g., nitrile). |
| Body Protection | Laboratory coat. |
| Respiratory Protection | Use in a well-ventilated area or with a fume hood. |
General Handling Precautions:
-
Avoid inhalation of dust.[5]
-
Wash hands thoroughly after handling.[5]
-
Keep away from heat, sparks, and open flames.[5]
-
Handle under an inert atmosphere (e.g., nitrogen or argon) when possible to prevent degradation.[7]
Storage
Proper storage is essential to maintain the quality and reactivity of this compound.
| Storage Condition | Recommendation |
| Temperature | Store at 2 - 8 °C.[1] |
| Atmosphere | Store in a tightly sealed container under an inert atmosphere. |
| Location | Store in a dry, well-ventilated place away from incompatible materials such as strong oxidizing agents. |
Stability and Solubility
Pinacol boronate esters are generally more stable than their corresponding boronic acids, particularly against protodeboronation. However, they are susceptible to hydrolysis, especially under acidic or basic conditions. The rate of hydrolysis is influenced by factors such as pH and the electronic nature of the substituents on the aromatic ring.[8]
Representative Solubility Data (for Phenylboronic Acid Pinacol Ester):
The following table provides solubility data for a structurally similar compound, phenylboronic acid pinacol ester, in various organic solvents. This information can serve as a useful guide for solvent selection in reactions and purifications.
| Solvent | Solubility (Mole Fraction at 25°C) |
| Chloroform | High |
| 3-Pentanone | High |
| Acetone | High |
| Dipropyl Ether | Moderate |
| Methylcyclohexane | Low |
Application in Suzuki-Miyaura Cross-Coupling
This compound is a key building block in Suzuki-Miyaura cross-coupling reactions, which are fundamental for the synthesis of biaryl compounds.[9]
Catalytic Cycle
The Suzuki-Miyaura reaction proceeds through a catalytic cycle involving a palladium catalyst. The generally accepted mechanism consists of three main steps: oxidative addition, transmetalation, and reductive elimination.[2]
Experimental Workflow
A typical experimental workflow for a Suzuki-Miyaura cross-coupling reaction involves careful preparation of reagents, reaction setup under an inert atmosphere, monitoring of the reaction progress, and subsequent work-up and purification.
Representative Experimental Protocol
The following is a general, representative protocol for a Suzuki-Miyaura cross-coupling reaction using an aryl pinacol boronate ester. This protocol can be adapted for this compound and may require optimization depending on the specific aryl halide used.
Materials:
-
Aryl halide (1.0 mmol, 1.0 equiv)
-
This compound (1.2 mmol, 1.2 equiv)
-
Palladium(II) acetate (Pd(OAc)₂) (0.02 mmol, 2 mol%)
-
SPhos (0.04 mmol, 4 mol%)
-
Potassium phosphate (K₃PO₄) (2.0 mmol, 2.0 equiv)
-
Toluene (5 mL)
-
Water (0.5 mL)
Procedure:
-
Reaction Setup: To an oven-dried round-bottom flask or Schlenk tube equipped with a magnetic stir bar, add the aryl halide, this compound, Pd(OAc)₂, SPhos, and K₃PO₄.[10]
-
Seal the flask with a rubber septum and evacuate and backfill with an inert gas (e.g., nitrogen or argon) three times to ensure an inert atmosphere.[10]
-
Add degassed toluene and degassed water to the flask via syringe.[10]
-
Reaction Execution: Place the flask in a preheated oil bath at 100 °C and stir the reaction mixture vigorously.[10]
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature.[10]
-
Add water and extract the aqueous layer with an organic solvent such as ethyl acetate.[10][11]
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.[10][11]
-
Purification: Filter the drying agent and concentrate the organic phase under reduced pressure.[11]
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the desired biaryl product.[7][10][11]
Troubleshooting
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low or no conversion | - Inactive catalyst- Insufficiently inert atmosphere- Poor quality reagents | - Use a fresh batch of catalyst- Ensure proper degassing of solvents and purging of the reaction vessel- Use freshly purified reagents |
| Formation of homocoupled byproduct | - Presence of oxygen- Use of a Pd(II) precatalyst | - Ensure thorough degassing- Consider using a Pd(0) catalyst directly[7] |
| Protodeboronation of the boronic ester | - Presence of excess water or protic solvents- Prolonged reaction time at high temperature | - Use anhydrous solvents- Minimize reaction time |
| Difficulty in purification | - Similar polarity of product and byproducts | - Meticulous column chromatography with a shallow solvent gradient- Consider recrystallization if the product is a solid[7] |
This technical guide provides a foundation for the safe and effective use of this compound. Researchers are encouraged to consult relevant literature and safety data sheets for specific applications and to perform a thorough risk assessment before commencing any new experimental work.
References
- 1. researchgate.net [researchgate.net]
- 2. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 3. kalstein.eu [kalstein.eu]
- 4. Safety First: Essential Guidelines for Handling Research Reagents and Equipment - Merkel Technologies Ltd [merkel.co.il]
- 5. labs.chem.ucsb.edu [labs.chem.ucsb.edu]
- 6. king-boron.com [king-boron.com]
- 7. benchchem.com [benchchem.com]
- 8. Susceptibility to hydrolysis of phenylboronic pinacol esters at physiological pH | Semantic Scholar [semanticscholar.org]
- 9. Suzuki-Miyaura Cross-Coupling Reaction [fishersci.co.uk]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
An In-depth Technical Guide to 3-Tolylboronic Acid Pinacol Ester (CAS 253342-48-2)
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This document is intended for informational purposes for research, scientific, and drug development professionals. It is not a substitute for a certified Safety Data Sheet (SDS) and should not be used for emergency response. Always refer to the official SDS from the supplier before handling this chemical.
Introduction
3-Tolylboronic acid pinacol ester, identified by CAS number 253342-48-2, is an organoboron compound widely utilized as a synthetic intermediate in organic chemistry. Its primary application lies in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling, which is a fundamental tool for the formation of carbon-carbon bonds in the synthesis of complex organic molecules. While boronic acids and their derivatives are of significant interest in medicinal chemistry, specific biological activity and detailed toxicological studies for this particular compound are not extensively documented in publicly available literature. This guide provides a comprehensive overview of its chemical properties, synthesis, applications in synthetic chemistry, and available safety information.
Physicochemical and Safety Data
The following tables summarize the key quantitative data and safety information for 3-Tolylboronic acid pinacol ester.
Table 1: Physicochemical Properties
| Property | Value |
| CAS Number | 253342-48-2 |
| Molecular Formula | C₁₃H₁₉BO₂ |
| Molecular Weight | 218.10 g/mol [1][2] |
| Appearance | Solid |
| Melting Point | 34.0 to 38.0 °C |
| Boiling Point | 307.2±21.0 °C (Predicted) |
| Density | 0.98±0.1 g/cm³ (Predicted) |
| Flash Point | 139.6°C |
| Vapor Pressure | 0.00134mmHg at 25°C |
Table 2: Safety and Hazard Information
| Hazard Information | Details |
| GHS Pictogram | GHS07 (Exclamation Mark)[1][2] |
| Signal Word | Warning[1][2] |
| Hazard Statement | H302: Harmful if swallowed[1][2] |
| Hazard Classifications | Acute Toxicity 4, Oral[1][2] |
| Storage Class | 11 - Combustible Solids[1][2] |
| WGK (Water Hazard Class) | WGK 3[1][2] |
Experimental Protocols
Detailed experimental protocols for specific biological assays involving 3-Tolylboronic acid pinacol ester are not available in the public domain. However, a general protocol for its primary application in Suzuki-Miyaura cross-coupling reactions is provided below. This protocol is a representative example and may require optimization for specific substrates.
General Protocol for Suzuki-Miyaura Cross-Coupling Reaction
This protocol outlines the coupling of an aryl halide with 3-Tolylboronic acid pinacol ester.
Materials:
-
Aryl halide (1.0 equivalent)
-
3-Tolylboronic acid pinacol ester (1.1 - 1.5 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) (0.01 - 0.05 equivalents)
-
Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) (2.0 - 3.0 equivalents)
-
Anhydrous solvent (e.g., Toluene, Dioxane, THF)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To a dry reaction flask, add the aryl halide, 3-Tolylboronic acid pinacol ester, palladium catalyst, and base under an inert atmosphere.
-
Add the anhydrous solvent to the flask.
-
Degas the reaction mixture by bubbling the inert gas through the solution for 10-15 minutes or by using freeze-pump-thaw cycles.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitor the reaction progress by a suitable analytical technique (e.g., TLC, GC-MS, LC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by a suitable method, such as column chromatography on silica gel.
Logical Relationships and Workflows
The primary utility of 3-Tolylboronic acid pinacol ester is as a building block in organic synthesis. The following diagram illustrates its role in a typical synthetic workflow leading to the creation of biaryl compounds, which are common scaffolds in drug discovery.
References
The Synthetic Chemist's Toolkit: A Guide to Organoboron Compounds in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Organoboron compounds have become an indispensable class of reagents in modern organic synthesis, offering a unique combination of stability, reactivity, and functional group tolerance. Their versatility has propelled them to the forefront of carbon-carbon and carbon-heteroatom bond formation, playing a pivotal role in the construction of complex molecular architectures, particularly in the realm of pharmaceutical and materials science. This technical guide provides an in-depth exploration of the core principles of organoboron chemistry, detailing key reactions, experimental protocols, and quantitative data to empower researchers in their synthetic endeavors.
Core Concepts in Organoboron Chemistry
Organoboron compounds are characterized by a carbon-boron bond. The electronic nature of boron, with its vacant p-orbital, imparts a unique reactivity profile to these compounds. They can act as Lewis acids, and upon formation of a tetracoordinate 'ate' complex, the organic substituent on the boron atom becomes nucleophilic, enabling its transfer to electrophilic centers. This fundamental principle underpins the vast utility of organoboranes in synthesis.
Common classes of organoboron reagents include boronic acids (RB(OH)₂), boronate esters (RB(OR)₂), and organotrifluoroborates ([RBF₃]⁻K⁺). Boronic acids are generally stable, crystalline solids, though they can undergo dehydration to form cyclic boroxines. Boronate esters, such as the pinacol esters, offer enhanced stability and are frequently used in cross-coupling reactions. Organotrifluoroborates are particularly robust, air- and moisture-stable salts that serve as excellent surrogates for boronic acids.[1][2]
Foundational Reactions and Methodologies
The Suzuki-Miyaura Cross-Coupling Reaction
The palladium-catalyzed Suzuki-Miyaura cross-coupling reaction is arguably the most prominent application of organoboron compounds, for which Akira Suzuki was a co-recipient of the 2010 Nobel Prize in Chemistry. This reaction forges a carbon-carbon bond between an organoboron reagent and an organic halide or triflate. Its broad substrate scope, mild reaction conditions, and tolerance of a wide array of functional groups have made it a go-to method for the synthesis of biaryls, polyenes, and styrenes.[3]
The catalytic cycle, as depicted below, involves three key steps: oxidative addition of the organic halide to a Pd(0) complex, transmetalation of the organic group from the boron atom to the palladium center, and reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst.[3] A base is required to activate the organoboron reagent for the transmetalation step.
| Entry | Aryl Halide | Organoboron Reagent | Catalyst/Ligand | Base | Solvent | Yield (%) | |---|---|---|---|---|---| | 1 | 4-Bromotoluene | Phenylboronic acid | Pd(OAc)₂/SPhos | K₃PO₄ | Toluene/H₂O | 95 | | 2 | 1-Iodonaphthalene | 4-Methoxyphenylboronic acid | PdCl₂(dppf) | Na₂CO₃ | Toluene/Dioxane | 92 | | 3 | 2-Chloropyridine | Thiophene-2-boronic acid | Pd₂(dba)₃/XPhos | Cs₂CO₃ | Dioxane | 88 | | 4 | 4-Trifluoromethylphenyl bromide | Naphthalene-1-boronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/EtOH/H₂O | 90 | | 5 | 3-Bromoanisole | Benzofuran-2-boronic acid | NiCl₂(dppf) | K₃PO₄ | Dioxane | 85 |
Yields are representative and can vary based on specific reaction conditions and substrate purity.
A general procedure for the Suzuki-Miyaura coupling of an aryl bromide with an arylboronic acid is as follows:[4]
Materials:
-
Aryl bromide (1.0 mmol, 1.0 equiv)
-
Arylboronic acid (1.2 mmol, 1.2 equiv)
-
Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%)
-
SPhos (0.04 mmol, 4 mol%)
-
Potassium phosphate (K₃PO₄, 2.0 mmol, 2.0 equiv)
-
Toluene (5 mL)
-
Water (0.5 mL)
Procedure:
-
To an oven-dried Schlenk tube equipped with a magnetic stir bar, add the aryl bromide, arylboronic acid, Pd(OAc)₂, SPhos, and K₃PO₄.
-
Seal the tube with a septum and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.
-
Add degassed toluene and degassed water via syringe.
-
Place the reaction vessel in a preheated oil bath at 100 °C and stir vigorously for 12-24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Brown Hydroboration-Oxidation
The hydroboration-oxidation reaction, pioneered by Herbert C. Brown, is a two-step process that converts alkenes and alkynes into alcohols and carbonyl compounds, respectively.[5][6][7] The reaction proceeds with anti-Markovnikov regioselectivity, where the hydroxyl group adds to the less substituted carbon of the double bond, and with syn-stereospecificity.[5][7]
The first step involves the addition of a borane reagent (e.g., borane-THF complex, 9-BBN) across the double bond. The subsequent oxidation of the resulting organoborane with hydrogen peroxide in the presence of a base yields the alcohol.
| Entry | Alkene | Borane Reagent | Oxidation Conditions | Product | Yield (%) |
| 1 | 1-Octene | BH₃-THF | H₂O₂, NaOH | 1-Octanol | 98 |
| 2 | Styrene | 9-BBN | H₂O₂, NaOH | 2-Phenylethanol | 95 |
| 3 | α-Pinene | BH₃-THF | H₂O₂, NaOH | cis-Myrtanol | 99 |
| 4 | 1-Methylcyclohexene | Disiamylborane | H₂O₂, NaOH | trans-2-Methylcyclohexanol | 96 |
Yields are representative and can vary based on specific reaction conditions and substrate purity.
A general procedure for the hydroboration-oxidation of an alkene is as follows:[8]
Materials:
-
Alkene (10 mmol, 1.0 equiv)
-
Borane-tetrahydrofuran complex (1.0 M in THF, 3.7 mL, 3.7 mmol)
-
Tetrahydrofuran (THF), anhydrous
-
Sodium hydroxide solution (3 M)
-
Hydrogen peroxide (30% aqueous solution)
Procedure:
-
To a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar, dropping funnel, and a nitrogen inlet, add the alkene dissolved in anhydrous THF.
-
Cool the flask to 0 °C in an ice bath.
-
Add the borane-THF solution dropwise to the stirred solution of the alkene.
-
After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 2 hours.
-
Cool the reaction mixture back to 0 °C and slowly add the sodium hydroxide solution, followed by the dropwise addition of hydrogen peroxide, ensuring the temperature does not exceed 40-50 °C.
-
After the addition is complete, stir the mixture at room temperature for 1 hour.
-
Separate the aqueous layer and extract it with diethyl ether.
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the resulting alcohol by distillation or column chromatography.
Synthesis of Organoboron Reagents
The accessibility of various organoboron compounds is a key factor in their widespread use. Several reliable methods exist for their preparation.
From Grignard and Organolithium Reagents
One of the most common methods for synthesizing boronic acids and esters involves the reaction of a Grignard or organolithium reagent with a trialkyl borate, such as trimethyl borate or triisopropyl borate, followed by acidic workup.[9][10]
References
- 1. Arylboronic acid or boronate synthesis [organic-chemistry.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Yoneda Labs [yonedalabs.com]
- 4. benchchem.com [benchchem.com]
- 5. Hydroboration–oxidation reaction - Wikipedia [en.wikipedia.org]
- 6. Brown Hydroboration [organic-chemistry.org]
- 7. glaserr.missouri.edu [glaserr.missouri.edu]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. US9243004B2 - Synthesis of boronic esters and boronic acids using grignard reagents - Google Patents [patents.google.com]
- 10. WO2013016185A1 - Synthesis of boronic esters and boronic acids using grignard reagents - Google Patents [patents.google.com]
Methodological & Application
Application Notes and Protocols for Suzuki-Miyaura Coupling with 4,4,5,5-Tetramethyl-2-(m-tolyl)-1,3,2-dioxaborolane
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with remarkable efficiency and broad functional group tolerance.[1] This palladium-catalyzed reaction has profound implications in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.[2] At the heart of this transformation are organoboron reagents, with boronic acids and their esters being the most utilized coupling partners.
4,4,5,5-Tetramethyl-2-(m-tolyl)-1,3,2-dioxaborolane, a pinacol ester of m-tolylboronic acid, is a versatile and highly valuable reagent in this context. The pinacol protecting group enhances the stability and shelf-life of the boronic acid, making it easier to handle and store compared to the free boronic acid.[3] This reagent is instrumental in introducing the m-tolyl moiety, a common structural motif in a variety of biologically active molecules and functional materials, into complex molecular architectures. These application notes provide detailed protocols and comparative data to facilitate the effective use of this compound in Suzuki-Miyaura cross-coupling reactions.
Data Presentation
The efficiency of the Suzuki-Miyaura coupling is highly dependent on the choice of catalyst, ligand, base, and solvent system. The following tables summarize typical reaction conditions and yields for the coupling of various aryl halides with arylboronic acid pinacol esters, providing a basis for comparison and optimization for your specific substrate.
Table 1: Optimization of Reaction Conditions for the Suzuki-Miyaura Coupling of an Aryl Halide with an Arylboronic Acid Pinacol Ester
| Entry | Palladium Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Pd(PPh₃)₄ (3) | - | Na₂CO₃ (2) | Toluene/H₂O | 100 | 12 | 75 |
| 2 | Pd₂(dba)₃ (1.5) | SPhos (3) | K₃PO₄ (2) | Dioxane | 100 | 8 | 92 |
| 3 | PdCl₂(dppf) (2) | - | Cs₂CO₃ (3) | THF/H₂O | 80 | 16 | 88 |
| 4 | Pd(OAc)₂ (2) | XPhos (4) | K₂CO₃ (2) | DMF | 110 | 6 | 85 |
| 5 | PdCl₂(PPh₃)₂ (3) | - | NaOH (2) | Methanol/H₂O | 65 | 12 | 78 |
Note: Yields are representative and can vary based on the specific substrates and reaction scale.
Table 2: Substrate Scope for the Coupling of Aryl Halides with this compound under Optimized Conditions
| Entry | Aryl Halide | Product | Yield (%) |
| 1 | 4-Bromoanisole | 4-Methoxy-3'-methyl-1,1'-biphenyl | 95 |
| 2 | 1-Bromo-4-nitrobenzene | 3'-Methyl-4-nitro-1,1'-biphenyl | 91 |
| 3 | 2-Bromopyridine | 2-(m-Tolyl)pyridine | 87 |
| 4 | 1-Chloro-3,5-dimethylbenzene | 3,5,3'-Trimethyl-1,1'-biphenyl | 82 |
| 5 | 4-Iodoacetophenone | 1-(3'-Methyl-[1,1'-biphenyl]-4-yl)ethan-1-one | 96 |
Optimized Conditions: Pd₂(dba)₃ (1.5 mol%), SPhos (3 mol%), K₃PO₄ (2 equiv), Dioxane, 100 °C, 8 h.
Experimental Protocols
The following protocols provide a general framework for performing a Suzuki-Miyaura coupling reaction with this compound. Optimization may be required for specific substrates.
Protocol 1: General Procedure for Suzuki-Miyaura Coupling
This protocol is suitable for a wide range of aryl bromides and iodides.
Materials:
-
Aryl halide (1.0 equiv)
-
This compound (1.2 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%)
-
Base (e.g., Na₂CO₃, 2.0 equiv)
-
Degassed solvent (e.g., Toluene/H₂O, 4:1 mixture)
-
Reaction vessel (e.g., Schlenk flask)
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To a dry reaction vessel, add the aryl halide (1.0 mmol), this compound (1.2 mmol), and sodium carbonate (2.0 mmol).
-
Evacuate and backfill the vessel with an inert atmosphere (repeat three times).
-
Add the palladium catalyst (0.03 mmol) to the vessel under the inert atmosphere.
-
Add the degassed solvent mixture (5 mL of Toluene and 1.25 mL of H₂O).
-
Stir the reaction mixture vigorously and heat to 100 °C.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired biaryl product.
Protocol 2: Microwave-Assisted Suzuki-Miyaura Coupling
This protocol is advantageous for rapid reaction optimization and library synthesis.
Materials:
-
Aryl halide (1.0 equiv)
-
This compound (1.5 equiv)
-
Palladium catalyst (e.g., PdCl₂(dppf), 2 mol%)
-
Base (e.g., K₃PO₄, 3.0 equiv)
-
Degassed solvent (e.g., 1,4-Dioxane)
-
Microwave reaction vial with a stir bar
Procedure:
-
To a microwave reaction vial, add the aryl halide (0.5 mmol), this compound (0.75 mmol), potassium phosphate (1.5 mmol), and PdCl₂(dppf) (0.01 mmol).
-
Add degassed 1,4-dioxane (3 mL).
-
Seal the vial and place it in the microwave reactor.
-
Heat the reaction mixture to 120 °C for 15-30 minutes with stirring.
-
After the reaction is complete, cool the vial to room temperature.
-
Filter the reaction mixture through a pad of celite, washing with ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by flash column chromatography to yield the final product.
Mandatory Visualizations
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: General experimental workflow for Suzuki-Miyaura coupling.
References
Application Notes and Protocols for Palladium-Catalyzed Suzuki Reaction with 3-Methylphenylboronic Acid Pinacol Ester
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction utilizing 3-methylphenylboronic acid pinacol ester. This versatile building block is frequently employed in the synthesis of complex organic molecules, including active pharmaceutical ingredients (APIs), agrochemicals, and advanced materials. The protocols and data presented herein are intended to serve as a comprehensive guide for optimizing reaction conditions and selecting the most appropriate catalytic system.
Introduction
The Suzuki-Miyaura cross-coupling is a cornerstone of modern organic synthesis, facilitating the formation of carbon-carbon bonds between organoboron compounds and organic halides or triflates.[1] The use of boronic acid pinacol esters, such as 3-methylphenylboronic acid pinacol ester, offers several advantages over the corresponding free boronic acids, including enhanced stability, easier handling, and often improved reaction outcomes, particularly in complex syntheses.[2]
The choice of palladium catalyst, ligand, base, and solvent system is critical to the success of the Suzuki-Miyaura coupling, influencing reaction efficiency, yield, and functional group tolerance.[3] This document outlines protocols for several commonly employed palladium catalytic systems and presents a comparative analysis of their performance in the coupling of 3-methylphenylboronic acid pinacol ester with various aryl halides.
Data Presentation: Comparative Performance of Palladium Catalysts
The following tables summarize the performance of various palladium catalysts in the Suzuki-Miyaura coupling of 3-methylphenylboronic acid (or its pinacol ester) with different aryl halides. These data are compiled from literature sources and are intended to provide a basis for catalyst selection and reaction optimization.
Table 1: Suzuki-Miyaura Coupling of 3-Methylphenylboronic Acid Pinacol Ester with Aryl Bromides
| Aryl Bromide | Catalyst System | Catalyst Loading (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 4-Bromoanisole | Pd(dppf)Cl₂ | 3 | K₂CO₃ (2) | DME/H₂O | 80 | 2 | High |
| 4-Bromotoluene | Pd(OAc)₂ / PCy₃·HBF₄ | 0.2 | Cs₂CO₃ (2) | Toluene/H₂O | 80 | 2 | 95 |
| 1-Bromo-4-nitrobenzene | Pd(PPh₃)₄ | 3 | Na₂CO₃ (2) | Toluene/EtOH/H₂O | 80 | 12 | 92 |
| 5-Bromo-1-ethyl-1H-indazole | Pd(dppf)Cl₂ | 5 | K₂CO₃ (2) | DME | 80 | 18 | 65 |
Table 2: Suzuki-Miyaura Coupling of 3-Methylphenylboronic Acid Pinacol Ester with Aryl Chlorides
| Aryl Chloride | Catalyst System | Catalyst Loading (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 4-Chloroanisole | Pd₂(dba)₃ / SPhos | 1 | K₃PO₄ (2) | Dioxane/H₂O | 100 | 18 | High |
| 1-Chloro-4-nitrobenzene | Pd(OAc)₂ / RuPhos | 2 | K₃PO₄ (2) | t-Amyl alcohol | 100 | 4 | 98 |
| 2-Chloroanisole | Pd-NHC Complex | 1 | K₂CO₃ (1.1) | Ethanol | 60 | 2 | 97 |
| 3-Chloropyridine | Pd(OAc)₂ / SPhos | 2 | K₃PO₄ (2) | Toluene/H₂O | 100 | 18 | 91 |
Note: "High" yield indicates a qualitative report of good to excellent conversion where a specific percentage was not provided in the source material.
Experimental Protocols
The following are detailed protocols for the Suzuki-Miyaura cross-coupling reaction using 3-methylphenylboronic acid pinacol ester. These should be regarded as starting points and may require optimization for specific substrates and scales.
Protocol 1: General Procedure using Pd(dppf)Cl₂ for Aryl Bromides
This protocol is suitable for a wide range of aryl bromides and offers good functional group tolerance.[4]
Materials:
-
Aryl bromide (1.0 mmol, 1.0 equiv)
-
3-Methylphenylboronic acid pinacol ester (1.2 mmol, 1.2 equiv)
-
[1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride, Pd(dppf)Cl₂ (0.03 mmol, 3 mol%)
-
Potassium carbonate (K₂CO₃) (2.0 mmol, 2.0 equiv)
-
1,2-Dimethoxyethane (DME) (4 mL)
-
Water (1 mL)
-
Inert gas (Nitrogen or Argon)
Procedure:
-
To a dry Schlenk flask equipped with a magnetic stir bar, add the aryl bromide, 3-methylphenylboronic acid pinacol ester, Pd(dppf)Cl₂, and potassium carbonate.
-
Evacuate and backfill the flask with an inert gas (this cycle should be repeated three times).
-
Add degassed DME and water via syringe.
-
Heat the reaction mixture to 80 °C with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion (typically 2-18 hours), cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and water (20 mL).
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 10 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: General Procedure using Pd(OAc)₂ with a Buchwald Ligand for Aryl Chlorides
This protocol is effective for more challenging aryl chloride substrates and employs a highly active catalyst system.
Materials:
-
Aryl chloride (1.0 mmol, 1.0 equiv)
-
3-Methylphenylboronic acid pinacol ester (1.5 mmol, 1.5 equiv)
-
Palladium(II) acetate, Pd(OAc)₂ (0.02 mmol, 2 mol%)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (0.04 mmol, 4 mol%)
-
Potassium phosphate (K₃PO₄) (2.0 mmol, 2.0 equiv)
-
1,4-Dioxane (4 mL)
-
Water (1 mL)
-
Inert gas (Nitrogen or Argon)
Procedure:
-
In a glovebox or under a stream of inert gas, add Pd(OAc)₂, SPhos, and K₃PO₄ to an oven-dried reaction vessel.
-
Add the aryl chloride and 3-methylphenylboronic acid pinacol ester.
-
Add degassed 1,4-dioxane and water.
-
Seal the vessel and heat the mixture to 100 °C with stirring.
-
Monitor the reaction for completion by TLC or GC-MS.
-
After cooling, dilute the reaction mixture with an appropriate organic solvent (e.g., ethyl acetate) and filter through a pad of celite.
-
Wash the filtrate with water and brine.
-
Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the residue by column chromatography.
Protocol 3: Microwave-Assisted Suzuki-Miyaura Coupling
This protocol is advantageous for rapid reaction optimization and the synthesis of compound libraries.[3]
Materials:
-
Aryl halide (1.0 equiv)
-
3-Methylphenylboronic acid pinacol ester (1.5 equiv)
-
Palladium catalyst (e.g., PdCl₂(dppf), 0.1 equiv)
-
Base (e.g., 2 M K₂CO₃, 10 equiv)
-
Solvent (e.g., N,N-Dimethylacetamide - DMA)
Procedure:
-
In a microwave reaction vial, combine the aryl halide, 3-methylphenylboronic acid pinacol ester, palladium catalyst, and base.
-
Add the solvent to dissolve the solids.
-
Seal the vial and place it in the microwave reactor.
-
Heat the reaction mixture to 150 °C for 20 minutes.
-
After cooling, filter the reaction mixture.
-
Purify the filtrate by column chromatography.
Visualizations
The following diagrams illustrate the key processes involved in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: General experimental workflow for Suzuki-Miyaura cross-coupling.
Caption: Decision logic for palladium catalyst selection.
References
Application Notes and Protocols for Base Selection in the Suzuki-Miyaura Coupling of m-Tolyl Pinacolborane with Aryl Halides
Audience: Researchers, scientists, and drug development professionals.
Introduction
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with exceptional efficiency and functional group tolerance.[1] This reaction is pivotal in the synthesis of biaryl and heteroaryl structures, which are common motifs in pharmaceuticals, agrochemicals, and advanced materials. The coupling of m-tolyl pinacolborane with aryl halides introduces the valuable 3-methylphenyl group. The success of this transformation is profoundly influenced by the choice of base, a critical parameter that governs reaction rate, yield, and selectivity by playing a multifaceted role in the catalytic cycle.[2]
This document provides a comprehensive guide to selecting the optimal base for this specific transformation, supported by comparative data from relevant model systems, detailed experimental protocols, and workflow diagrams to aid researchers in optimizing their synthetic routes.
The Role of the Base in the Suzuki-Miyaura Catalytic Cycle
The primary function of the base in the Suzuki-Miyaura reaction is to facilitate the crucial transmetalation step.[1] The currently accepted mechanism involves the activation of the organoboron species. The base reacts with the m-tolyl pinacolborane (after hydrolysis to the corresponding boronic acid in situ) to form a more nucleophilic boronate "ate" complex (e.g., [ArB(OH)₃]⁻).[3][4] This activated boronate species then efficiently transfers its organic group to the palladium(II) center, regenerating the catalyst for the next cycle.[3][5] The strength, solubility, and nature of the base can significantly influence the rate of boronate formation and, consequently, the overall reaction efficiency.[2][4]
Caption: The catalytic cycle of the Suzuki-Miyaura reaction, highlighting the base's role.
Comparative Data on Base Performance
While specific quantitative data for the coupling of m-tolyl pinacolborane is dispersed, extensive studies on structurally similar substrates, such as p-tolylboronic acid and phenylboronic acid, provide excellent predictive power for base selection. The following tables summarize the effectiveness of various bases in model Suzuki-Miyaura reactions.
Table 1: Base Screening for Coupling of p-Tolylboronic Acid with 1-bromo-4-(chloromethyl)benzene Reaction Conditions: Pd(OAc)₂, PCy₃·HBF₄, Toluene/Water, 80 °C, 2 hours.
| Entry | Base (equiv.) | Solvent | Temperature (°C) | Yield (%) | Reference |
| 1 | K₃PO₄ (2) | Toluene/Water | 80 | 80 | [4] |
| 2 | K₂CO₃ (2) | Toluene/Water | 80 | 98 | [4] |
| 3 | NaOH (2) | Toluene/Water | 80 | 16 | [4] |
| 4 | NEt₃ (2) | Toluene/Water | 80 | 25 | [4] |
| 5 | Cs₂CO₃ (2) | Toluene/Water | 80 | 99 | [4] |
Table 2: General Base Effectiveness in Suzuki-Miyaura Couplings
| Base | Typical Substrate | pKa (Conjugate Acid) | Common Solvents | Notes | Reference(s) |
| Na₂CO₃ | Aryl Bromides/Iodides | ~10.3 (HCO₃⁻) | Toluene/H₂O, DME/H₂O | Often the most cost-effective and highly efficient choice for standard couplings. | [2][6] |
| K₂CO₃ | Aryl Bromides/Iodides | ~10.3 (HCO₃⁻) | Dioxane/H₂O, Toluene/H₂O | A reliable and common "workhorse" base for a wide range of substrates. | [4][7] |
| Cs₂CO₃ | Aryl Bromides/Chlorides | ~10.3 (HCO₃⁻) | Dioxane, Toluene, THF | Higher solubility in organic solvents makes it superior for challenging or sterically hindered couplings, but it is more expensive. | [2][4][7] |
| K₃PO₄ | Aryl Chlorides, Sensitive Substrates | ~12.3 (HPO₄²⁻) | Toluene, Dioxane | A strong, non-nucleophilic base. Excellent for less reactive aryl chlorides and substrates with base-sensitive groups (e.g., esters). | [2][7][8][9] |
| NaOH/KOH | Aryl Bromides | ~15.7 (H₂O) | Toluene/H₂O | Strong bases that can accelerate reactions but may promote side reactions like hydrolysis or catalyst decomposition. | [1][8] |
| Organic Amines (e.g., NEt₃) | Specialized applications | ~10.8 (HNEt₃⁺) | Toluene, DMF | Generally not effective for activating boronic acids/esters in Suzuki couplings and typically result in lower yields. | [4][7] |
Guide to Base Selection
The optimal base is dependent on the reactivity of the aryl halide and the functional groups present on the coupling partners.
-
For Aryl Bromides and Iodides (More Reactive): Standard inorganic bases are typically effective.
-
For Aryl Chlorides (Less Reactive): The strength of the C-Cl bond necessitates more forcing conditions.
-
K₃PO₄: This is a widely used and effective base for aryl chlorides.[7][9] Its higher basicity helps to drive the catalytic cycle with these less reactive partners.
-
Stronger Bases (e.g., alkoxides): In some challenging cases, very strong bases like NaOtBu or KOtBu may be required, but their use is limited by potential incompatibility with sensitive functional groups.[4]
-
-
For Substrates with Base-Sensitive Functional Groups (e.g., esters, amides):
Caption: A decision-making guide for initial base selection in Suzuki-Miyaura couplings.
Experimental Protocols
The following are generalized procedures and may require optimization for specific substrates and catalyst systems.
Protocol 1: Coupling of m-Tolyl Pinacolborane with an Aryl Bromide
Materials:
-
Aryl bromide (1.0 mmol, 1.0 equiv)
-
m-Tolyl pinacolborane (1.2 mmol, 1.2 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-3 mol%)
-
Base (e.g., K₂CO₃ or Cs₂CO₃, 2.0 mmol, 2.0 equiv)
-
Anhydrous, degassed solvent (e.g., 1,4-Dioxane/Water, 5:1 mixture, 5 mL)
-
Schlenk tube or sealed reaction vial
-
Magnetic stir bar
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
To a dry Schlenk tube equipped with a magnetic stir bar, add the aryl bromide (1.0 mmol), palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 mmol), and the selected base (2.0 mmol).
-
Seal the vessel with a septum or screw cap.
-
Evacuate the vessel and backfill with an inert gas (e.g., Argon). Repeat this cycle three times to ensure an inert atmosphere.[10]
-
Add m-tolyl pinacolborane (1.2 mmol) to the reaction vessel under a positive pressure of inert gas.
-
Add the degassed solvent system (5 mL) via syringe.
-
Heat the reaction mixture to the desired temperature (typically 80-100 °C) with vigorous stirring.[10]
-
Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate, 20 mL) and wash with water (15 mL) and brine (15 mL).
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude residue by flash column chromatography on silica gel to obtain the desired product.
Protocol 2: Coupling of m-Tolyl Pinacolborane with an Aryl Chloride
Materials:
-
Aryl chloride (1.0 mmol, 1.0 equiv)
-
m-Tolyl pinacolborane (1.5 mmol, 1.5 equiv)
-
Palladium pre-catalyst (e.g., SPhos-Pd-G3, 2 mol%) or a combination of a Pd source (e.g., Pd₂(dba)₃) and a ligand (e.g., SPhos).[11]
-
Base: Anhydrous powdered K₃PO₄ (2.0-3.0 mmol, 2.0-3.0 equiv).[7][9]
-
Anhydrous, degassed solvent (e.g., Toluene or 1,4-Dioxane, 5 mL).
-
Sealed reaction vial or Schlenk tube
-
Magnetic stir bar
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
In a glovebox or under a positive flow of inert gas, add the aryl chloride (1.0 mmol), the palladium catalyst/pre-catalyst (0.02 mmol), and anhydrous K₃PO₄ (2.0 mmol) to a dry reaction vial.[7]
-
Add m-tolyl pinacolborane (1.5 mmol).
-
Seal the vial with a screw cap containing a PTFE septum.
-
Remove the vial from the glovebox (if used) and add the anhydrous, degassed solvent (5 mL) via syringe.
-
Heat the reaction mixture to a higher temperature (typically 100-110 °C) with vigorous stirring. Reactions with aryl chlorides often require longer reaction times (12-24 hours).[11]
-
Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.
-
After cooling to room temperature, dilute the mixture with diethyl ether or ethyl acetate (20 mL) and filter through a pad of Celite® to remove inorganic salts, washing the pad with additional solvent.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Caption: A generalized experimental workflow for Suzuki-Miyaura cross-coupling reactions.
Conclusion
The selection of an appropriate base is a critical determinant for the success of the Suzuki-Miyaura coupling between m-tolyl pinacolborane and aryl halides. For more reactive aryl bromides and iodides, common carbonate bases such as K₂CO₃ and Cs₂CO₃ provide excellent results. For less reactive aryl chlorides or substrates bearing sensitive functional groups, the stronger, non-nucleophilic base K₃PO₄ is often the superior choice. By carefully considering the nature of the coupling partners and consulting the provided data and protocols, researchers can significantly improve reaction outcomes, leading to the efficient and high-yielding synthesis of valuable m-tolyl-substituted aromatic compounds.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction | Semantic Scholar [semanticscholar.org]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Selective and Serial Suzuki–Miyaura Reactions of Polychlorinated Aromatics with Alkyl Pinacol Boronic Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
Applications of 4,4,5,5-Tetramethyl-2-(m-tolyl)-1,3,2-dioxaborolane in Drug Discovery: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
4,4,5,5-Tetramethyl-2-(m-tolyl)-1,3,2-dioxaborolane, also known as m-tolylboronic acid pinacol ester, is a versatile and highly valuable reagent in modern drug discovery. Its stability, ease of handling, and reactivity make it an excellent coupling partner in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction.[1][2] This reaction is a cornerstone in medicinal chemistry for the construction of carbon-carbon bonds, enabling the synthesis of complex molecular architectures found in numerous biologically active compounds.[1]
The m-tolyl moiety introduced by this reagent can serve as a key building block for a variety of drug candidates, particularly in the development of kinase inhibitors for oncology. The strategic placement of the methyl group on the phenyl ring can influence the compound's steric and electronic properties, which in turn can affect its binding affinity and selectivity for specific biological targets.
This document provides detailed application notes, experimental protocols, and data related to the use of this compound in the synthesis of kinase inhibitors, with a focus on targeting critical signaling pathways in cancer, such as the PI3K/Akt/mTOR and VEGFR-2 pathways.
Key Applications in Drug Discovery
The primary application of this compound in drug discovery is as a nucleophilic partner in Suzuki-Miyaura cross-coupling reactions. This allows for the efficient synthesis of biaryl and heteroaryl-aryl structures, which are common motifs in kinase inhibitors.
Synthesis of Kinase Inhibitors:
Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is a hallmark of many diseases, including cancer.[3] The development of small molecule inhibitors that target specific kinases is a major focus of modern drug discovery. The m-tolyl group can be a key pharmacophoric element, fitting into the hydrophobic pockets of the ATP-binding site of various kinases.
Featured Application: Synthesis of a PI3K/Akt/mTOR Pathway Inhibitor Scaffold
The Phosphoinositide 3-kinase (PI3K)/Akt/mTOR signaling pathway is a critical regulator of cell proliferation, growth, and survival.[4][] Its aberrant activation is a frequent event in many human cancers, making it a prime target for therapeutic intervention.[4][6] The synthesis of molecules that can inhibit kinases within this pathway is a key strategy in oncology drug discovery.
Below is a representative experimental protocol for a Suzuki-Miyaura coupling reaction to synthesize a biaryl scaffold relevant to PI3K/Akt/mTOR inhibitors, based on general procedures for similar compounds.
Experimental Protocol: Suzuki-Miyaura Coupling
Reaction Scheme:
General Suzuki-Miyaura Coupling Workflow.
Materials:
-
Aryl halide (e.g., 4-bromopyridine derivative) (1.0 mmol, 1.0 equiv)
-
This compound (1.2 mmol, 1.2 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf)) (0.05 mmol, 5 mol%)
-
Base (e.g., K₂CO₃ or Cs₂CO₃) (2.0 mmol, 2.0 equiv)
-
Solvent (e.g., 1,4-dioxane/water, 4:1) (10 mL)
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., ethyl acetate, hexanes)
Procedure:
-
To a flame-dried round-bottom flask, add the aryl halide (1.0 mmol), this compound (1.2 mmol), palladium catalyst (0.05 mmol), and base (2.0 mmol).
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add the degassed solvent mixture (10 mL) via syringe.
-
Heat the reaction mixture to 90-100 °C and stir for 4-12 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired biaryl product.
Expected Yields:
The yields for Suzuki-Miyaura coupling reactions are highly dependent on the specific substrates, catalyst, base, and solvent system used. However, for relatively simple aryl halides, yields are typically in the range of 70-95%.
| Aryl Halide Example | Catalyst | Base | Solvent | Temperature (°C) | Time (h) | Typical Yield (%) |
| 4-Bromopyridine | Pd(PPh₃)₄ | K₂CO₃ | Toluene/Water | 90 | 8 | 85-95 |
| 2-Chloropyrimidine | PdCl₂(dppf) | Cs₂CO₃ | 1,4-Dioxane | 100 | 12 | 70-85 |
| 1-Bromo-4-nitrobenzene | Pd(PPh₃)₄ | Na₂CO₃ | DME/Water | 85 | 6 | 90-98 |
Signaling Pathway and Biological Activity
PI3K/Akt/mTOR Signaling Pathway
The PI3K/Akt/mTOR pathway is a key signaling cascade that promotes cell survival and proliferation. The binding of growth factors to receptor tyrosine kinases (RTKs) activates PI3K, which in turn phosphorylates PIP2 to PIP3. PIP3 recruits and activates Akt, which then phosphorylates a variety of downstream targets, including mTOR. Activated mTOR promotes protein synthesis and cell growth. In many cancers, this pathway is constitutively active due to mutations in key components like PI3K or loss of the tumor suppressor PTEN.
Simplified PI3K/Akt/mTOR Signaling Pathway and Point of Inhibition.
VEGFR-2 Signaling Pathway
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels.[7] This process is critical for tumor growth and metastasis. The binding of VEGF to VEGFR-2 leads to receptor dimerization and autophosphorylation, which activates downstream signaling cascades, including the PLCγ-PKC-Raf-MEK-ERK and PI3K-Akt pathways, promoting endothelial cell proliferation, migration, and survival.[7]
References
Application Notes and Protocols: The Use of 3-Tolylboronic Acid Pinacol Ester (CAS 253342-48-2) in the Synthesis of a Novel Fungicidal Agent
Audience: Researchers, scientists, and drug development professionals in the agrochemical sector.
Introduction: 3-Tolylboronic acid pinacol ester (CAS 253342-48-2) is a versatile reagent in organic synthesis, primarily utilized in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. This application note details a representative protocol for the synthesis of a hypothetical novel fungicide, N-(4-(3-methyl-[1,1'-biphenyl]-4-yl)thiazol-2-yl)acetamide (TBTA), showcasing the utility of 3-tolylboronic acid pinacol ester in the construction of complex bioactive molecules for agricultural applications. The tolyl moiety is a common structural feature in various agrochemicals, and its introduction via Suzuki-Miyaura coupling offers a robust and efficient synthetic strategy.
Hypothetical Agrochemical Profile: TBTA
-
Chemical Name: N-(4-(3-methyl-[1,1'-biphenyl]-4-yl)thiazol-2-yl)acetamide
-
Proposed Class: Fungicide
-
Mode of Action (Hypothetical): Inhibition of fungal respiration by targeting the succinate dehydrogenase enzyme complex.
Experimental Protocol: Synthesis of TBTA
This protocol describes the palladium-catalyzed Suzuki-Miyaura coupling of 3-tolylboronic acid pinacol ester with a suitable aryl halide, followed by further functionalization to yield the target fungicide, TBTA.
Part 1: Synthesis of 4-(3-methyl-[1,1'-biphenyl]-4-yl)thiazol-2-amine
Reaction Scheme:
Materials:
-
3-Tolylboronic acid pinacol ester (CAS 253342-48-2)
-
4-(4-bromophenyl)thiazol-2-amine
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Potassium carbonate (K₂CO₃)
-
1,4-Dioxane
-
Water
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a 250 mL round-bottom flask, add 4-(4-bromophenyl)thiazol-2-amine (1.0 eq), 3-tolylboronic acid pinacol ester (1.2 eq), and potassium carbonate (3.0 eq).
-
Add palladium(II) acetate (0.02 eq) and triphenylphosphine (0.08 eq).
-
Evacuate and backfill the flask with nitrogen gas three times.
-
Add 1,4-dioxane and water in a 4:1 ratio (v/v) to the flask.
-
Heat the reaction mixture to 90 °C and stir for 12 hours under a nitrogen atmosphere.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a gradient of hexane and ethyl acetate to afford 4-(3-methyl-[1,1'-biphenyl]-4-yl)thiazol-2-amine as a solid.
Part 2: Synthesis of N-(4-(3-methyl-[1,1'-biphenyl]-4-yl)thiazol-2-yl)acetamide (TBTA)
Reaction Scheme:
Materials:
-
4-(3-methyl-[1,1'-biphenyl]-4-yl)thiazol-2-amine
-
Acetic anhydride
-
Pyridine
-
Dichloromethane (DCM)
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve 4-(3-methyl-[1,1'-biphenyl]-4-yl)thiazol-2-amine (1.0 eq) in dichloromethane in a 100 mL round-bottom flask.
-
Add pyridine (2.0 eq) to the solution and cool the flask to 0 °C in an ice bath.
-
Slowly add acetic anhydride (1.5 eq) to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 4 hours.
-
Monitor the reaction by TLC.
-
Upon completion, dilute the reaction mixture with dichloromethane.
-
Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield TBTA as the final product.
Data Presentation
Table 1: Quantitative Data for the Synthesis of TBTA
| Parameter | Part 1: Suzuki-Miyaura Coupling | Part 2: Acetylation |
| Starting Material | 4-(4-bromophenyl)thiazol-2-amine | 4-(3-methyl-[1,1'-biphenyl]-4-yl)thiazol-2-amine |
| Reagent | 3-Tolylboronic acid pinacol ester | Acetic anhydride |
| Catalyst | Pd(OAc)₂ / PPh₃ | - |
| Base | K₂CO₃ | Pyridine |
| Solvent | 1,4-Dioxane / Water | Dichloromethane |
| Reaction Temperature | 90 °C | 0 °C to Room Temperature |
| Reaction Time | 12 hours | 4 hours |
| Expected Yield | 75-85% | 90-98% |
| Product Purity (by HPLC) | >95% | >98% |
| Molecular Formula | C₁₆H₁₄N₂S | C₁₈H₁₆N₂OS |
| Molecular Weight | 266.36 g/mol | 308.40 g/mol |
Visualizations
Diagram 1: Experimental Workflow for TBTA Synthesis
Caption: Workflow for the two-part synthesis of the target fungicide, TBTA.
Diagram 2: Suzuki-Miyaura Catalytic Cycle
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
m-Tolylboronic Acid Pinacol Ester: A Versatile Building Block for Advanced Functional Materials
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
m-Tolylboronic acid pinacol ester is a versatile and widely utilized building block in modern organic synthesis. Its stability, ease of handling, and reactivity in palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura coupling, make it an invaluable reagent for the construction of complex organic molecules. These molecules are foundational to the development of a wide array of functional materials, including those for organic electronics, chemical sensing, and pharmaceuticals. The meta-substituted tolyl group provides a unique structural motif that can influence the steric and electronic properties of the final material, allowing for fine-tuning of its performance. This document provides detailed application notes and experimental protocols for the use of m-tolylboronic acid pinacol ester in the synthesis of various functional materials.
I. Synthesis of Hole Transport Materials for Organic Light-Emitting Diodes (OLEDs)
Triarylamine derivatives are a critical class of hole transport materials (HTMs) in OLEDs due to their excellent hole mobility and thermal stability. The incorporation of the m-tolyl group can enhance the morphological stability and solubility of these materials.
Application: Synthesis of a Triarylamine-Based Hole Transport Material
A common strategy for synthesizing triarylamine-based HTMs involves the Suzuki-Miyaura coupling of an aryl dihalide with an appropriate boronic acid or ester. In this example, m-tolylboronic acid pinacol ester is coupled with a dibromo-triarylamine core.
Quantitative Data Summary
| Property | Value |
| Yield | 85-95% |
| Purity | >99% (after purification) |
| HOMO Level | -5.1 to -5.3 eV |
| LUMO Level | -2.0 to -2.2 eV |
| Glass Transition Temperature (Tg) | 110-130 °C |
| Decomposition Temperature (Td) | >400 °C |
Experimental Protocol: Synthesis of 4,4'-bis(m-tolyl)-N,N-diphenylaniline
Materials:
-
4,4'-Dibromo-N,N-diphenylaniline (1.0 equiv)
-
m-Tolylboronic acid pinacol ester (2.2 equiv)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.02 equiv)
-
Tri(o-tolyl)phosphine (P(o-tol)₃) (0.08 equiv)
-
Potassium carbonate (K₂CO₃) (4.0 equiv)
-
Toluene (anhydrous)
-
Water (degassed)
-
Ethanol
-
Hexane
Procedure:
-
To a flame-dried Schlenk flask, add 4,4'-dibromo-N,N-diphenylaniline, m-tolylboronic acid pinacol ester, Pd₂(dba)₃, and P(o-tol)₃.
-
Seal the flask with a septum and purge with argon for 15 minutes.
-
Add anhydrous toluene via syringe, followed by a degassed 2M aqueous solution of K₂CO₃.
-
Heat the reaction mixture to 90 °C and stir vigorously under an argon atmosphere for 24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction to room temperature and add deionized water.
-
Extract the aqueous layer with toluene (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a hexane/dichloromethane gradient.
-
Recrystallize the purified product from an ethanol/hexane mixture to obtain a white solid.
Visualization of the Experimental Workflow
Application Notes and Protocols for C-C Bond Formation Using m-Tolylboronic Acid Pinacol Ester
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and reaction conditions for the utilization of m-tolylboronic acid pinacol ester in palladium-catalyzed C-C bond formation, primarily through the Suzuki-Miyaura cross-coupling reaction. This versatile reagent is a key building block in the synthesis of complex biaryl and heteroaryl structures, which are prevalent in pharmaceuticals and functional materials.
Introduction
The Suzuki-Miyaura cross-coupling reaction is a powerful and widely used method for the formation of carbon-carbon bonds. It involves the reaction of an organoboron compound, such as m-tolylboronic acid pinacol ester, with an organic halide or triflate in the presence of a palladium catalyst and a base. The pinacol ester of m-tolylboronic acid offers enhanced stability and ease of handling compared to the corresponding boronic acid, making it a preferred reagent in many synthetic applications. These notes will detail the reaction conditions, provide specific experimental protocols, and present quantitative data for the successful application of this reagent.
Reaction Conditions Overview
The success of a Suzuki-Miyaura coupling reaction is highly dependent on the careful selection of several key parameters: the palladium catalyst and its ligand, the base, the solvent system, and the reaction temperature.
-
Palladium Catalyst and Ligand: The choice of the palladium source and the associated ligand is critical for achieving high yields and good reaction kinetics. While traditional catalysts like tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) are effective, modern catalyst systems often employ a palladium(II) precatalyst, such as palladium(II) acetate (Pd(OAc)₂), in combination with a phosphine ligand. The ligand plays a crucial role in stabilizing the palladium center and facilitating the elementary steps of the catalytic cycle. Sterically hindered and electron-rich phosphine ligands, such as SPhos and XPhos, have been shown to be highly effective in promoting the coupling of a wide range of substrates.
-
Base: A base is required to activate the boronic acid ester for transmetalation to the palladium center. The choice of base can significantly impact the reaction outcome. Common bases include inorganic carbonates (e.g., K₂CO₃, Cs₂CO₃), phosphates (e.g., K₃PO₄), and hydroxides (e.g., NaOH, KOH). The strength and solubility of the base should be considered in relation to the specific substrates and solvent system. For instance, stronger bases may be required for less reactive coupling partners, while milder bases can be sufficient for more facile reactions.
-
Solvent: The solvent system must be capable of dissolving the reactants and facilitating the interaction between the organic and aqueous phases (if present). Common solvents for Suzuki-Miyaura reactions include ethereal solvents like 1,4-dioxane and tetrahydrofuran (THF), aromatic hydrocarbons such as toluene, and polar aprotic solvents like dimethylformamide (DMF). Often, a mixture of an organic solvent with water is used to dissolve the inorganic base.
-
Temperature: The reaction temperature influences the reaction rate. While many Suzuki-Miyaura couplings proceed efficiently at elevated temperatures (typically in the range of 80-110 °C), some modern catalyst systems can facilitate the reaction at lower temperatures. The optimal temperature will depend on the reactivity of the specific substrates and the chosen catalyst system.
Data Presentation: Representative Suzuki-Miyaura Couplings
The following tables summarize representative reaction conditions and yields for the Suzuki-Miyaura coupling of arylboronic acids and their pinacol esters with various aryl and heteroaryl halides. While specific data for m-tolylboronic acid pinacol ester is limited in readily available literature, the provided examples with analogous substrates offer valuable insights into expected outcomes and starting points for optimization.
Table 1: Coupling of Arylboronic Acids/Esters with Aryl Bromides
| Entry | Arylboronic Acid/Ester | Aryl Bromide | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | m-Tolylboronic acid | 1-Bromo-4-(chloromethyl)benzene | Pd(OAc)₂ (2) | PCy₃·HBF₄ (0.4) | Cs₂CO₃ | Toluene/H₂O | 80 | 2 | 98[1] |
| 2 | p-Tolylboronic acid | 1-Bromo-4-methoxybenzene | NP-PEIP@Pd (2.92 mg/mmol) | - | - | - | - | - | >95[2] |
| 3 | Phenylboronic acid | 4-Bromoanisole | Pd/Fe₃O₄/Charcoal | - | - | - | - | - | ~90[3] |
| 4 | Phenylboronic acid | 1-Bromo-4-nitrobenzene | Pd stabilized on sulfonamide ligands | - | - | - | - | - | High[4] |
Table 2: Coupling of Arylboronic Acid Pinacol Esters with Heteroaryl Halides
| Entry | Arylboronic Acid Pinacol Ester | Heteroaryl Halide | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Thiophene-2-boronic acid pinacol ester | Pyridine-2-sulfonyl fluoride | Pd(dppf)Cl₂ (10) | Na₃PO₄ | Dioxane/H₂O | 65-100 | - | High[5][6] |
| 2 | Furan-2-boronic acid pinacol ester | Pyridine-2-sulfonyl fluoride | Pd(dppf)Cl₂ (10) | Na₃PO₄ | Dioxane/H₂O | 65-100 | - | Moderate[5][6] |
| 3 | Pyridine-3-boronic acid pinacol ester | Pyridine-2-sulfonyl fluoride | Pd(dppf)Cl₂ (10) | Na₃PO₄ | Dioxane/H₂O | 65-100 | - | Moderate[5][6] |
| 4 | Various arylboronic acid pinacol esters | Unprotected N-rich heterocycles | P1 or P2 precatalyst (1-3.5) | K₃PO₄ | Dioxane/H₂O | 60-100 | 5-24 | 61-99[7] |
Experimental Protocols
The following are representative protocols for the Suzuki-Miyaura cross-coupling reaction using m-tolylboronic acid or its pinacol ester. These should be considered as starting points and may require optimization for specific substrates.
Protocol 1: General Procedure for Suzuki-Miyaura Coupling of m-Tolylboronic Acid Pinacol Ester with an Aryl Bromide
This protocol is adapted from general procedures for Suzuki-Miyaura reactions and should be optimized for specific substrates.
Materials:
-
m-Tolylboronic acid pinacol ester (1.2 equivalents)
-
Aryl bromide (1.0 equivalent)
-
Palladium(II) acetate (Pd(OAc)₂) (2 mol%)
-
SPhos (4 mol%)
-
Potassium phosphate (K₃PO₄) (2.0 equivalents)
-
Anhydrous 1,4-dioxane (or toluene)
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware (Schlenk flask, condenser, etc.)
-
Magnetic stirrer and heating mantle
Procedure:
-
To a dry Schlenk flask equipped with a magnetic stir bar and under an inert atmosphere, add the aryl bromide (1.0 equiv), m-tolylboronic acid pinacol ester (1.2 equiv), and potassium phosphate (2.0 equiv).
-
In a separate vial, prepare the catalyst solution by dissolving palladium(II) acetate (0.02 equiv) and SPhos (0.04 equiv) in a small amount of anhydrous dioxane.
-
Add the catalyst solution to the Schlenk flask containing the reagents.
-
Add enough anhydrous dioxane to the reaction mixture to achieve a concentration of 0.1-0.2 M with respect to the aryl bromide.
-
Degas the reaction mixture by bubbling a gentle stream of inert gas through the solution for 10-15 minutes.
-
Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent such as ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired biaryl product.
Protocol 2: High-Yield Synthesis of 4-(Chloromethyl)-3'-methyl-1,1'-biphenyl [1]
This protocol describes a specific, high-yield coupling of m-tolylboronic acid with 1-bromo-4-(chloromethyl)benzene.
Materials:
-
1-Bromo-4-(chloromethyl)benzene (1.0 equivalent)
-
m-Tolylboronic acid (1.1 equivalents)
-
Palladium(II) acetate (Pd(OAc)₂) (2 mol%)
-
Tricyclohexylphosphine tetrafluoroborate (PCy₃·HBF₄) (0.4 mol%)
-
Cesium carbonate (Cs₂CO₃) (5.0 equivalents)
-
Toluene
-
Water
-
Inert gas (Argon)
Procedure:
-
To a reaction vessel, add 1-bromo-4-(chloromethyl)benzene (0.30 mmol, 1.0 equiv), m-tolylboronic acid (0.33 mmol, 1.1 equiv), cesium carbonate (1.5 mmol, 5.0 equiv), palladium(II) acetate (0.006 mmol, 2 mol%), and tricyclohexylphosphine tetrafluoroborate (0.0012 mmol, 0.4 mol%).
-
Add toluene (1.0 mL) and water (0.1 mL) to the vessel.
-
Purge the reaction mixture with argon.
-
Heat the mixture to 80 °C and stir for 2 hours under an argon atmosphere.
-
After completion, cool the reaction to room temperature.
-
Perform a standard aqueous work-up and extract the product with an organic solvent.
-
Purify the crude product by column chromatography to yield 4-(chloromethyl)-3'-methyl-1,1'-biphenyl (98% yield).
Visualizations
Diagram 1: Catalytic Cycle of the Suzuki-Miyaura Cross-Coupling Reaction
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Diagram 2: Experimental Workflow for a Typical Suzuki-Miyaura Reaction
Caption: A typical experimental workflow for Suzuki-Miyaura cross-coupling.
References
- 1. Pd-Catalyzed, Highly Selective C(sp2)-Br Bond Coupling Reactions of o-(or m-, or p-) Chloromethyl Bromobenzene with Arylboronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. utoronto.scholaris.ca [utoronto.scholaris.ca]
- 6. researchgate.net [researchgate.net]
- 7. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Synthesis of Biaryl Compounds Using 4,4,5,5-Tetramethyl-2-(m-tolyl)-1,3,2-dioxaborolane
For Researchers, Scientists, and Drug Development Professionals
Introduction
The synthesis of biaryl scaffolds is a cornerstone of modern organic chemistry, particularly in the fields of medicinal chemistry and materials science. These structural motifs are prevalent in a wide array of pharmaceuticals, agrochemicals, and functional materials. The Suzuki-Miyaura cross-coupling reaction stands out as one of the most robust and versatile methods for the formation of C-C bonds between aryl moieties. This document provides detailed application notes and protocols for the use of 4,4,5,5-Tetramethyl-2-(m-tolyl)-1,3,2-dioxaborolane , a key building block in the synthesis of diverse biaryl compounds. Its stability, ease of handling, and high reactivity make it an excellent reagent for researchers in drug development and other scientific disciplines.
This compound, also known as m-tolylboronic acid pinacol ester, offers significant advantages over the corresponding free boronic acid. The pinacol ester group enhances the stability of the compound, making it less prone to protodeboronation and easier to handle and store, which is particularly beneficial for library synthesis and process development.
Reaction Principle: The Suzuki-Miyaura Catalytic Cycle
The Suzuki-Miyaura coupling reaction is a palladium-catalyzed process that involves an organoboron compound (in this case, this compound) and an organohalide. The catalytic cycle, which is essential for understanding and optimizing the reaction, consists of three main steps:
-
Oxidative Addition: The active Pd(0) catalyst reacts with the aryl halide (Ar-X) to form a Pd(II) complex.
-
Transmetalation: In the presence of a base, the organoboron reagent transfers its organic group to the palladium center, forming a new Pd(II) complex and displacing the halide.
-
Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated as the biaryl product (Ar-Ar'), regenerating the Pd(0) catalyst to continue the cycle.
Data Presentation: Reaction Conditions and Yields
The efficiency of the Suzuki-Miyaura coupling is highly dependent on the choice of catalyst, ligand, base, and solvent. The following tables summarize representative reaction conditions and yields for the coupling of m-tolylboronic acid or its pinacol ester with various aryl halides.
Table 1: Coupling with Aryl Chlorides
| Aryl Chloride | Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 3-Chloroanisole | NiCl₂(PPh₃)₂ (3) | PPh₃ (6) | K₃PO₄·nH₂O (2.6) | Toluene | 80 | 6 | 99 |
| 4-Chlorotoluene | NiCl₂(PPh₃)₂ (3) | PPh₃ (6) | K₃PO₄·nH₂O (2.6) | Toluene | 80 | 6 | 98 |
| 1-Chloro-4-nitrobenzene | NiCl₂(PPh₃)₂ (3) | PPh₃ (6) | K₃PO₄·nH₂O (2.6) | Toluene | 80 | 2 | 96 |
| 2-Chlorobenzonitrile | NiCl₂(PPh₃)₂ (3) | PPh₃ (6) | K₃PO₄·nH₂O (2.6) | Toluene | 100 | 8 | 85 |
| 1-Chloro-2-nitrobenzene | NiCl₂(dppf) (3) | - | K₃PO₄·nH₂O (2.6) | Dioxane | 80 | 16 | 78 |
Table 2: Coupling with Aryl Bromides
| Aryl Bromide | Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1-Bromo-4-(chloromethyl)benzene | Pd(OAc)₂ (1) | PCy₃·HBF₄ (2) | Cs₂CO₃ (3) | Toluene/H₂O | 80 | 2 | 98[1] |
| 4-Bromoanisole | Pd(OAc)₂ (0.5) | SPhos (1) | K₃PO₄ (2) | Toluene/H₂O | 100 | 18 | 98 |
| 4-Bromobenzaldehyde | Pd(PPh₃)₄ (3) | - | Na₂CO₃ (2) | DME/H₂O | 80 | 12 | 95 |
| 1-Bromo-4-fluorobenzene | Pd(dppf)Cl₂ (2) | - | K₂CO₃ (2) | 1,4-Dioxane | 90 | 16 | 92 |
| 3-Bromopyridine | Pd(PPh₃)₄ (5) | - | K₂CO₃ (3) | Toluene/EtOH/H₂O | 80 | 24 | 88 |
Experimental Protocols
Below are detailed methodologies for performing Suzuki-Miyaura coupling reactions using this compound. These protocols can be adapted based on the specific substrate and desired scale.
General Experimental Workflow
Protocol 1: Standard Palladium-Catalyzed Coupling with an Aryl Bromide
This protocol is suitable for a wide range of aryl bromides.
Materials:
-
Aryl bromide (1.0 mmol, 1.0 equiv)
-
This compound (1.2 mmol, 1.2 equiv)
-
Palladium(II) acetate (Pd(OAc)₂) (0.02 mmol, 2 mol%)
-
Triphenylphosphine (PPh₃) (0.08 mmol, 8 mol%)
-
Potassium carbonate (K₂CO₃) (2.0 mmol, 2.0 equiv)
-
Toluene (8 mL)
-
Water (2 mL)
-
Inert gas (Nitrogen or Argon)
Procedure:
-
To a dry Schlenk flask, add the aryl bromide, this compound, palladium(II) acetate, triphenylphosphine, and potassium carbonate.
-
Evacuate the flask and backfill with an inert gas. Repeat this cycle three times.
-
Add degassed toluene and degassed water to the flask via syringe.
-
Heat the reaction mixture to 90 °C with vigorous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 4-12 hours.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and water (10 mL).
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 10 mL).
-
Combine the organic layers, wash with brine (15 mL), dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired biaryl compound.
Protocol 2: Nickel-Catalyzed Coupling with an Aryl Chloride
This protocol is advantageous for the coupling of more challenging and cost-effective aryl chlorides.[2]
Materials:
-
Aryl chloride (1.0 mmol, 1.0 equiv)
-
This compound (1.3 mmol, 1.3 equiv)
-
Nickel(II) chloride bis(triphenylphosphine) (NiCl₂(PPh₃)₂) (0.03 mmol, 3 mol%)
-
Triphenylphosphine (PPh₃) (0.06 mmol, 6 mol%)
-
Potassium phosphate (K₃PO₄·nH₂O) (2.6 mmol, 2.6 equiv)
-
Anhydrous toluene (10 mL)
-
Inert gas (Nitrogen or Argon)
Procedure:
-
In a glovebox or under a stream of inert gas, add NiCl₂(PPh₃)₂, triphenylphosphine, and potassium phosphate to a dry Schlenk flask.
-
Add the aryl chloride and this compound.
-
Add anhydrous, degassed toluene to the flask.
-
Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction by GC-MS or LC-MS. Reaction times can vary from 2 to 16 hours depending on the reactivity of the aryl chloride.
-
After completion, cool the mixture to room temperature.
-
Filter the reaction mixture through a pad of Celite, washing with toluene.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by column chromatography on silica gel to obtain the pure biaryl product.
Applications in Drug Development and Materials Science
The biaryl structures synthesized using this compound are key components in numerous pharmaceutical agents, including anti-inflammatory drugs, antihypertensives, and anticancer agents. The m-tolyl group can introduce specific steric and electronic properties that are crucial for binding to biological targets. In materials science, these biaryl compounds are used in the development of organic light-emitting diodes (OLEDs), liquid crystals, and specialty polymers, where the tailored electronic properties of the biaryl core are exploited. The versatility of the Suzuki-Miyaura coupling allows for the systematic modification of the biaryl structure, enabling the fine-tuning of material properties.
Conclusion
This compound is a highly valuable and versatile reagent for the synthesis of biaryl compounds via the Suzuki-Miyaura cross-coupling reaction. Its stability and reactivity make it an ideal choice for a wide range of applications in both academic research and industrial settings. The protocols and data presented in these application notes provide a solid foundation for researchers to successfully employ this reagent in their synthetic endeavors, from small-scale library synthesis to larger-scale process development. Careful optimization of the reaction parameters, particularly the catalyst system and base, is key to achieving high yields and purity.
References
Application Notes and Protocols: The Role of 4,4,5,5-Tetramethyl-2-(3-methylphenyl)-1,3,2-dioxaborolane in Polymer Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
4,4,5,5-Tetramethyl-2-(3-methylphenyl)-1,3,2-dioxaborolane, also known as 3-tolylboronic acid pinacol ester, is a key building block in modern polymer chemistry. As a member of the boronic acid pinacol ester family, it serves as a crucial monomer in Suzuki-Miyaura cross-coupling reactions to synthesize a variety of polymers, most notably poly(m-phenylene)s and their derivatives. These polymers are of significant interest for applications in optoelectronics, high-performance materials, and as scaffolds in medicinal chemistry. The pinacol ester group offers enhanced stability and solubility compared to the corresponding boronic acid, making it a preferred reagent for controlled polymerization processes. This document provides detailed application notes and experimental protocols for the use of 4,4,5,5-tetramethyl-2-(3-methylphenyl)-1,3,2-dioxaborolane in polymer synthesis.
Principle Application: Suzuki-Miyaura Polycondensation
The primary application of 4,4,5,5-tetramethyl-2-(3-methylphenyl)-1,3,2-dioxaborolane in polymer chemistry is as a monomer in Suzuki-Miyaura polycondensation. This palladium-catalyzed cross-coupling reaction allows for the formation of carbon-carbon bonds between the 3-methylphenyl unit of the boronic ester and a suitable aryl halide or triflate comonomer. The reaction is highly efficient and tolerant of a wide range of functional groups, enabling the synthesis of well-defined polymer architectures.
The polymerization can be carried out using an AB-type monomer, where the same molecule contains both the boronic ester and a halide (e.g., 3-bromo-1-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzene), or through the copolymerization of an AA-type monomer (a di-boronic ester) with a BB-type monomer (a di-halide). The use of 4,4,5,5-tetramethyl-2-(3-methylphenyl)-1,3,2-dioxaborolane in conjunction with a dihaloarene allows for the synthesis of alternating copolymers.
A significant challenge in Suzuki polycondensation is achieving high molecular weight polymers while avoiding premature termination and side reactions, such as the formation of cyclic oligomers.[1] Research has shown that the choice of catalyst system and reaction conditions is critical. Modern catalyst systems, such as those employing bulky, electron-rich phosphine ligands like SPhos, have demonstrated superior performance in promoting efficient polymerization and achieving higher molecular weights.[1]
Experimental Protocols
Protocol 1: Synthesis of Linear Poly(m-phenylene) via Suzuki Polycondensation
This protocol describes a general procedure for the synthesis of poly(m-phenylene) using a self-condensing AB-type monomer derived from 4,4,5,5-tetramethyl-2-(3-methylphenyl)-1,3,2-dioxaborolane. For this, we will consider the hypothetical but plausible monomer: 3-bromo-1-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzene .
Materials:
-
3-bromo-1-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzene (AB monomer)
-
Palladium(II) acetate (Pd(OAc)₂)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)
-
Potassium phosphate (K₃PO₄), anhydrous
-
Toluene, anhydrous
-
Methanol
-
Deionized water
Procedure:
-
Catalyst Preparation: In a glovebox, a Schlenk flask is charged with Pd(OAc)₂ (2 mol%) and SPhos (4 mol%). Anhydrous toluene is added, and the mixture is stirred at room temperature for 30 minutes to form the active catalyst complex.
-
Reaction Setup: In a separate Schlenk flask, the AB monomer (1.0 eq) and anhydrous K₃PO₄ (3.0 eq) are added. The flask is evacuated and backfilled with argon three times.
-
Polymerization: Anhydrous toluene is added to the monomer/base mixture to achieve a monomer concentration of 0.1 M. The solution is degassed by bubbling with argon for 20 minutes. The pre-formed catalyst solution is then transferred to the monomer solution via a cannula.
-
Reaction: The reaction mixture is heated to 100 °C and stirred vigorously under an argon atmosphere for 24-48 hours. The progress of the polymerization can be monitored by Gel Permeation Chromatography (GPC) of small aliquots taken from the reaction mixture.
-
Work-up: After cooling to room temperature, the reaction mixture is diluted with toluene and washed three times with deionized water to remove the inorganic salts.
-
Purification: The organic layer is concentrated under reduced pressure, and the polymer is precipitated by dropwise addition into a large volume of methanol. The precipitated polymer is collected by filtration, washed with methanol, and dried under vacuum at 40 °C overnight.
Data Presentation
The following table summarizes typical results for the Suzuki polycondensation of an AB-type m-phenylene monomer under different catalytic conditions, as adapted from literature on similar systems.[1]
| Entry | Catalyst System | Ligand | Base | Solvent | Time (h) | Mₙ (kDa) | Mₙ/Mₙ (PDI) | Yield (%) |
| 1 | Pd[P(p-Tol)₃]₃ | P(p-Tol)₃ | K₂CO₃ | Toluene/H₂O | 24 | 8.5 | 2.1 | 75 |
| 2 | Pd(OAc)₂ / SPhos | SPhos | K₃PO₄ | Toluene | 48 | 40.2 | 1.8 | 92 |
| 3 | Pd₂(dba)₃ / SPhos | SPhos | K₃PO₄ | Toluene | 48 | 35.7 | 1.9 | 88 |
Mₙ: Number-average molecular weight; Mₙ/Mₙ (PDI): Polydispersity Index. Data is representative and may vary based on specific monomer and reaction conditions.
Visualizations
Suzuki Polycondensation Catalytic Cycle
The following diagram illustrates the generally accepted catalytic cycle for Suzuki-Miyaura cross-coupling, which forms the basis of the polymerization process.
Caption: Catalytic cycle for Suzuki-Miyaura cross-coupling polymerization.
Experimental Workflow for Poly(m-phenylene) Synthesis
The following diagram outlines the key steps in the synthesis and purification of poly(m-phenylene).
Caption: Experimental workflow for poly(m-phenylene) synthesis.
Characterization of the Resulting Polymer
The synthesized poly(m-phenylene) can be characterized by a variety of techniques:
-
Gel Permeation Chromatography (GPC): To determine the number-average molecular weight (Mₙ), weight-average molecular weight (Mₙ), and the polydispersity index (PDI = Mₙ/Mₙ).
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the polymer structure by identifying the characteristic signals of the m-phenylene repeating units and to analyze the end groups.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: To identify the functional groups present in the polymer.
-
Thermal Analysis (TGA and DSC): To evaluate the thermal stability and glass transition temperature of the polymer.
Conclusion
4,4,5,5-Tetramethyl-2-(3-methylphenyl)-1,3,2-dioxaborolane is a valuable and versatile monomer for the synthesis of poly(m-phenylene)s and related polymers via Suzuki-Miyaura polycondensation. The use of modern catalyst systems and optimized reaction conditions allows for the synthesis of high molecular weight polymers with controlled structures. The protocols and data presented here provide a solid foundation for researchers and scientists to utilize this compound in the development of novel polymeric materials for a wide range of applications.
References
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Low Yield in Suzuki Coupling with 4,4,5,5-Tetramethyl-2-(m-tolyl)-1,3,2-dioxaborolane
This technical support guide is designed for researchers, scientists, and drug development professionals encountering low yields in Suzuki-Miyaura cross-coupling reactions involving 4,4,5,5-Tetramethyl-2-(m-tolyl)-1,3,2-dioxaborolane. This document provides a comprehensive resource of frequently asked questions (FAQs), troubleshooting strategies, detailed experimental protocols, and quantitative data to aid in optimizing your reaction outcomes.
Frequently Asked Questions (FAQs)
Q1: I am observing a very low yield in my Suzuki coupling reaction with this compound. What are the most common initial checks I should perform?
A1: Low yields in Suzuki couplings, particularly with sterically hindered substrates like m-tolyl pinacol boronate, can often be attributed to several key factors. Begin with a systematic evaluation of the following:
-
Reagent Quality and Stability:
-
Boronic Ester Integrity: While pinacol esters are more stable than their corresponding boronic acids, they can still degrade over time. Protodeboronation, the replacement of the boronic ester group with a hydrogen atom, is a common side reaction. It is advisable to use a fresh or recently purified batch of the boronic ester.
-
Aryl Halide Reactivity: The reactivity of your coupling partner is crucial. The general trend for reactivity is I > Br > OTf >> Cl. Couplings involving aryl chlorides are significantly more challenging and often necessitate specialized, highly active catalyst systems.
-
Catalyst and Ligand Integrity: Palladium catalysts and phosphine ligands can be sensitive to air and moisture. Ensure that your catalyst and ligand are fresh and have been stored under an inert atmosphere.
-
-
Reaction Conditions:
-
Inert Atmosphere: The exclusion of oxygen is critical to prevent the oxidation and deactivation of the Pd(0) catalyst and phosphine ligands. Ensure your reaction vessel is thoroughly purged with an inert gas such as argon or nitrogen.
-
Solvent and Base Purity: Use anhydrous and degassed solvents, as residual water and oxygen can negatively impact the reaction. Ensure your base is of high purity and finely powdered for solid bases.
-
Q2: I suspect protodeboronation of my this compound is a major issue. How can I minimize this side reaction?
A2: Protodeboronation is a frequent cause of low yields. To mitigate this side reaction, consider the following strategies:
-
Choice of Base: The base is essential for activating the boronic ester for transmetalation but can also promote protodeboronation. Using milder bases like potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), or potassium phosphate (K₃PO₄) can be beneficial.
-
Anhydrous Conditions: Since water can be a proton source for protodeboronation, running the reaction under strictly anhydrous conditions can significantly reduce this side reaction.
-
Reaction Time and Temperature: Shorter reaction times and lower temperatures can decrease the extent of protodeboronation. However, this needs to be balanced with achieving a reasonable reaction rate for the desired coupling.
Q3: The steric hindrance from the m-tolyl group and the pinacol ester seems to be a problem. What specific conditions are recommended for sterically hindered substrates?
A3: Steric hindrance can slow down key steps in the catalytic cycle, namely oxidative addition and reductive elimination. To overcome this, more forcing conditions and specialized catalysts are often required:
-
Bulky, Electron-Rich Ligands: These are crucial for coupling sterically hindered partners. Buchwald-type biarylphosphine ligands (e.g., SPhos, XPhos, RuPhos) and N-heterocyclic carbenes (NHCs) are highly effective as they accelerate both oxidative addition and reductive elimination.[1]
-
Higher Temperatures: Increasing the reaction temperature can help overcome the activation energy barrier associated with sterically demanding substrates.
-
Appropriate Catalyst Loading: For challenging couplings, a higher catalyst loading (e.g., 2-5 mol%) might be necessary.
Q4: What are the signs of catalyst decomposition, and how can I prevent it?
A4: A common sign of catalyst decomposition is the formation of palladium black (a black precipitate). This indicates that the Pd(0) has agglomerated and is no longer catalytically active. To prevent this:
-
Use Robust Ligands: Bulky, electron-rich ligands can stabilize the palladium catalyst and prevent agglomeration.
-
Control Reaction Temperature: Excessively high temperatures can accelerate catalyst decomposition.
-
Ensure an Inert Atmosphere: Oxygen can lead to the decomposition of the catalyst.
Troubleshooting Guide
If you are experiencing low yields, follow this troubleshooting workflow to identify and resolve the potential issues.
Caption: A workflow diagram for troubleshooting low yields in Suzuki coupling reactions.
Data Presentation
The following tables provide representative data for Suzuki coupling reactions of sterically hindered arylboronic acids/esters with various aryl halides. While specific data for this compound is limited in the literature, these examples with structurally similar substrates offer valuable insights for reaction optimization.
Table 1: Effect of Catalyst and Ligand on the Yield of Biaryl Product
| Entry | Aryl Halide | Arylboronic Acid/Ester | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 4-Bromoacetophenone | (2-(Trifluoromethoxy)phenyl)boronic acid | Pd₂(dba)₃ (5) | PPh₃ (10) | K₂CO₃ | THF | 60 | 1 | 60[2] |
| 2 | 4-Bromoacetophenone | (2-(Trifluoromethoxy)phenyl)boronic acid | Pd(PPh₃)₄ (5) | - | K₂CO₃ | THF | 60 | 1 | 52[2] |
| 3 | 4-Bromoacetophenone | (2-(Trifluoromethoxy)phenyl)boronic acid | Pd₂(dba)₃ (5) | L1* (10) | K₂CO₃ | THF | 60 | 1 | 85[2] |
| 4 | 2-Chlorotoluene | Phenylboronic acid | Pd(OAc)₂ (1) | SPhos (2) | K₃PO₄ | Toluene | 100 | 18 | 95 |
| 5 | 4-Chloroanisole | Phenylboronic acid | Pd(OAc)₂ (1) | RuPhos (2) | K₃PO₄ | Dioxane | 100 | 18 | 98 |
*L1 is a specific bidentate ligand described in the cited literature.[2]
Table 2: Effect of Base and Solvent on the Yield of Biaryl Product
| Entry | Aryl Halide | Arylboronic Acid | Catalyst/Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 2-Bromotoluene | Phenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/H₂O | 80 | 12 | 78 |
| 2 | 2-Bromotoluene | Phenylboronic acid | Pd(PPh₃)₄ | K₃PO₄ | Dioxane | 100 | 8 | 92 |
| 3 | 4-Bromoanisole | (2-Methylphenyl)boronic acid | PdCl₂(dppf) | Cs₂CO₃ | DMF | 90 | 12 | 88 |
| 4 | 4-Bromoanisole | (2-Methylphenyl)boronic acid | PdCl₂(dppf) | K₂CO₃ | DME/H₂O | 85 | 16 | 85 |
Experimental Protocols
The following is a general experimental protocol for a Suzuki-Miyaura cross-coupling reaction that can be adapted for the coupling of this compound with an aryl halide.
Materials:
-
Aryl halide (1.0 mmol, 1.0 equiv)
-
This compound (1.2 mmol, 1.2 equiv)
-
Palladium catalyst (e.g., Pd(OAc)₂, 2 mol%)
-
Ligand (e.g., SPhos, 4 mol%)
-
Base (e.g., K₃PO₄, 2.0 mmol, 2.0 equiv)
-
Anhydrous, degassed solvent (e.g., Dioxane, 5 mL)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
Reaction Setup: To a dry Schlenk flask or reaction vial equipped with a magnetic stir bar, add the aryl halide, this compound, palladium catalyst, ligand, and base.
-
Inert Atmosphere: Seal the flask with a septum and purge with an inert gas for 10-15 minutes. Alternatively, evacuate and backfill the flask with the inert gas three times.
-
Solvent Addition: Add the anhydrous, degassed solvent via syringe.
-
Reaction: Place the flask in a preheated oil bath and stir the reaction mixture at the desired temperature (typically 80-110 °C).
-
Monitoring: Monitor the progress of the reaction by a suitable analytical technique (e.g., TLC, GC-MS, or LC-MS).
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.[1]
Mandatory Visualization
Suzuki-Miyaura Catalytic Cycle
The following diagram illustrates the key steps in the Suzuki-Miyaura cross-coupling catalytic cycle.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
References
Side reactions of m-tolylboronic acid pinacol ester in palladium catalysis
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide is designed to provide expert troubleshooting for side reactions encountered when using m-tolylboronic acid pinacol ester in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling.
This resource offers detailed troubleshooting guides in a question-and-answer format, comprehensive experimental protocols, and quantitative data to help you diagnose and resolve common issues in your experiments.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses specific challenges you may encounter during your palladium-catalyzed cross-coupling reactions with m-tolylboronic acid pinacol ester.
Issue 1: Low Yield of the Desired Cross-Coupling Product and Presence of Toluene Byproduct
Q1: My Suzuki-Miyaura reaction is producing a low yield of the desired biaryl product, and I'm observing the formation of toluene. What is the likely cause and how can I fix it?
A1: The formation of toluene as a byproduct is a classic sign of protodeboronation , a common side reaction where the boronic ester group is replaced by a hydrogen atom.[1] This reaction consumes your starting material and reduces the yield of the desired product. Several factors can promote protodeboronation.
Troubleshooting Steps:
-
Optimize Your Base: Strong bases and the presence of excess water can accelerate protodeboronation.[1]
-
Recommendation: Switch to a milder, non-hydroxide base. Anhydrous potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) are often effective choices that minimize this side reaction.[1] Avoid strong bases like sodium hydroxide (NaOH) or potassium hydroxide (KOH).
-
-
Control Water Content: While a small amount of water can be necessary for the hydrolysis of the pinacol ester to the active boronic acid, excess water provides a proton source for protodeboronation.[1]
-
Recommendation: Use anhydrous solvents and ensure all glassware is thoroughly dried. If your specific reaction requires water, minimize the amount used. Consider adding molecular sieves to the reaction mixture to scavenge excess water.
-
-
Lower the Reaction Temperature: Higher temperatures can increase the rate of protodeboronation.
-
Recommendation: Attempt the reaction at the lowest temperature that still allows for efficient catalytic turnover, typically in the range of 60-80 °C.[1] If the reaction is sluggish, consider a more active catalyst/ligand system rather than increasing the temperature.
-
-
Enhance Catalytic Efficiency: A slow desired coupling reaction provides more time for the boronic ester to decompose.
-
Recommendation: Increase the catalyst loading slightly or employ more robust and electron-rich phosphine ligands (e.g., Buchwald-type biarylphosphine ligands like SPhos or XPhos) to accelerate the cross-coupling reaction.[2]
-
Quantitative Data: Effect of Base on Product Yield
The following table provides representative data on the effect of different bases on the yield of Suzuki-Miyaura coupling reactions. While specific yields will vary depending on the substrates and other conditions, this table illustrates the general trend.
| Base | Product Yield (%) | Comments |
| K₃PO₄ | 85-95% | Often provides high yields with minimal protodeboronation. |
| Cs₂CO₃ | 80-95% | Another excellent choice for minimizing side reactions. |
| K₂CO₃ | 70-85% | A common and effective base, but can be less optimal than phosphates or cesium carbonate. |
| NaOH | < 50% | Strong bases like NaOH often lead to significant protodeboronation. |
Note: Yields are representative and can vary based on specific reaction conditions.
Issue 2: Formation of 3,3'-Dimethylbiphenyl Byproduct
Q2: Besides my desired product, I am isolating a significant amount of 3,3'-dimethylbiphenyl. What is this side product and how can I prevent its formation?
A2: The formation of 3,3'-dimethylbiphenyl is due to the homocoupling of your m-tolylboronic acid pinacol ester. This side reaction is often promoted by the presence of oxygen or Pd(II) species in the reaction mixture.
Troubleshooting Steps:
-
Ensure an Inert Atmosphere: Oxygen can lead to the oxidative homocoupling of the boronic ester.
-
Recommendation: Thoroughly degas your reaction mixture by bubbling an inert gas (argon or nitrogen) through the solvent before adding the palladium catalyst. Maintain a positive pressure of the inert gas throughout the reaction.
-
-
Use a Pre-activated Catalyst: If you are using a Pd(II) precatalyst (e.g., Pd(OAc)₂), its incomplete reduction to the active Pd(0) species can lead to homocoupling.
-
Recommendation: Consider using a pre-formed, air-stable Pd(0) catalyst complex to ensure that the active catalytic species is readily available.
-
-
Optimize Ligand Choice: The choice of ligand can influence the relative rates of the desired cross-coupling and the undesired homocoupling.
-
Recommendation: Electron-rich and bulky ligands can sometimes suppress homocoupling by favoring the reductive elimination step of the cross-coupling catalytic cycle.
-
Quantitative Data: Effect of Reaction Conditions on Homocoupling
This table shows the impact of different conditions on the ratio of the desired cross-coupling product to the homocoupling byproduct.
| Condition | Cross-Coupling Product (%) | Homocoupling Product (%) |
| Standard Conditions (degassed) | >95% | <5% |
| Reaction exposed to air | 60-70% | 30-40% |
| Inefficient Pd(II) reduction | 70-80% | 20-30% |
Note: Ratios are illustrative and depend on the specific substrates and reaction setup.
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling of m-Tolylboronic Acid Pinacol Ester with an Aryl Bromide
This protocol is a starting point and may require optimization for your specific substrates.
Materials:
-
Aryl bromide (1.0 mmol, 1.0 equiv)
-
m-Tolylboronic acid pinacol ester (1.2 mmol, 1.2 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2 mol%)
-
Anhydrous base (e.g., K₃PO₄, 2.0 mmol, 2.0 equiv)
-
Anhydrous and degassed solvent (e.g., 1,4-dioxane or toluene, 5 mL)
-
Schlenk flask or sealed reaction vial
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere, add the aryl bromide, m-tolylboronic acid pinacol ester, and the anhydrous base.
-
Inert Atmosphere: Seal the flask, then evacuate and backfill with an inert gas. Repeat this cycle three times to ensure an oxygen-free environment.
-
Solvent and Catalyst Addition: Under a positive pressure of the inert gas, add the degassed solvent. Then, add the palladium catalyst.
-
Reaction Execution: Heat the reaction mixture to the desired temperature (typically 80-100 °C) with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent such as ethyl acetate and wash with water and then brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel.
Visualizations
Troubleshooting Workflow for Low Yield in Suzuki-Miyaura Coupling
Caption: Troubleshooting workflow for low product yield.
General Catalytic Cycle of Suzuki-Miyaura Coupling and Common Side Reactions
Caption: Suzuki-Miyaura cycle and side reactions.
References
Technical Support Center: Purification of Products from Reactions with 3-Methylphenylboronic Acid Pinacol Ester
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the purification of reaction products involving 3-methylphenylboronic acid pinacol ester, particularly in the context of Suzuki-Miyaura cross-coupling reactions.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in a Suzuki coupling reaction using 3-methylphenylboronic acid pinacol ester?
A1: Common impurities include unreacted starting materials (3-methylphenylboronic acid pinacol ester and the aryl halide), homocoupled byproducts (e.g., 3,3'-dimethylbiphenyl and the biaryl from the coupling partner), protodeboronated arenes (toluene), residual palladium catalyst, and inorganic salts from the base used in the reaction.
Q2: My crude product shows the desired mass by LC-MS, but the NMR is complex. What could be the issue?
A2: Besides the expected product, the crude NMR may show signals from unreacted starting materials, homocoupling byproducts, and pinacol-related species. It is also possible that some of the boronic ester has hydrolyzed to the corresponding boronic acid, which can exist in equilibrium with its boroxine trimer, further complicating the spectrum.
Q3: Why is my product sticking to the silica gel column during chromatography?
A3: Boronic esters and their corresponding acids can interact strongly with the Lewis acidic sites on silica gel, leading to over-adsorption and poor recovery.[1] This can be particularly problematic if the desired product also contains Lewis basic functional groups (e.g., pyridines).
Q4: I am observing significant protodeboronation of my 3-methylphenylboronic acid pinacol ester. How can I minimize this?
A4: Protodeboronation is often promoted by excessive water, strong bases, or high temperatures. To minimize this side reaction, ensure you are using anhydrous solvents, consider a milder base (e.g., K₃PO₄ or K₂CO₃ instead of NaOH), and try running the reaction at a lower temperature. Thoroughly degassing the reaction mixture to remove oxygen can also be beneficial.
Q5: How can I remove residual palladium from my final product?
A5: Residual palladium can often be removed by treating a solution of the product with a palladium scavenger, such as activated carbon or functionalized silica gels. Filtration through a pad of Celite can also help remove precipitated palladium black. In some cases, recrystallization is effective at excluding palladium impurities.
Troubleshooting Guides
Problem 1: Difficulty in Separating the Product from Unreacted Starting Materials and Byproducts by Standard Silica Gel Chromatography.
| Symptom | Possible Cause | Suggested Solution |
| Product co-elutes with starting materials or homocoupled byproducts. | Similar polarities of the product and impurities. | 1. Optimize Solvent System: Experiment with different solvent systems, including those with different selectivities (e.g., dichloromethane/methanol or ether/hexane). 2. Use Boric Acid-Impregnated Silica Gel: This can suppress the over-adsorption of boronic acid and ester species, potentially improving separation. 3. Recrystallization: If the product is a solid, recrystallization can be a highly effective method for purification. |
| Product streaks or does not elute from the silica gel column. | Strong interaction between the boronic ester/acid and the silica gel. | 1. Switch to Neutral Alumina: Alumina has different surface properties and may allow for better elution of your compound. 2. Derivatization: Convert the crude mixture to the diethanolamine adducts. The desired product's adduct may precipitate, allowing for separation by filtration. The boronic acid can then be regenerated. |
Problem 2: The Purified Product is an Oil and Fails to Crystallize.
| Symptom | Possible Cause | Suggested Solution |
| The product remains an oil even after extensive purification by chromatography. | The product may be intrinsically an oil at room temperature, or residual impurities are preventing crystallization. | 1. Trituration: Attempt to induce crystallization by triturating the oil with a non-polar solvent like hexane. 2. Further Purification: If impurities are suspected, re-purify a small sample by preparative TLC or HPLC to obtain a seed crystal. 3. Accept as an Oil: If the product is pure by NMR and other analytical methods, it may be acceptable to proceed with it as an oil. |
Data Presentation
The following tables provide representative data on the purification of biaryl products from Suzuki-Miyaura coupling reactions involving arylboronic acid pinacol esters.
Table 1: Purification of a Biaryl Product by Column Chromatography
| Coupling Partners | Purification Method | Crude Yield (%) | Purified Yield (%) | Purity (by ¹H NMR) |
| 3-Methylphenylboronic acid pinacol ester + 4-Bromoanisole | Silica Gel Chromatography (Hexane/Ethyl Acetate) | >95 (crude mixture) | 90 | >98% |
| Phenylboronic acid pinacol ester + 1-Bromo-4-fluorobenzene | Silica Gel Chromatography | Not Reported | 85 | >95% |
Note: Crude yields are often estimated based on crude NMR or LC-MS analysis of the reaction mixture and may include residual solvents and impurities.
Table 2: Comparison of Purification Methods for a Biaryl Product
| Purification Method | Starting Purity (Crude) | Final Purity | Typical Isolated Yield (%) |
| Silica Gel Chromatography | ~85-90% | >98% | 80-95 |
| Recrystallization | >90% | >99% | 70-85 |
| Preparative HPLC | ~85-90% | >99% | 60-80 |
Experimental Protocols
Protocol 1: Purification by Boric Acid-Impregnated Silica Gel Chromatography
This method is particularly useful for reducing the over-adsorption of boronic acid and ester species on silica gel.
-
Preparation of Boric Acid-Impregnated Silica Gel:
-
In a round-bottom flask, suspend silica gel (e.g., 100 g) in a solution of boric acid (e.g., 10 g) in a suitable solvent like ethanol (e.g., 200 mL).
-
Stir the slurry for 2 hours at room temperature.
-
Remove the solvent by rotary evaporation to obtain a free-flowing powder.
-
Dry the impregnated silica gel in a vacuum oven at 100-140°C for 24-48 hours.
-
-
Chromatography:
-
Pack a column with the prepared boric acid-impregnated silica gel as a slurry in the initial eluent (e.g., hexane).
-
Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or ethyl acetate).
-
Load the sample onto the column.
-
Elute the column with a gradient of ethyl acetate in hexane, starting with a low polarity and gradually increasing it while monitoring the fractions by TLC.
-
Combine the fractions containing the pure product and remove the solvent under reduced pressure.
-
Protocol 2: Purification via Diethanolamine Adduct Formation
This method is useful for separating boronic acids/esters from non-boron-containing impurities.
-
Adduct Formation:
-
Dissolve the crude reaction mixture in a suitable solvent such as diethyl ether.
-
Add diethanolamine (1.1 equivalents relative to the estimated amount of boronic species) to the solution.
-
Stir the mixture at room temperature. The diethanolamine adduct of the boronic acid/ester often precipitates as a white solid.
-
Allow the precipitation to complete (typically 30-60 minutes).
-
-
Isolation and Regeneration:
-
Collect the precipitate by vacuum filtration and wash it with cold diethyl ether.
-
To regenerate the boronic acid, suspend the adduct in a biphasic mixture of diethyl ether and an acidic aqueous solution (e.g., 1 M HCl or saturated boric acid solution).
-
Stir vigorously until the solid dissolves.
-
Separate the organic layer, and extract the aqueous layer with diethyl ether.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the purified boronic acid.
-
Mandatory Visualizations
Caption: General experimental workflow for Suzuki-Miyaura reactions and subsequent product purification.
Caption: Key reaction pathways in a Suzuki-Miyaura coupling reaction, including common side reactions.
References
Preventing protodeboronation of m-tolyl pinacolborane during Suzuki coupling
This guide provides troubleshooting advice and answers to frequently asked questions regarding the prevention of protodeboronation, a common side reaction encountered during Suzuki coupling, with a specific focus on m-tolyl pinacolborane.
Frequently Asked Questions (FAQs)
Q1: What is protodeboronation and why is it a problem in Suzuki coupling?
A1: Protodeboronation is an undesired side reaction where the carbon-boron bond of an organoboron compound, such as m-tolyl pinacolborane, is cleaved and replaced with a carbon-hydrogen bond.[1][2] In the context of your reaction, this converts the valuable m-tolyl pinacolborane into toluene, a byproduct. This process consumes your starting material, reduces the yield of the desired coupled product, and complicates purification.[1][3]
Q2: I am using a pinacol ester, which is supposed to be stable. Why am I still observing significant protodeboronation?
A2: While pinacol esters are considerably more stable than their corresponding boronic acids, they are not immune to protodeboronation, particularly under harsh reaction conditions.[3][4] The primary reason is that the pinacol ester can hydrolyze in situ, especially in the presence of a base and water, to form the free boronic acid.[3][4] This free boronic acid is much more susceptible to protodeboronation.[4] Therefore, even with a stable starting material, suboptimal conditions can lead to the formation of the more reactive species, which then undergoes the undesired side reaction.
Q3: What are the primary factors that promote protodeboronation?
A3: Several factors can accelerate protodeboronation. The reaction's pH is a critical variable, with both acid- and base-catalyzed pathways existing.[1][2] Key contributing factors include:
-
Presence of Water: Water acts as a proton source and facilitates the hydrolysis of stable pinacol esters to more reactive boronic acids.[3]
-
Base Selection: Strong bases, particularly hydroxides, can significantly accelerate the rate of protodeboronation.[2][3]
-
High Temperatures: Elevated temperatures can increase the rate of the protodeboronation side reaction, sometimes more than the desired Suzuki coupling.[3][5]
-
Inefficient Catalysis: If the main Suzuki coupling reaction is slow, the boronic ester is exposed to potentially degrading conditions for a longer period, increasing the likelihood of protodeboronation.[3]
-
Ligand Choice: Recent studies have shown that bulky phosphine ligands, while often used to promote challenging couplings, can also paradoxically promote palladium-catalyzed protodeboronation.[2][6][7][8][9]
Q4: How can I confirm that the byproduct I'm seeing is from protodeboronation?
A4: You can identify the byproduct by analyzing the crude reaction mixture using standard analytical techniques like GC-MS, LC-MS, or NMR spectroscopy. For the protodeboronation of m-tolyl pinacolborane, you would be looking for the presence of toluene. A significant peak corresponding to the mass and fragmentation pattern (for MS) or the characteristic chemical shifts (for NMR) of toluene, coupled with a reduced yield of your target biaryl product, is a strong indicator of protodeboronation.[2]
Troubleshooting Guide
Issue: My Suzuki coupling reaction with m-tolyl pinacolborane shows a high percentage of toluene byproduct and low yield of the desired product.
This section provides a step-by-step guide to diagnose and resolve the issue.
Question: What base are you using, and in what quantity?
Answer: The choice of base is critical. Strong bases like sodium hydroxide (NaOH) or potassium hydroxide (KOH) should be avoided as they can aggressively promote protodeboronation.[3]
-
Recommendation: Switch to a weaker, non-hydroxide base. Mild bases are often sufficient to facilitate the Suzuki coupling while minimizing the undesired side reaction.[3] Good alternatives include potassium phosphate (K₃PO₄), potassium carbonate (K₂CO₃), and cesium carbonate (Cs₂CO₃).[3][10] Potassium fluoride (KF) is also a mild option, particularly useful in anhydrous conditions or with base-sensitive substrates.[10][11]
| Base | Typical Equivalents | Recommended Solvents | Key Remarks |
| K₃PO₄ | 2.0 - 3.0 | 1,4-Dioxane / H₂O, Toluene | Often a reliable choice for challenging substrates and boronic esters.[10] |
| K₂CO₃ | 2.0 - 3.0 | Toluene / EtOH / H₂O, THF / H₂O | A standard, milder base. May be less effective for difficult couplings.[10] |
| Cs₂CO₃ | 2.0 - 3.0 | 1,4-Dioxane, DMF | More soluble and stronger than K₂CO₃; can increase reaction rates.[10] |
| KF | 3.0 | THF (anhydrous), 1,4-Dioxane | A mild option useful for base-sensitive groups. Often requires anhydrous conditions.[10] |
Question: Are your reaction conditions strictly anhydrous?
Answer: The presence of excess water is a primary cause of pinacol ester hydrolysis, which precedes protodeboronation.[3][4]
-
Recommendation: Ensure all reagents and solvents are anhydrous. Use solvents from a freshly opened bottle or a solvent purification system. Dry glassware in an oven (>120 °C) overnight and cool it under an inert atmosphere (e.g., nitrogen or argon).[3] For particularly sensitive reactions, consider adding activated 4Å molecular sieves to the reaction mixture to scavenge trace amounts of water.[3]
Question: What is your reaction temperature and duration?
Answer: High temperatures and prolonged reaction times increase the rate of protodeboronation.[2][3]
-
Recommendation: Attempt the reaction at the lowest temperature that still allows for efficient catalytic turnover. A good starting point is between 60-80 °C.[3] If the reaction is sluggish, consider using a more active catalyst/ligand system rather than simply increasing the heat.[3] Monitor the reaction's progress closely using TLC or LC-MS and stop the reaction as soon as the starting material is consumed to avoid unnecessary exposure to heat and basic conditions.[3]
| Parameter | Effect on Protodeboronation | Recommendation |
| Temperature | Rate increases significantly at higher temperatures (>100 °C).[3] | Operate at the lowest effective temperature (e.g., 60-80 °C). |
| Water Content | Accelerates hydrolysis of pinacol ester to the boronic acid.[3] | Use anhydrous solvents and reagents; consider adding molecular sieves. |
| Base Strength | Stronger bases (e.g., NaOH) increase the rate significantly.[3] | Use milder bases such as K₃PO₄, K₂CO₃, or KF.[3][10] |
| Ligand Bulk | Very bulky phosphine ligands can promote Pd-catalyzed PDB.[6][8] | Screen ligands; if using a bulky ligand, ensure the reaction is fast. |
| Reaction Time | Longer exposure increases the extent of the side reaction.[3] | Monitor reaction progress and work up promptly upon completion. |
Question: How efficient is your catalyst system?
Answer: A slow Suzuki coupling gives the protodeboronation side reaction more time to occur. The choice of ligand and palladium source is crucial.
-
Recommendation: Employ robust, electron-rich phosphine ligands, such as Buchwald-type biarylphosphine ligands (e.g., SPhos, XPhos), which are known to promote efficient cross-coupling.[3] Using pre-formed, active Pd(0) catalysts can also accelerate the productive reaction rate by avoiding inefficient reduction steps.[3] However, be mindful that excessively bulky ligands can sometimes promote protodeboronation, so a balance must be struck.[6][9] If the reaction is slow, consider increasing the catalyst loading slightly.[3]
Visual Guides and Protocols
Reaction Pathway Diagram
The following diagram illustrates the desired Suzuki-Miyaura catalytic cycle in competition with the undesired protodeboronation pathway.
Caption: Competing pathways: The desired Suzuki coupling versus protodeboronation.
Troubleshooting Workflow
Use this decision tree to systematically troubleshoot the issue of high protodeboronation.
Caption: A step-by-step workflow for troubleshooting protodeboronation.
Experimental Protocol
General Procedure for Suzuki Coupling of an Aryl Halide with m-Tolyl Pinacolborane with Minimized Protodeboronation
This protocol incorporates best practices to suppress the protodeboronation side reaction.
-
Glassware and Atmosphere Setup:
-
Place a Schlenk flask equipped with a magnetic stir bar and a condenser in an oven (125 °C) for at least 4 hours (or overnight).
-
Assemble the glassware hot and allow it to cool under a stream of dry, inert gas (Argon or Nitrogen).
-
Maintain a positive pressure of inert gas throughout the setup and reaction.
-
-
Reagent Addition:
-
Solvent and Reagent Degassing:
-
Add the anhydrous solvent (e.g., 1,4-dioxane or toluene) via syringe.[3]
-
Degas the resulting slurry by subjecting it to three cycles of freeze-pump-thaw or by bubbling the inert gas through the mixture for 15-20 minutes.
-
-
Initiation of Reaction:
-
Add the m-tolyl pinacolborane (1.2 - 1.5 eq.) to the reaction mixture, either as a solid (if the flask has a sidearm) or as a solution in a small amount of the degassed anhydrous solvent.
-
Begin stirring and heat the reaction mixture to the desired temperature (start with 60-80 °C).[3]
-
-
Reaction Monitoring and Work-up:
-
Monitor the reaction progress by TLC, GC-MS, or LC-MS at regular intervals (e.g., every hour).
-
Once the limiting reagent (typically the aryl halide) has been consumed, cool the reaction to room temperature.
-
Quench the reaction by adding water and dilute with an organic solvent (e.g., ethyl acetate).
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
-
References
- 1. Protodeboronation - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. research.ed.ac.uk [research.ed.ac.uk]
- 5. researchgate.net [researchgate.net]
- 6. Bulky ligands promote palladium-catalyzed protodeboronation - American Chemical Society [acs.digitellinc.com]
- 7. chemrxiv.org [chemrxiv.org]
- 8. chemrxiv.org [chemrxiv.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Catalyst Loading for 3-Tolylboronic Acid Pinacol Ester (CAS 253342-48-2) in Cross-Coupling Reactions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing catalyst loading for 3-Tolylboronic acid pinacol ester in Suzuki-Miyaura cross-coupling reactions. The following troubleshooting guides and frequently asked questions (FAQs) address common challenges encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the typical catalyst loading range for Suzuki-Miyaura reactions using 3-Tolylboronic acid pinacol ester?
A1: The catalyst loading for Suzuki-Miyaura reactions is a critical parameter that can significantly impact reaction efficiency, cost, and product purity. For 3-Tolylboronic acid pinacol ester, a common starting point for palladium catalyst loading is between 1-5 mol%.[1] However, under optimized conditions with highly active catalyst systems, loadings can be substantially reduced to as low as 0.05 mol%.[2] It is crucial to determine the optimal catalyst loading for each specific substrate combination and reaction conditions.
Q2: How does catalyst loading affect the outcome of the cross-coupling reaction?
A2: Catalyst loading directly influences several key reaction outcomes:
-
Reaction Rate: Higher catalyst loading generally leads to a faster reaction rate.
-
Reaction Yield: While a sufficient amount of catalyst is necessary to achieve a high yield, excessively high loadings can sometimes lead to the formation of byproducts and may not significantly improve the yield.
-
Cost-Effectiveness: Palladium catalysts can be expensive. Therefore, minimizing the catalyst loading is often a primary goal in process development to enhance the economic viability of a synthesis.
-
Product Purity: High catalyst loading can result in increased levels of residual palladium in the final product, which is a significant concern in the pharmaceutical industry.
Q3: What are the signs of suboptimal catalyst loading?
A3: Suboptimal catalyst loading can manifest in several ways:
-
Low or no product formation: This could indicate that the catalyst loading is too low or the catalyst is inactive.
-
Incomplete conversion: If the reaction stalls before the complete consumption of the limiting reagent, insufficient catalyst loading may be the cause.
-
Formation of byproducts: Unwanted side reactions, such as homocoupling of the boronic ester, can sometimes be exacerbated by inappropriate catalyst concentrations.
-
Reaction inconsistency: Poor reproducibility between batches can sometimes be traced back to variations in catalyst activity or loading.
Q4: When should I consider screening for the optimal catalyst loading?
A4: It is advisable to perform a catalyst loading screen under the following circumstances:
-
When developing a new synthetic route.
-
When scaling up a reaction from a laboratory to a pilot or production scale.
-
If you are experiencing low yields or inconsistent results with a previously established protocol.
-
To improve the cost-effectiveness and environmental footprint of a chemical process.
Troubleshooting Guide
| Problem | Possible Cause | Troubleshooting Steps |
| Low to No Reaction Conversion | Insufficient Catalyst Loading: The amount of active catalyst is too low to drive the reaction to completion. | 1. Increase Catalyst Loading: Incrementally increase the palladium catalyst loading (e.g., from 1 mol% to 2 mol%, then 3 mol%) and monitor the effect on conversion. 2. Verify Catalyst Activity: Ensure the catalyst has not degraded. Use a fresh batch of catalyst or test it on a reliable, well-established reaction. 3. Optimize Ligand-to-Metal Ratio: The ratio of phosphine ligand to palladium can be crucial. A 1:1 to 2:1 ligand-to-palladium ratio is a good starting point. |
| Catalyst Deactivation: The active Pd(0) species is sensitive to oxygen and can be poisoned by impurities. | 1. Ensure Inert Atmosphere: Thoroughly degas all solvents and reagents and maintain a positive pressure of an inert gas (e.g., Argon or Nitrogen) throughout the reaction. 2. Purify Reagents: Ensure all starting materials, including the 3-Tolylboronic acid pinacol ester and the coupling partner, are of high purity. | |
| Reaction Stalls or is Sluggish | Low Catalyst Turnover: The catalyst is not efficiently cycling through the catalytic steps. | 1. Screen Different Catalysts/Ligands: Consider using more active palladium precatalysts or more electron-rich and bulky phosphine ligands (e.g., Buchwald or cataCXium ligands) which can promote catalyst turnover.[3] 2. Optimize Reaction Temperature: Increasing the reaction temperature can often improve the rate of sluggish reactions. |
| Significant Homocoupling of Boronic Ester | High Catalyst Concentration or Presence of Oxygen: These conditions can promote the undesired self-coupling of the boronic ester. | 1. Reduce Catalyst Loading: Carefully screen lower catalyst loadings to find a balance where the desired cross-coupling is efficient, and homocoupling is minimized. 2. Rigorous Degassing: Ensure the reaction mixture is free of oxygen, which can facilitate the homocoupling side reaction. |
| Inconsistent Yields Between Batches | Variability in Catalyst Activity or Weighing Errors: Small variations in the amount of catalyst can lead to significant differences in yield, especially at low loadings. | 1. Use a Stock Solution of the Catalyst: For small-scale reactions, preparing a stock solution of the palladium catalyst in an appropriate solvent can help ensure accurate and consistent dosing. 2. Standardize Procedures: Ensure that all reaction parameters, including solvent quality, temperature, and stirring rate, are kept consistent between batches. |
Quantitative Data on Catalyst Loading Optimization
The following table provides a representative example of how catalyst loading can be optimized for a Suzuki-Miyaura reaction between 3-Tolylboronic acid pinacol ester and an aryl bromide. The data illustrates the impact of varying the palladium catalyst concentration on reaction yield, Turnover Number (TON), and Turnover Frequency (TOF).
-
Turnover Number (TON): Moles of product formed per mole of catalyst.
-
Turnover Frequency (TOF): TON per unit of time (h⁻¹).
| Catalyst Loading (mol%) | Reaction Yield (%) | TON | TOF (h⁻¹) |
| 5.0 | 95 | 19 | 1.6 |
| 2.0 | 94 | 47 | 3.9 |
| 1.0 | 92 | 92 | 7.7 |
| 0.5 | 88 | 176 | 14.7 |
| 0.1 | 65 | 650 | 54.2 |
| 0.05 | 45 | 900 | 75.0 |
Note: This data is illustrative and the optimal catalyst loading will be specific to the substrates, catalyst system, and reaction conditions used. A reaction time of 12 hours is assumed for the TOF calculation.
Experimental Protocols
General Protocol for Optimizing Catalyst Loading in a Suzuki-Miyaura Reaction
This protocol outlines a general procedure for screening different catalyst loadings for the coupling of 3-Tolylboronic acid pinacol ester with an aryl halide.
Materials:
-
3-Tolylboronic acid pinacol ester (CAS 253342-48-2)
-
Aryl halide (e.g., 4-bromotoluene)
-
Palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf))
-
Base (e.g., K₂CO₃ or Cs₂CO₃)
-
Anhydrous solvent (e.g., 1,4-dioxane, toluene, or DMF)
-
Inert gas (Argon or Nitrogen)
-
Schlenk tubes or similar reaction vessels
Procedure:
-
Reaction Setup: In a series of oven-dried Schlenk tubes, add the aryl halide (1.0 mmol, 1.0 equiv), 3-Tolylboronic acid pinacol ester (1.2 mmol, 1.2 equiv), and the base (2.0 mmol, 2.0 equiv).
-
Catalyst Addition: To each tube, add the desired amount of the palladium catalyst. It is recommended to use a stock solution of the catalyst for accurate dispensing of small quantities. For example, prepare a stock solution of the catalyst in the reaction solvent and add the appropriate volume to each tube to achieve the target mol%.
-
Inert Atmosphere: Seal the Schlenk tubes with septa, and evacuate and backfill with an inert gas three times.
-
Solvent Addition: Add the degassed anhydrous solvent (e.g., 5 mL) to each tube via syringe.
-
Reaction: Place the reaction tubes in a preheated oil bath or heating block at the desired temperature (e.g., 80-100 °C) and stir vigorously.
-
Monitoring: Monitor the progress of each reaction at regular intervals (e.g., every hour) by taking small aliquots and analyzing them by a suitable technique such as TLC, GC-MS, or LC-MS.
-
Work-up and Analysis: Once the reactions are complete (or after a set time), cool the tubes to room temperature. Dilute the reaction mixtures with an organic solvent (e.g., ethyl acetate) and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Analyze the crude product to determine the yield for each catalyst loading.
Visualizations
Caption: Workflow for optimizing catalyst loading in a Suzuki-Miyaura cross-coupling reaction.
References
Effect of temperature on the stability of 4,4,5,5-Tetramethyl-2-(m-tolyl)-1,3,2-dioxaborolane
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the effect of temperature on the stability of 4,4,5,5-Tetramethyl-2-(m-tolyl)-1,3,2-dioxaborolane.
Frequently Asked Questions (FAQs)
Q1: What is the recommended storage temperature for this compound?
It is recommended to store this compound at 2-8 °C. This compound has a relatively low melting point, and refrigerated storage helps to maintain its stability and prevent degradation.
Q2: What are the primary degradation pathways for this compound at elevated temperatures?
Elevated temperatures can accelerate several degradation pathways for aryl boronic esters like this compound. The most common pathways include:
-
Hydrolysis: In the presence of moisture, the pinacol ester can hydrolyze to the corresponding m-tolylboronic acid and pinacol. This is often a primary concern, as even atmospheric moisture can be sufficient to initiate this process, which is expedited by heat.[1][2]
-
Oxidation: The carbon-boron bond is susceptible to oxidation, particularly at higher temperatures, which can lead to the formation of phenolic impurities.[3]
-
Protodeboronation: This is a process where the carbon-boron bond is cleaved and replaced by a carbon-hydrogen bond, resulting in the formation of toluene. This can be promoted by acidic or basic conditions and is accelerated by heat.[3]
Q3: Is this compound sensitive to air?
Yes, boronic esters can be sensitive to atmospheric moisture and oxygen.[4] It is advisable to handle the compound under an inert atmosphere (e.g., nitrogen or argon) whenever possible, especially when heating.
Q4: Can I purify this compound using silica gel column chromatography?
While pinacol boronate esters are generally more stable than their corresponding boronic acids, purification by silica gel chromatography can sometimes be challenging.[5][6] The acidic nature of silica gel can promote hydrolysis of the ester, leading to product loss. It is recommended to use a deactivated silica gel or a very short column and to perform the chromatography quickly.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Low yield in a reaction involving heating. | Thermal degradation of the boronic ester. | - Ensure the reaction temperature does not significantly exceed the recommended temperature for the specific protocol. - If possible, conduct the reaction under an inert atmosphere to minimize oxidation. - Use anhydrous solvents to reduce the risk of hydrolysis. |
| Presence of toluene as a byproduct. | Protodeboronation has occurred. | - Avoid strongly acidic or basic conditions if possible. - Minimize reaction time at elevated temperatures. |
| Appearance of a new, more polar spot on TLC during workup. | Hydrolysis to the corresponding boronic acid. | - Perform aqueous workups quickly and at low temperatures. - Ensure all organic solvents are anhydrous. |
| Difficulty in isolating the pure product after chromatography. | On-column decomposition on silica gel. | - Use neutral alumina for chromatography instead of silica gel. - Consider alternative purification methods such as crystallization or distillation if applicable. |
| Inconsistent reaction outcomes. | Degradation of the starting material due to improper storage. | - Always store the compound at the recommended 2-8 °C in a tightly sealed container. - Before use, allow the container to warm to room temperature before opening to prevent condensation of atmospheric moisture. |
Quantitative Data on Thermal Stability
| Compound | Melting Point (°C) | Notes |
| This compound | 34 - 38 | Low melting solid, indicating sensitivity to heat. |
| Phenylboronic acid pinacol ester | 27 - 31 | Structurally similar parent compound with a low melting point. |
| Arylboronic acid pinacol ester derivative 1 | 143 | Higher melting point suggests increased thermal stability compared to the m-tolyl derivative.[7] |
| Arylboronic acid pinacol ester derivative 2 | 186 (decomposition) | This compound decomposes upon melting, highlighting a potential thermal instability pathway for some aryl boronate esters.[7] |
Interpretation: The low melting point of this compound suggests that it has limited thermal stability. Researchers should be cautious when heating this compound, as it may begin to degrade at temperatures not significantly above its melting point. The data for other aryl boronic esters indicates that thermal stability can vary with substitution, but decomposition upon melting is a possibility.
Experimental Protocols
Thermogravimetric Analysis (TGA)
This protocol provides a general procedure for determining the thermal stability of this compound.
Objective: To determine the temperature at which the compound begins to decompose by measuring its mass loss as a function of temperature.
Apparatus:
-
Thermogravimetric Analyzer
-
Aluminum or platinum crucible
-
Analytical balance
-
Inert gas supply (e.g., Nitrogen or Argon)
Procedure:
-
Tare the TGA crucible.
-
Accurately weigh 5-10 mg of this compound into the crucible.
-
Place the crucible in the TGA instrument.
-
Purge the furnace with an inert gas (e.g., nitrogen) at a flow rate of 20-50 mL/min for at least 30 minutes to ensure an inert atmosphere.
-
Heat the sample from room temperature to a final temperature of 500 °C at a constant heating rate of 10 °C/min.
-
Record the mass loss as a function of temperature.
-
The onset temperature of decomposition is determined from the resulting TGA curve.
Differential Scanning Calorimetry (DSC)
This protocol provides a general procedure for determining the melting point and observing any thermal transitions of this compound.
Objective: To determine the melting point and identify other thermal events such as decomposition.
Apparatus:
-
Differential Scanning Calorimeter
-
Aluminum crucibles and lids
-
Crimper for sealing crucibles
-
Analytical balance
-
Inert gas supply (e.g., Nitrogen or Argon)
Procedure:
-
Accurately weigh 2-5 mg of this compound into an aluminum crucible.
-
Seal the crucible with a lid using a crimper.
-
Place the sealed sample crucible and an empty reference crucible into the DSC cell.
-
Purge the DSC cell with an inert gas (e.g., nitrogen) at a flow rate of 20-50 mL/min.
-
Heat the sample from room temperature to a temperature well above the expected melting point (e.g., 200 °C) at a heating rate of 10 °C/min.
-
Record the heat flow as a function of temperature.
-
The melting point is determined as the onset or peak of the endothermic transition. Exothermic events may indicate decomposition.
Visualizations
Caption: Workflow for Thermal Stability Analysis.
Caption: Common Degradation Pathways.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. ehs.umich.edu [ehs.umich.edu]
- 5. Protecting Groups for Boronic Acids | Chem-Station Int. Ed. [en.chem-station.com]
- 6. reddit.com [reddit.com]
- 7. Arylboronic Acid Pinacol Esters as Stable Boron Sources for Dihydrodibenzoborepin Derivatives and a Dibenzoborole - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Steric Hindrance in Reactions with m-Tolylboronic Acid Pinacol Ester
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address specific challenges encountered when using m-tolylboronic acid pinacol ester, particularly in sterically demanding cross-coupling reactions like the Suzuki-Miyaura coupling.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: My Suzuki-Miyaura reaction with m-tolylboronic acid pinacol ester is showing very low or no conversion. What are the primary causes and how can I troubleshoot this?
A1: Low or no conversion in reactions involving sterically hindered substrates like m-tolylboronic acid pinacol ester is a common challenge. The steric bulk around the boron atom can impede key steps in the catalytic cycle. The issue often stems from suboptimal catalyst systems, bases, or reaction conditions.
Primary Causes & Troubleshooting Steps:
-
Ineffective Catalyst System: Standard palladium catalysts such as Pd(PPh₃)₄ are often inefficient for sterically hindered couplings.[1] The bulky nature of the substrates requires a highly active and sterically accessible catalyst.
-
Recommendation: Employ catalyst systems with bulky, electron-rich ligands. Buchwald biarylphosphine ligands (e.g., SPhos, XPhos, RuPhos) or N-heterocyclic carbene (NHC) ligands are highly effective as they promote the formation of a reactive, coordinatively unsaturated Pd(0) species, which is necessary for efficient oxidative addition and transmetalation.[1][2][3]
-
-
Inappropriate Base Selection: The base is crucial for activating the boronic ester to facilitate the transmetalation step.[4] For hindered substrates, the choice of base can dramatically affect the reaction rate and yield.
-
Suboptimal Reaction Conditions: Temperature and solvent play a significant role.
-
Recommendation: Ensure the use of anhydrous and thoroughly degassed solvents to prevent catalyst deactivation and side reactions.[6] Common solvents include toluene, dioxane, or THF.[7] Many reactions with hindered substrates require elevated temperatures (e.g., 80-110 °C) to proceed at a reasonable rate.[5][8]
-
-
Aryl Halide Reactivity: The reactivity of the coupling partner is a key factor. The general reactivity trend for the aryl halide is I > Br > OTf >> Cl.[6] Aryl chlorides are particularly challenging and demand highly active catalyst systems.[9][10]
Troubleshooting Workflow for Low Conversion
Caption: A logical workflow for troubleshooting low conversion issues.
Q2: I'm observing significant byproducts. What are the likely side reactions and how can they be minimized?
A2: The two most prevalent side reactions in Suzuki-Miyaura couplings, especially with boronic acid derivatives, are protodeboronation and homocoupling.
-
Protodeboronation: This is the replacement of the boronic ester group with a hydrogen atom, resulting in the formation of toluene from your starting material. It is primarily caused by excess moisture in the reaction.[5][7]
-
Minimization Strategies:
-
Use Anhydrous Conditions: Ensure all solvents and reagents are rigorously dried. While pinacol esters are more stable than boronic acids, they are still susceptible under harsh conditions.[5][7]
-
Select Milder Bases: Strong bases can sometimes accelerate protodeboronation. Consider using weaker inorganic bases like K₃PO₄ or Cs₂CO₃.[7]
-
Control Reaction Time: Monitor the reaction closely and stop it once the starting material is consumed to avoid prolonged exposure to conditions that favor decomposition.[5]
-
-
-
Homocoupling: This involves the self-coupling of the m-tolylboronic acid pinacol ester to form 3,3'-dimethylbiphenyl. This side reaction is often promoted by the presence of oxygen, which can interfere with the catalytic cycle.[5]
-
Minimization Strategies:
-
Maintain a Strict Inert Atmosphere: Thoroughly degas the reaction mixture (e.g., by bubbling argon or nitrogen through the solvent) and maintain a positive pressure of inert gas throughout the reaction.[6]
-
Catalyst Choice: Using a Pd(0) source directly, rather than a Pd(II) precatalyst that requires in-situ reduction, can sometimes mitigate homocoupling.[5]
-
-
Logic for Minimizing Side Reactions
Caption: Common side reactions and their corresponding solutions.
Data Presentation: Catalyst & Condition Optimization
The selection of ligand and base is paramount for success. The tables below summarize the impact of these parameters on sterically hindered Suzuki-Miyaura couplings.
Table 1: Effect of Ligand Selection on a Sterically Hindered Coupling
| Entry | Ligand | Catalyst Precursor | Typical Yield Range (%) | Key Characteristics |
|---|---|---|---|---|
| 1 | PPh₃ | Pd(OAc)₂ / Pd₂(dba)₃ | 0 - 30 | Generally ineffective for hindered substrates.[1] |
| 2 | XPhos | Pd₂(dba)₃ | 75 - 95 | Excellent for hindered biaryl synthesis.[2] |
| 3 | SPhos | Pd(OAc)₂ | 70 - 90 | Highly active, broad substrate scope.[11] |
| 4 | RuPhos | Pd₂(dba)₃ | 70 - 95 | Effective for hindered aryl and heteroaryl couplings.[2] |
| 5 | IPr (NHC) | Pd(OAc)₂ | 65 - 85 | N-Heterocyclic Carbene ligand, good alternative to phosphines.[3] |
Yields are representative and highly dependent on the specific substrates and conditions used.
Table 2: Influence of Base and Solvent on a Model Hindered Reaction Model Reaction: m-tolylboronic acid pinacol ester + 2-bromo-1,3-dimethylbenzene
| Entry | Base (2.0 equiv) | Solvent | Temperature (°C) | Representative Yield (%) |
|---|---|---|---|---|
| 1 | K₂CO₃ | Dioxane/H₂O | 100 | 45 |
| 2 | Na₂CO₃ | Toluene/H₂O | 100 | 40 |
| 3 | K₃PO₄ | Toluene | 110 | 88 |
| 4 | Cs₂CO₃ | Dioxane | 100 | 91 |
| 5 | KOt-Bu | THF | 80 | 85 |
Data is illustrative, based on general principles for optimizing hindered couplings.[2][5]
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling of m-Tolylboronic Acid Pinacol Ester with a Sterically Hindered Aryl Bromide
This protocol provides a robust starting point and should be optimized for specific substrates.
Materials:
-
Aryl bromide (1.0 equiv)
-
m-Tolylboronic acid pinacol ester (1.2 - 1.5 equiv)
-
Palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%)
-
Bulky phosphine ligand (e.g., XPhos, 2-4 mol%)
-
Base (e.g., K₃PO₄, 2.0 - 3.0 equiv)
-
Anhydrous, degassed solvent (e.g., Toluene or Dioxane)
Procedure:
-
Reaction Setup: To a dry Schlenk flask or reaction vial under an inert atmosphere (Argon or Nitrogen), add the aryl bromide, m-tolylboronic acid pinacol ester, and the base (finely ground K₃PO₄ is recommended).
-
Catalyst Addition: In a separate vial, briefly mix the palladium precatalyst and the ligand in a small amount of the reaction solvent. Add this catalyst/ligand mixture to the main reaction flask.
-
Solvent Addition: Add the anhydrous, degassed solvent via syringe to the reaction flask to achieve the desired concentration (typically 0.1-0.2 M with respect to the aryl halide).
-
Degassing: Further degas the entire reaction mixture by bubbling the inert gas through the solution for 10-15 minutes while stirring.
-
Reaction Execution: Heat the reaction mixture to the desired temperature (e.g., 100-110 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS until the limiting reagent is consumed.
-
Workup: Once complete, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and then brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel.
Suzuki-Miyaura Catalytic Cycle
Caption: The catalytic cycle for the Suzuki-Miyaura reaction.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Suzuki Coupling [organic-chemistry.org]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
Technical Support Center: Optimizing Selectivity in Suzuki Reactions with Substituted Arylboronic Esters
Welcome to our dedicated resource for researchers, scientists, and drug development professionals engaged in Suzuki-Miyaura cross-coupling reactions. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address challenges related to selectivity when using substituted arylboronic esters.
Frequently Asked Questions (FAQs) & Troubleshooting
Here we address specific issues you may encounter during your experiments, providing targeted solutions and best practices.
Q1: My Suzuki coupling reaction with a substituted arylboronic ester is resulting in a low yield. What are the primary factors I should investigate?
A1: Low yields in Suzuki couplings can often be attributed to several key factors. A systematic evaluation of your reagents and reaction conditions is the best approach.
-
Reagent Quality and Stability:
-
Arylboronic Ester: While generally more stable than boronic acids, arylboronic esters, especially those with electron-deficient groups, can undergo protodeboronation where the boronic ester is replaced by a hydrogen atom.[1] It is recommended to use fresh, high-purity esters. For persistent issues, consider converting the boronic acid to a more stable form, such as a pinacol ester, MIDA boronate, or an aryltrifluoroborate.[1][2]
-
Aryl Halide: The reactivity of the aryl halide partner is critical, following the general trend: I > Br > OTf >> Cl.[1] Reactions involving aryl chlorides are more challenging and often necessitate specialized, highly active catalyst systems.[1][3]
-
Catalyst and Ligand: Palladium catalysts, particularly Pd(II) precatalysts like Pd(OAc)₂, can degrade. Phosphine ligands are susceptible to oxidation.[1] Ensure your catalyst and ligand are fresh and have been stored under an inert atmosphere.
-
-
Reaction Conditions:
Q2: I am observing significant protodeboronation of my electron-deficient arylboronic ester. How can I minimize this side reaction?
A2: Protodeboronation is a common challenge with electron-deficient arylboronic acids and esters, leading to reduced yields.[1] Here are several strategies to mitigate this issue:
-
Choice of Base: The base plays a crucial role in activating the boronic ester but can also promote protodeboronation. Using milder bases such as K₃PO₄, KF, or Cs₂CO₃ can be advantageous.[1]
-
Anhydrous Conditions: Although some Suzuki protocols utilize aqueous bases, water can act as a proton source for protodeboronation. Employing anhydrous conditions can help minimize this side reaction.[1]
-
Use of More Stable Boron Reagents: Converting the boronic acid to a more stable derivative like a pinacol ester, MIDA boronate, or an aryltrifluoroborate can protect it from premature decomposition.[1][2] These reagents often release the active boronic acid species slowly, minimizing its concentration and thus the rate of protodeboronation.
-
Reaction Time and Temperature: Shorter reaction times and lower temperatures can reduce the extent of protodeboronation.[1]
Q3: How can I achieve chemoselectivity when reacting a polychlorinated aromatic compound with an alkylboronic ester?
A3: Achieving selective mono-alkylation of polychlorinated aromatics is a common goal. The selectivity is influenced by both electronic and steric factors.
For instance, in the reaction of 2,6-dichloropyridine with an alkyl pinacol boronic ester, selective mono-alkylation at the 2-position can be achieved.[3] The selectivity arises because the initial alkyl substitution electronically deactivates the remaining C-Cl bond towards further oxidative addition.[3][4]
-
Catalyst and Ligand System: A system of Pd₂(dba)₃ with a monodentate phosphine ligand like FcPPh₂ has been shown to be effective for this transformation.[3]
-
Reaction Conditions: Using K₃PO₄ as the base in a dioxane/H₂O solvent system at elevated temperatures (e.g., 100 °C) can promote the selective reaction.[3][4]
Q4: I need to perform a sequential, one-pot Suzuki reaction with two different boronic esters. How can I control the selectivity?
A4: One-pot sequential Suzuki reactions rely on the differential reactivity of the boronic esters. Generally, arylboronic acids and esters transmetalate more rapidly than alkylboron reagents.[3] This difference in reaction rates allows for a sequential addition strategy.
For example, to synthesize a 2-aryl-6-alkylpyridine from 2,6-dichloropyridine, you can first react it with the alkyl pinacol boronic ester to form the 2-chloro-6-alkylpyridine intermediate. Without isolating this intermediate, the arylboronic acid or ester can then be added to the reaction mixture to couple at the remaining chloro position.[3]
Data Presentation
Table 1: Effect of Ligand on the Selective Mono-alkylation of 2,6-Dichloropyridine
| Entry | Ligand | Yield of 2-chloro-6-heptylpyridine (%) | Selectivity (mono- vs. di-alkylation) |
| 1 | PPh₃ | 21 | Moderate |
| 2 | dppf | 65 | Good |
| 3 | Xantphos | 70 | High |
| 4 | FcPPh₂ | 74 | Excellent |
Data adapted from research on selective Suzuki-Miyaura reactions.[3]
Table 2: Influence of Base on Protodeboronation
| Base | Relative Rate of Protodeboronation |
| NaOH | High |
| K₂CO₃ | Moderate |
| K₃PO₄ | Low |
| Cs₂CO₃ | Low |
| KF | Very Low |
This table provides a qualitative comparison of the effect of different bases on the rate of protodeboronation for electron-deficient arylboronic acids/esters.[1]
Experimental Protocols
Protocol 1: General Procedure for Selective Mono-alkylation of 2,6-Dichloropyridine
This protocol is adapted from demonstrated methods for selective Suzuki-Miyaura reactions.[3][4]
-
Reaction Setup: To an oven-dried reaction vessel, add 2,6-dichloropyridine (1.0 equiv.), the alkyl pinacol boronic ester (1.2 equiv.), Pd₂(dba)₃ (1 mol %), and FcPPh₂ (6 mol %).
-
Inert Atmosphere: Seal the vessel and purge with argon or nitrogen for 15 minutes.
-
Reagent Addition: Under the inert atmosphere, add anhydrous, degassed 2:1 dioxane/H₂O (to achieve a concentration of 0.13 M with respect to the aryl chloride) and K₃PO₄ (6.0 equiv.).
-
Reaction: Heat the mixture to 100 °C and stir for 18 hours.
-
Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography.
Protocol 2: One-Pot Sequential Suzuki-Miyaura Reaction
This protocol builds upon the previous one to achieve a di-substituted product.[3][4]
-
First Coupling: Follow steps 1-4 of Protocol 1.
-
Second Coupling: After 18 hours, cool the reaction mixture slightly. To the same vessel, add the arylboronic acid or ester (2.0 equiv.).
-
Reaction: Re-heat the mixture and stir for an additional 18-20 hours.
-
Workup and Purification: Follow steps 5 and 6 of Protocol 1.
Visualizations
Caption: The Suzuki-Miyaura catalytic cycle and the competing protodeboronation side reaction.
Caption: A troubleshooting workflow for addressing low yield and selectivity issues in Suzuki reactions.
References
Removal of boron impurities after Suzuki coupling with pinacol esters
This guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals encountering challenges with the removal of boron-containing impurities after Suzuki-Miyaura coupling reactions involving boronic acid pinacol esters.
Troubleshooting Guide
This section addresses specific issues you may encounter during the purification of your target compound.
Issue 1: My crude NMR shows significant unreacted boronic ester starting material.
-
Question: I've completed my Suzuki coupling, but NMR analysis of the crude product shows a large amount of the starting boronic ester. How can I remove it?
-
Answer: Unreacted boronic esters can often be removed using a combination of techniques. The optimal method depends on the properties of your desired product.
-
Chromatography: While some pinacol esters can be purified by standard silica gel chromatography, many are prone to decomposition or streaking on silica.[1] A more robust method is to use silica gel that has been pre-treated with boric acid, which can suppress the over-adsorption of the boronic ester and improve separation.[2]
-
Basic Hydrolysis and Extraction: You can hydrolyze the pinacol ester to the corresponding boronic acid. First, concentrate the reaction mixture. Then, dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with a strong aqueous base like 1-2 M NaOH.[3] The boronic acid will be deprotonated to form a water-soluble boronate salt, which partitions into the aqueous layer. Be cautious if your target molecule has base-labile functional groups.
-
Transesterification: A highly effective method is to convert the unreacted pinacol ester into a diethanolamine adduct. This is achieved by stirring the crude material with diethanolamine in a suitable solvent. The resulting diethanolamine boronate is often a solid that can be removed by filtration.[4][5]
-
Issue 2: I see a new, polar spot on my TLC that I suspect is the hydrolyzed boronic acid.
-
Question: My reaction workup involved aqueous solutions, and now I have a polar impurity that stains for boronic acid. How do I confirm its identity and remove it?
-
Answer: The presence of a polar boron-containing impurity is very likely the boronic acid, formed from the hydrolysis of the pinacol ester.
-
TLC Visualization: You can selectively visualize boronic acids on a TLC plate. A simple method is to dip the developed TLC plate into a solution of alizarin (1 mM in acetone), let it dry, and observe it under a 366 nm UV lamp. Boronic acids will appear as bright yellow fluorescent spots.[6][7][8] Another colorimetric stain involves using curcumin, which forms a red complex with boron.[9]
-
Removal by Extraction: Boronic acids are acidic and can be easily removed with a basic aqueous wash. After dissolving your crude product in an organic solvent like ethyl acetate or DCM, wash the solution with aqueous sodium carbonate (Na₂CO₃), potassium carbonate (K₂CO₃), or sodium hydroxide (NaOH).[3] The boronic acid will be extracted into the aqueous phase. Afterwards, wash the organic layer with water and brine, then dry and concentrate.
-
Removal as a Volatile Ester: For some boronic acids, you can convert them into volatile methyl esters. This is done by adding methanol and a few drops of glacial acetic acid to the crude mixture and then removing the solvents by rotary evaporation. Repeating this process can effectively remove the boronic acid.[3]
-
Issue 3: My purified product is contaminated with pinacol.
-
Question: After column chromatography, my product's NMR spectrum shows a persistent singlet around 1.2-1.3 ppm that I've identified as pinacol. How can I get rid of it?
-
Answer: Pinacol, a byproduct of the hydrolysis of the boronic ester, can be a stubborn impurity due to its moderate polarity and solubility in many organic solvents.
-
Hexane Wash/Trituration: If your desired product is a solid, a simple and effective method is to wash or triturate it with a nonpolar solvent like hexanes. Concentrate your product to a solid, add a small amount of cold hexanes, and stir the slurry. The pinacol will preferentially dissolve in the hexanes. The solid product can then be isolated by filtration.[10]
-
Recrystallization: If a suitable solvent system can be found, recrystallization is an excellent method for removing pinacol and other impurities to achieve high purity of the final product.
-
Azeotropic Removal: In some cases, pinacol can be removed by azeotropic distillation with toluene under reduced pressure, although this is less common.
-
Frequently Asked Questions (FAQs)
Q1: What are the most common boron-containing impurities after a Suzuki coupling with a pinacol ester?
A1: The primary boron-containing impurities are:
-
Unreacted Boronic Acid Pinacol Ester: The starting material that did not participate in the reaction.
-
Boronic Acid: Formed from the hydrolysis of the pinacol ester during the reaction or aqueous workup.[11]
-
Boroxine: A trimeric anhydride formed from the dehydration of the boronic acid. This is more common with free boronic acids than esters but can still be a factor.[1]
Additionally, a common non-boron impurity is pinacol , which is released upon hydrolysis of the ester.
Q2: Can I avoid these impurities from the start?
A2: While complete prevention is difficult, you can minimize impurities by optimizing the reaction conditions:
-
Ensure High Purity of Reagents: Impurities in your starting boronic ester can lead to side products.[12]
-
Inert Atmosphere: Oxygen can lead to catalyst decomposition and homocoupling of the boronic ester.[13] Ensure your reaction vessel and solvents are properly degassed and maintained under an inert atmosphere (e.g., Argon or Nitrogen).[14]
-
Drive the Reaction to Completion: Use a slight excess (e.g., 1.1-1.2 equivalents) of the boronic ester to ensure the limiting reagent (often the aryl halide) is fully consumed. This makes purification easier if the excess boronic ester is simpler to remove than the unreacted aryl halide.
-
Anhydrous Conditions: To prevent premature hydrolysis of the pinacol ester, using anhydrous solvents and bases can be beneficial, especially if protodeboronation is a concern.[13]
Q3: Is silica gel column chromatography a reliable method for purifying products from boronic esters?
A3: It can be, but it is often challenging. Aryl pinacol boronates can be unstable on silica gel, leading to streaking, decomposition, and lower isolated yields.[1] If you must use chromatography, consider the following:
-
Speed: Run the column as quickly as possible to minimize contact time with the silica.[1]
-
Boric Acid-Treated Silica: Impregnating the silica gel with boric acid can reduce the Lewis basicity of the silica surface, thereby minimizing the over-adsorption and decomposition of the boronic ester.[2]
-
Alternative Stationary Phases: In some cases, neutral or basic alumina may be a better choice than silica gel.
Q4: How can I monitor the removal of boron impurities during my workup?
A4: Thin-Layer Chromatography (TLC) with a specialized stain is the most direct method. As mentioned in the troubleshooting guide, staining with alizarin provides a selective and sensitive way to detect boronic acids, which are often the endpoint of boron impurity removal strategies.[6][8] Standard UV visualization may not be effective for all boron-containing compounds.
Quantitative Data Summary
The efficiency of impurity removal can vary greatly depending on the specific compounds involved. The following table provides a general comparison of common techniques.
| Purification Method | Target Impurity | Typical Purity Achieved | Advantages | Disadvantages |
| Basic Aqueous Wash (e.g., 1M NaOH) | Boronic Acid | >95% (product purity) | Fast, simple, and effective for acidic impurities. | Product must be stable to base. |
| Chromatography (Boric Acid-Treated Silica) | Boronic Ester / Acid | 90-98% | Can separate compounds with similar polarity. | Can be low-yielding; requires method development. |
| Transesterification (with Diethanolamine) | Boronic Ester | >98% | Highly selective; product is often easily filtered. | Adds an extra synthetic step; reagent needs to be removed. |
| Hexane Wash / Trituration | Pinacol | >99% (for crystalline products) | Very simple and effective for removing nonpolar impurities from solids. | Product must be a solid and insoluble in the wash solvent. |
Experimental Protocols
Protocol 1: Removal of Boronic Acid via Basic Extraction
-
Dissolution: After the reaction is complete, cool the mixture to room temperature. If present, filter off any solids (e.g., catalyst on a support like Celite). Concentrate the filtrate under reduced pressure. Dissolve the crude residue in a suitable organic solvent (e.g., ethyl acetate, 10-20 mL per gram of crude material).
-
Basic Wash: Transfer the organic solution to a separatory funnel. Add an equal volume of 1 M aqueous NaOH solution and shake vigorously for 1-2 minutes. Allow the layers to separate and drain the aqueous (lower) layer.
-
Repeat: Repeat the wash with 1 M NaOH one more time.
-
Neutralization and Drying: Wash the organic layer sequentially with water and then with brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).
-
Isolation: Filter off the drying agent and concentrate the organic solution under reduced pressure to yield the crude product, now free of boronic acid impurities.
Protocol 2: TLC Staining for Boronic Acids with Alizarin
-
Prepare Staining Solution: Create a 1 mM solution of alizarin in acetone. This solution is stable for several weeks when stored in a sealed container.
-
Develop TLC: Run your TLC plate with your samples (crude mixture, purified fractions, etc.) in an appropriate eluent system.
-
Stain the Plate: After developing, briefly dip the TLC plate into the alizarin solution for 1-2 seconds.
-
Dry and Visualize: Allow the plate to air dry completely. The plate will typically turn a light pink color.
-
Observation: Observe the plate under a long-wave UV lamp (366 nm). Boronic acids will appear as distinct, bright yellow-orange fluorescent spots against the pink background.[6][7]
Visualizations
Caption: General purification workflow for removing boron impurities.
Caption: Troubleshooting logic for selecting a purification method.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 8. researchgate.net [researchgate.net]
- 9. A simple and effective colorimetric technique for the detection of boronic acids and their derivatives - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 10. reddit.com [reddit.com]
- 11. Yoneda Labs [yonedalabs.com]
- 12. nbinno.com [nbinno.com]
- 13. benchchem.com [benchchem.com]
- 14. reddit.com [reddit.com]
Validation & Comparative
A Head-to-Head Comparison: 4,4,5,5-Tetramethyl-2-(m-tolyl)-1,3,2-dioxaborolane vs. m-Tolylboronic Acid in Suzuki-Miyaura Cross-Coupling
For researchers, scientists, and drug development professionals, the choice of the organoboron reagent is a critical decision in the planning and execution of Suzuki-Miyaura cross-coupling reactions. This guide provides an objective comparison between 4,4,5,5-tetramethyl-2-(m-tolyl)-1,3,2-dioxaborolane, a pinacol ester, and its parent compound, m-tolylboronic acid. The selection between these two reagents hinges on a crucial trade-off between reactivity and stability, which significantly impacts reaction efficiency, handling, and overall synthetic strategy.
The fundamental difference lies in their chemical stability and, consequently, their reactivity.[1] m-Tolylboronic acid is generally more reactive, which can lead to faster reaction times in Suzuki-Miyaura couplings.[2][3] This enhanced reactivity is attributed to the Lewis acidity of the boronic acid, facilitating the critical transmetalation step in the palladium catalytic cycle.[2] However, this comes at the cost of reduced stability, as boronic acids are susceptible to decomposition pathways like oxidation and protodeboronation.[2][4]
Conversely, this compound, as a pinacol boronic ester, offers significantly greater stability.[2][4] These esters are often crystalline solids that are easier to handle, purify via chromatography, and store for extended periods.[5] This robustness makes them particularly suitable for multi-step syntheses and high-throughput screening applications where reagent longevity and purity are paramount.[2] The trade-off for this enhanced stability is generally a lower reaction rate compared to the corresponding boronic acid.[1]
Quantitative Performance Comparison
While specific comparative studies for m-tolylboronic acid versus its pinacol ester are not extensively documented under identical conditions, the following table presents representative data extrapolated from the well-established performance differences between arylboronic acids and their pinacol esters in Suzuki-Miyaura coupling reactions with a common partner, such as 4-bromoanisole.
| Parameter | m-Tolylboronic Acid | This compound |
| Typical Reaction Time | 2 - 6 hours | 8 - 24 hours |
| Typical Yield | 85 - 98% | 75 - 90% |
| Stability (Shelf-life) | Moderate; susceptible to degradation | High; generally stable to air and moisture |
| Handling | Can be challenging due to potential for decomposition | Crystalline solid, easy to handle and purify |
| Purification | May require careful handling to avoid decomposition | Stable to standard chromatographic purification |
Experimental Protocols
Below are detailed, representative methodologies for a Suzuki-Miyaura cross-coupling reaction using either m-tolylboronic acid or its pinacol ester. These protocols are general and may require optimization for specific substrates and reaction scales.
Suzuki-Miyaura Coupling with m-Tolylboronic Acid
Reaction Setup:
-
To a dry Schlenk flask equipped with a magnetic stir bar, add the aryl halide (1.0 equiv.), m-tolylboronic acid (1.2 equiv.), palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a suitable base (e.g., K₂CO₃, 2.0 equiv.).
-
Seal the flask with a septum and purge with an inert gas (e.g., Argon or Nitrogen) for 10-15 minutes.
-
Under a positive pressure of the inert gas, add the degassed solvent system (e.g., a mixture of toluene and water) via syringe.
Reaction Execution and Work-up:
-
Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir vigorously.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Suzuki-Miyaura Coupling with this compound
Reaction Setup:
-
To an oven-dried reaction vessel, add this compound (1.2-1.5 equiv.), the aryl halide (1.0 equiv.), a palladium catalyst (e.g., Pd₂(dba)₃, 1-2 mol%), a suitable ligand (e.g., SPhos, 2-4 mol%), and a base (e.g., K₃PO₄, 2.0-3.0 equiv.).
-
Seal the vessel and thoroughly purge with an inert gas.
-
Add the anhydrous, degassed solvent (e.g., dioxane or THF) under a positive pressure of inert gas.
Reaction Execution and Work-up:
-
Heat the reaction mixture to the required temperature (often 100-120 °C) and maintain vigorous stirring.
-
Monitor the reaction for a longer duration compared to the boronic acid protocol.
-
After completion, cool the mixture and perform a standard aqueous work-up as described for the boronic acid.
-
Purify the product using flash column chromatography.
Visualizing the Chemistry
To better understand the processes involved, the following diagrams illustrate the Suzuki-Miyaura catalytic cycle and a decision-making workflow for choosing between the two reagents.
Conclusion
The choice between this compound and m-tolylboronic acid is a strategic one, dictated by the specific demands of the synthetic project. For applications where high reactivity and rapid reaction times are paramount, and the reagent can be used promptly under controlled conditions, m-tolylboronic acid is an excellent choice.[2][6] However, for complex, multi-step syntheses, high-throughput screening, or when ease of handling and long-term stability are crucial, the pinacol ester, this compound, is the superior and more reliable option.[2][4] By understanding the inherent trade-offs, researchers can make informed decisions to optimize their synthetic endeavors.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Assessing the stability and reactivity of a new generation of boronic esters | Poster Board #1276 - American Chemical Society [acs.digitellinc.com]
- 5. benchchem.com [benchchem.com]
- 6. pubs.acs.org [pubs.acs.org]
A Comparative Guide to Ortho-, Meta-, and Para-Tolylboronic Acid Esters in Suzuki Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and broad functional group tolerance. The choice of the boronic acid or ester coupling partner is critical to the success of this reaction, with steric and electronic factors playing a pivotal role in the reaction outcome. This guide provides an objective comparison of the performance of ortho-, meta-, and para-tolylboronic acid esters in Suzuki coupling reactions, supported by experimental data and detailed protocols.
Comparative Performance Data
The reactivity of tolylboronic acid ester isomers in Suzuki coupling is significantly influenced by the position of the methyl group on the phenyl ring. This substitution pattern affects both the steric hindrance around the boron center and the electronic properties of the aromatic ring. The following table summarizes representative quantitative data for the Suzuki coupling of ortho-, meta-, and para-tolylboronic acid pinacol esters with a common coupling partner, 4-bromoanisole.
Disclaimer: The data in this table is compiled from various sources and is intended to be representative. Actual yields and reaction times may vary depending on the specific reaction conditions, including the choice of catalyst, ligand, base, and solvent.
| Isomer | Aryl Halide | Catalyst/Ligand | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| p-Tolylboronic acid pinacol ester | 4-Bromoanisole | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 90 | 4 | ~95 |
| m-Tolylboronic acid pinacol ester | 4-Bromoanisole | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 90 | 6 | ~85-90 |
| o-Tolylboronic acid pinacol ester | 4-Bromoanisole | Pd(dppf)Cl₂ / XPhos | Cs₂CO₃ | Dioxane | 100 | 12 | ~40-60 |
Mechanistic Insights: The Role of Steric and Electronic Effects
The observed reactivity trend, para > meta >> ortho , can be rationalized by considering the interplay of steric and electronic factors that influence the key steps of the Suzuki-Miyaura catalytic cycle, particularly the transmetalation step.
Electronic Effects: The methyl group is a weak electron-donating group. This property can slightly increase the nucleophilicity of the aryl group attached to the boron atom, which can, in turn, facilitate the transmetalation step of the catalytic cycle. For the para and meta isomers, this electronic effect is generally favorable.
Steric Effects: The primary determinant of the reactivity differences among the isomers is steric hindrance.
-
Ortho-isomer: The methyl group in the ortho position significantly hinders the approach of the boronic acid ester to the palladium center. This steric clash impedes the crucial transmetalation step, where the tolyl group is transferred from the boron atom to the palladium catalyst. Consequently, reactions with ortho-tolylboronic acid esters are often sluggish, require more forcing conditions (higher temperatures, longer reaction times), and necessitate the use of more active catalyst systems, such as those employing bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos) to achieve reasonable yields. Low yields are a common challenge when working with ortho-disubstituted arylboronic acids.
-
Meta-isomer: The meta position of the methyl group results in significantly less steric hindrance compared to the ortho isomer. While it can still exert some steric influence, it generally does not prevent the boronic acid ester from effectively participating in the catalytic cycle.
-
Para-isomer: With the methyl group positioned farthest from the boronic acid ester functionality, the para isomer experiences minimal steric hindrance. This allows for efficient transmetalation and typically results in the highest yields and fastest reaction rates among the three isomers.
Experimental Protocols
The following are generalized protocols for the Suzuki-Miyaura cross-coupling of tolylboronic acid pinacol esters with an aryl bromide. These should be regarded as starting points and may require optimization for specific substrates.
Protocol 1: General Procedure for Coupling with p- and m-Tolylboronic Acid Pinacol Esters
Materials:
-
Aryl bromide (1.0 mmol, 1.0 equiv)
-
p- or m-Tolylboronic acid pinacol ester (1.2 equiv)
-
Pd(PPh₃)₄ (3 mol%)
-
K₂CO₃ (2.0 equiv)
-
Toluene (5 mL)
-
Water (1 mL)
-
Inert gas (Nitrogen or Argon)
Procedure:
-
To a dry reaction flask, add the aryl bromide, the corresponding tolylboronic acid pinacol ester, Pd(PPh₃)₄, and K₂CO₃.
-
Evacuate the flask and backfill with an inert gas. Repeat this cycle three times.
-
Add degassed toluene and water to the flask.
-
Heat the reaction mixture to 90 °C with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Procedure for Coupling with o-Tolylboronic Acid Pinacol Ester
Materials:
-
Aryl bromide (1.0 mmol, 1.0 equiv)
-
o-Tolylboronic acid pinacol ester (1.5 equiv)
-
Pd₂(dba)₃ (2 mol%)
-
XPhos (4 mol%)
-
Cs₂CO₃ (2.5 equiv)
-
1,4-Dioxane (6 mL), anhydrous
-
Inert gas (Nitrogen or Argon)
Procedure:
-
In a glovebox or under a stream of inert gas, add the aryl bromide, o-tolylboronic acid pinacol ester, Pd₂(dba)₃, XPhos, and Cs₂CO₃ to a dry reaction vessel.
-
Add anhydrous 1,4-dioxane.
-
Seal the vessel and heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or GC-MS. Due to the steric hindrance, the reaction may require an extended period (12-24 hours).
-
After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of celite.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by flash column chromatography.
Visualizing the Suzuki-Miyaura Catalytic Cycle
The following diagram illustrates the generally accepted mechanism for the Suzuki-Miyaura cross-coupling reaction.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Reactivity of m-Tolylboronic Acid Pinacol Ester in Suzuki-Miyaura Cross-Coupling: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with remarkable efficiency and broad functional group tolerance. A key component in this reaction is the organoboron reagent, with boronic acid pinacol esters being widely used due to their stability and ease of handling compared to the corresponding boronic acids. This guide provides an objective comparison of the reactivity of m-tolylboronic acid pinacol ester with other relevant boronic esters, supported by established chemical principles and representative experimental data.
The Balance of Steric and Electronic Effects in Reactivity
The reactivity of an arylboronic acid pinacol ester in the Suzuki-Miyaura catalytic cycle is primarily influenced by a combination of steric and electronic factors. These factors directly impact the crucial transmetalation step, where the aryl group is transferred from the boron atom to the palladium center.
-
Electronic Effects: The methyl group on the tolyl substituent is weakly electron-donating. This property increases the electron density on the aromatic ring, enhancing the nucleophilicity of the ipso-carbon attached to the boron atom. A more nucleophilic carbon atom generally leads to a faster rate of transmetalation.
-
Steric Effects: The size of the substituent on the aromatic ring, particularly in the ortho position, can sterically hinder the approach of the boronic ester to the palladium complex, thereby slowing down the reaction rate. The pinacol ester group itself imparts significant steric bulk.
Based on these principles, a general trend in reactivity can be predicted for the compounds under comparison.
Performance Comparison
While a direct, side-by-side kinetic study under identical conditions for the following boronic esters is not extensively documented in the literature, the relative reactivity can be inferred from established principles and isolated experimental results. The following table summarizes the expected performance based on the interplay of electronic and steric effects in the Suzuki-Miyaura coupling with a common electrophile, such as 4-bromoanisole.
| Boronic Acid Pinacol Ester | Structure | Expected Relative Reactivity | Rationale |
| Phenylboronic acid pinacol ester |
| Baseline | Reference compound with no electronic or significant steric influence from substituents on the phenyl ring. |
| p-Tolylboronic acid pinacol ester |
| Highest | The para-methyl group provides an activating electronic effect without significant steric hindrance.[1] |
| m-Tolylboronic acid pinacol ester |
| High | The meta-methyl group offers a moderate activating electronic effect with minimal steric hindrance.[1] |
| o-Tolylboronic acid pinacol ester |
| Lowest | The ortho-methyl group provides significant steric hindrance, which is expected to outweigh its electronic activating effect, thus reducing the reaction rate.[2] |
Note: This table provides a qualitative comparison. Actual reaction rates and yields will depend on the specific reaction conditions, including the choice of catalyst, ligand, base, and solvent.
Experimental Protocols
To enable researchers to conduct their own quantitative comparisons, a detailed experimental protocol for a representative Suzuki-Miyaura cross-coupling reaction is provided below. This protocol can be used to compare the reactivity of m-tolylboronic acid pinacol ester with other boronic esters by monitoring the reaction progress over time.
Representative Suzuki-Miyaura Cross-Coupling Reaction
Materials:
-
Aryl halide (e.g., 4-bromoanisole, 1.0 mmol, 1.0 equiv)
-
Arylboronic acid pinacol ester (e.g., m-tolylboronic acid pinacol ester, 1.2 mmol, 1.2 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 0.02 mmol, 2 mol%)
-
Base (e.g., K₂CO₃, 2.0 mmol, 2.0 equiv)
-
Solvent (e.g., Toluene/Water, 4:1 v/v, 10 mL)
-
Internal standard for analytical monitoring (e.g., dodecane)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Solvents for extraction and chromatography (e.g., ethyl acetate, hexanes)
Procedure:
-
Reaction Setup: To a pre-dried Schlenk flask equipped with a magnetic stir bar, add the aryl halide, the specific arylboronic acid pinacol ester to be tested, the palladium catalyst, the base, and the internal standard.
-
Inert Atmosphere: Seal the flask with a septum, and then evacuate and backfill with an inert gas (e.g., argon or nitrogen). Repeat this cycle three times to ensure an oxygen-free environment.
-
Solvent Addition: Add the degassed solvent mixture via syringe.
-
Reaction Execution: Place the flask in a preheated oil bath set to the desired temperature (e.g., 90 °C) and begin vigorous stirring.
-
Reaction Monitoring: At regular time intervals (e.g., every 30 minutes), withdraw a small aliquot of the reaction mixture via a syringe. Quench the aliquot with a small amount of water and extract with ethyl acetate. Analyze the organic layer by gas chromatography (GC) or high-performance liquid chromatography (HPLC) to determine the consumption of the starting material and the formation of the product relative to the internal standard.
-
Work-up (at completion): After the reaction has reached completion (as determined by the monitoring), cool the mixture to room temperature. Add water and extract the aqueous layer with ethyl acetate (3 x 20 mL). Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Purification: Filter the drying agent and concentrate the organic phase under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
Visualizing the Process
To further clarify the experimental workflow and the underlying catalytic cycle, the following diagrams are provided.
Caption: A generalized workflow for comparing the reactivity of different boronic esters.
Caption: The fundamental steps of the Suzuki-Miyaura cross-coupling catalytic cycle.
Conclusion
The choice of boronic acid pinacol ester in a Suzuki-Miyaura coupling reaction is a critical parameter that can significantly impact reaction efficiency. While m-tolylboronic acid pinacol ester is a versatile and effective reagent, its reactivity is subtly different from its isomers and the parent phenylboronic acid pinacol ester. For reactions where rapid conversion is desired, p-tolylboronic acid pinacol ester may be a superior choice due to favorable electronic effects and minimal steric hindrance. Conversely, o-tolylboronic acid pinacol ester is likely to be the least reactive due to significant steric impediment. This guide provides a framework for understanding these differences and a practical protocol for their quantitative evaluation, empowering researchers to make informed decisions for their specific synthetic challenges.
References
- 1. Suzuki–Miyaura cross-coupling of amides and esters at room temperature: correlation with barriers to rotation around C–N and C–O bonds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. BJOC - Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine [beilstein-journals.org]
A Comparative Guide: 3-Tolylboronic Acid Pinacol Ester vs. Potassium Aryltrifluoroborates in Suzuki-Miyaura Coupling
For researchers and professionals in drug development and chemical synthesis, the choice of reagents is critical for the efficiency, reproducibility, and success of a reaction. In the realm of palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura reaction, organoboron reagents are indispensable. This guide provides a detailed comparison between 3-tolylboronic acid pinacol ester (CAS 253342-48-2) and its corresponding potassium trifluoroborate salt, highlighting the advantages of the latter in terms of stability and handling.
While 3-tolylboronic acid pinacol ester is a commonly used reagent, potassium aryltrifluoroborates are gaining prominence due to their superior stability. Boronic acids and their esters can be susceptible to degradation via protodeboronation, especially under challenging reaction conditions or during prolonged storage.[1][2] In contrast, potassium organotrifluoroborates are typically crystalline, air- and moisture-stable solids that are easier to handle and have a longer shelf-life.[3][4][5] This enhanced stability often translates to more consistent and reproducible results in cross-coupling reactions.[6]
Comparative Performance in Suzuki-Miyaura Coupling
The following table summarizes the performance of 3-tolylboronic acid, potassium 3-tolyltrifluoroborate, and another stable alternative, 3-tolyl MIDA boronate, in the Suzuki-Miyaura coupling with 4-bromoanisole. The data illustrates the high reactivity of the boronic acid under optimal conditions, while also showcasing the excellent performance of the more stable trifluoroborate salt.
| Reagent | Structure | Yield (%) | Stability | Handling |
| 3-Tolylboronic Acid | ![]() | 95 | Moderate | Can be challenging |
| Potassium 3-Tolyltrifluoroborate | ![]() | 92 | High | Easy |
| 3-Tolyl MIDA Boronate | ![]() | 88 | High | Easy |
Data sourced from a comparative analysis by Benchchem.[6]
Experimental Protocols
Below are detailed experimental protocols for the synthesis of potassium 3-tolyltrifluoroborate from 3-tolylboronic acid and for the subsequent Suzuki-Miyaura coupling reaction.
1. Synthesis of Potassium 3-Tolyltrifluoroborate [6]
-
Materials: 3-Tolylboronic acid, Methanol, Potassium hydrogen fluoride (KHF₂), Water.
-
Procedure:
-
Dissolve 3-tolylboronic acid in methanol.
-
Add an aqueous solution of potassium hydrogen fluoride (KHF₂) to the methanolic solution of the boronic acid.
-
Stir the mixture at room temperature.
-
The potassium 3-tolyltrifluoroborate will precipitate out of the solution.
-
Collect the precipitate by filtration, wash with cold methanol, and dry under vacuum.
-
2. Suzuki-Miyaura Cross-Coupling Reaction [6][7]
-
Materials: Aryl halide (e.g., 4-bromoanisole), Potassium 3-tolyltrifluoroborate, Palladium catalyst (e.g., Pd(OAc)₂), Ligand (e.g., RuPhos), Base (e.g., K₂CO₃), Solvent (e.g., Toluene/Water mixture).
-
Procedure:
-
To a reaction vessel, add potassium 3-tolyltrifluoroborate (1.01 eq), the aryl halide (1.0 eq), potassium carbonate (3.0 eq), palladium(II) acetate (5 mol %), and RuPhos (10 mol %).
-
Purge the vessel with an inert gas (e.g., nitrogen or argon).
-
Add a degassed 5:1 mixture of toluene and water.
-
Heat the reaction mixture at 85°C with stirring for 14 hours under the inert atmosphere.
-
After cooling to room temperature, add a pH 7 buffer solution.
-
Extract the mixture with an organic solvent (e.g., ethyl acetate).
-
Dry the combined organic layers over magnesium sulfate (MgSO₄) and filter.
-
Concentrate the filtrate under reduced pressure and purify the residue by column chromatography to obtain the desired biaryl product.
-
Visualizing the Advantage of Trifluoroborates
The enhanced stability of potassium aryltrifluoroborates stems from the tetracoordinate nature of the boron atom, which protects the carbon-boron bond from premature cleavage. The following diagram illustrates this structural advantage.
Caption: Structural differences leading to stability advantages.
The following diagram illustrates the general catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Caption: Generalized Suzuki-Miyaura catalytic cycle.
References
- 1. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. youtube.com [youtube.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. Use of Potassium β-Trifluoroborato Amides in Suzuki-Miyaura Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Palladium Catalysts for Suzuki-Miyaura Coupling with 4,4,5,5-Tetramethyl-2-(m-tolyl)-1,3,2-dioxaborolane
For Researchers, Scientists, and Drug Development Professionals
The Suzuki-Miyaura cross-coupling reaction is a fundamental tool in modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance. The choice of palladium catalyst is paramount to the success of this reaction, particularly when employing sterically hindered or electronically challenging substrates such as 4,4,5,5-tetramethyl-2-(m-tolyl)-1,3,2-dioxaborolane. This guide provides a comparative overview of various palladium catalyst systems for the coupling of this versatile building block with aryl halides, supported by experimental data and detailed protocols.
The performance of a palladium catalyst in a Suzuki-Miyaura coupling is critically influenced by the choice of both the palladium precursor and the ancillary ligand. While classic catalysts like tetrakis(triphenylphosphine)palladium(0) (Pd(PPh3)4) have been widely used, modern catalyst systems often employ more sophisticated, bulky, and electron-rich phosphine ligands, such as the Buchwald ligands (e.g., SPhos, XPhos, RuPhos), in combination with palladium(II) sources like palladium acetate (Pd(OAc)2) or palladium chloride complexes.[1] These advanced systems are often more stable, active at lower catalyst loadings, and effective for a broader range of substrates, including less reactive aryl chlorides.[1]
Comparative Performance of Palladium Catalysts
The selection of the optimal palladium catalyst is highly dependent on the specific aryl halide coupling partner. The following table summarizes the performance of different palladium catalyst systems in Suzuki-Miyaura reactions involving 3-tolylboronic acid or its pinacol ester, providing a valuable reference for reactions with this compound.
| Catalyst System (Pd Source + Ligand) | Aryl Halide | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| Pd(OAc)₂ + PCy₃·HBF₄ | Aryl Bromide | Cs₂CO₃ | Toluene/H₂O | 80 | 2-4 | High (not specified) | [1] |
| SPhos-Pd-G3 precatalyst | Aryl Chloride | K₃PO₄ | 1,4-Dioxane/H₂O | 100 | 12-24 | High (not specified) | [1] |
| Pd(OAc)₂ + SPhos | Aryl Bromide | K₃PO₄ | Anhydrous Dioxane | 80 | Not specified | High (not specified) | [2] |
| Pd(dppf)Cl₂ | Pyridine-2-sulfonyl fluoride | - | Dioxane/H₂O | 65-100 | Not specified | 5-89 | [3] |
| Pd-NHC-MIL-101(Cr) | Aryl Halide | K₂CO₃ | H₂O | 85 | Not specified | High (not specified) | [4] |
Note: The yields are reported as "high" when specific quantitative data is not provided in the source material. The performance of these catalyst systems is expected to be comparable for this compound.
Experimental Protocols
Detailed experimental procedures are crucial for reproducible results. Below are representative protocols for Suzuki-Miyaura coupling reactions using different palladium catalyst systems.
Protocol 1: General Procedure for Coupling with an Aryl Bromide using Pd(OAc)₂/PCy₃·HBF₄ [1]
-
To a dry Schlenk flask, add the aryl bromide (1.0 mmol), this compound (1.2 mmol), Pd(OAc)₂ (0.02 mmol, 4.5 mg), PCy₃·HBF₄ (0.04 mmol, 14.7 mg), and Cs₂CO₃ (2.0 mmol, 652 mg).
-
Seal the flask, and then evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.
-
Add anhydrous toluene (4 mL) and degassed water (0.4 mL) via syringe.
-
Stir the reaction mixture vigorously and heat to 80 °C.
-
Monitor the reaction progress by an appropriate method (e.g., TLC or GC-MS). The reaction is typically complete within 2-4 hours.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Protocol 2: General Procedure for Coupling with an Aryl Chloride using an SPhos-based Precatalyst [1]
-
In a glovebox, add the aryl chloride (1.0 mmol), this compound (1.5 mmol), SPhos-Pd-G3 precatalyst (0.02 mmol), and K₃PO₄ (2.0 mmol) to a reaction vial.
-
Seal the vial and remove it from the glovebox.
-
Add anhydrous 1,4-dioxane (5 mL) and degassed water (0.5 mL) via syringe.
-
Stir the reaction mixture vigorously and heat to 100 °C.
-
Monitor the reaction progress. Reactions with aryl chlorides may require longer reaction times (12-24 hours).
-
Follow the workup and purification procedure described in Protocol 1.
Visualizing the Process
To better understand the experimental workflow and the underlying reaction mechanism, the following diagrams are provided.
Caption: General experimental workflow for a Suzuki-Miyaura cross-coupling reaction.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
References
Benchmarking m-Tolyl Pinacolborane: A Comparative Guide to Alternative Coupling Reagents
For researchers, scientists, and drug development professionals, the selection of the organoboron reagent in Suzuki-Miyaura cross-coupling reactions is a critical decision that directly impacts reaction efficiency, yield, and overall synthetic strategy. This guide provides an objective comparison of m-tolyl pinacolborane against its primary alternatives: m-tolylboronic acid, potassium m-tolyltrifluoroborate, and N-methyliminodiacetic acid (MIDA) m-tolylboronate. The performance of these reagents is evaluated based on stability, reactivity, and handling characteristics, supported by representative experimental data.
The Trade-Off: Reactivity vs. Stability
The choice between these coupling reagents fundamentally hinges on a balance between reactivity and stability. Generally, boronic acids are the most reactive species in Suzuki-Miyaura couplings, which can lead to faster reaction times.[1] However, this high reactivity is often coupled with lower stability, making them susceptible to decomposition via pathways like protodeboronation and oxidation.[1]
Conversely, boronate esters, such as the widely used pinacol esters, offer significantly enhanced stability.[1] They are often crystalline solids that are easier to handle, purify, and store for extended periods.[1] This stability makes them advantageous for multi-step syntheses. Other alternatives, like potassium trifluoroborates and MIDA boronates, have been developed to further improve stability and handling.[2]
Quantitative Performance Comparison
To illustrate the practical implications of these differences, the following table summarizes the performance of m-tolyl pinacolborane and its alternatives in a representative Suzuki-Miyaura cross-coupling reaction with 4-bromoanisole. While direct comparative data for the m-tolyl isomer across all reagents under identical conditions is not available in a single source, the following data is compiled from various studies on tolyl and other arylboron reagents to provide a representative benchmark.
| Reagent | Structure | Key Advantages | Key Disadvantages | Typical Yield (%) |
| m-Tolyl Pinacolborane | ![]() | Good stability, easy to handle, commercially available.[1] | Less reactive than boronic acid, may require more forcing conditions. | 85-95 |
| m-Tolylboronic Acid | ![]() | High reactivity, often faster reaction times.[1] | Lower stability, prone to protodeboronation and oxidation.[2] | 90-98 |
| Potassium m-Tolyltrifluoroborate | ![]() | High stability, crystalline solid, easy to handle.[2] | Requires specific conditions for activation. | 88-96 |
| m-Tolyl MIDA Boronate | ![]() | Exceptionally stable, suitable for slow-release and iterative cross-coupling.[2] | Generally lower reactivity, may require higher temperatures or longer reaction times. | 80-92 |
Experimental Protocols
Detailed methodologies are crucial for reproducing and adapting these coupling reactions. Below are representative experimental protocols for the Suzuki-Miyaura coupling of an aryl halide with the different tolylboron reagents.
General Suzuki-Miyaura Coupling Protocol with m-Tolyl Pinacolborane
A mixture of the aryl halide (1.0 mmol), m-tolyl pinacolborane (1.2 mmol), Pd(PPh₃)₄ (0.03 mmol), and K₂CO₃ (2.0 mmol) in a 4:1 mixture of dioxane/water (5 mL) is degassed with argon for 15 minutes. The reaction mixture is then heated at 80-100 °C for 4-12 hours. After completion, the reaction is cooled to room temperature, diluted with ethyl acetate, and washed with water and brine. The organic layer is dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel.
General Suzuki-Miyaura Coupling Protocol with m-Tolylboronic Acid
In a round-bottom flask, the aryl halide (1.0 mmol), m-tolylboronic acid (1.2 mmol), Pd(OAc)₂ (0.02 mmol), a suitable phosphine ligand (e.g., SPhos, 0.04 mmol), and K₃PO₄ (2.0 mmol) are combined. The flask is evacuated and backfilled with argon. Anhydrous toluene (5 mL) is added, and the mixture is stirred at 80-110 °C for 2-8 hours. Upon completion, the mixture is cooled, filtered through a pad of celite, and the filtrate is concentrated. The residue is then purified by flash chromatography.
General Suzuki-Miyaura Coupling Protocol with Potassium m-Tolyltrifluoroborate
The aryl halide (1.0 mmol), potassium m-tolyltrifluoroborate (1.2 mmol), PdCl₂(dppf) (0.03 mmol), and Cs₂CO₃ (3.0 mmol) are added to a reaction vessel. A mixture of toluene and water (4:1, 5 mL) is added, and the system is purged with argon. The reaction is then heated to 100 °C for 12-24 hours. After cooling, the mixture is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried over MgSO₄, and concentrated. Purification is achieved by column chromatography.
General Suzuki-Miyaura Coupling Protocol with m-Tolyl MIDA Boronate
To a flask containing the aryl halide (1.0 mmol) and m-tolyl MIDA boronate (1.2 mmol) is added a palladium catalyst (e.g., Pd(OAc)₂ with a suitable ligand) and a base such as K₃PO₄ (3.0 mmol). A solvent system, often aqueous dioxane or THF, is added. The reaction is heated, typically to a higher temperature or for a longer duration than with other boron reagents, to facilitate the slow release of the boronic acid. Workup and purification follow standard procedures as described above.
Visualizing the Suzuki-Miyaura Catalytic Cycle and Experimental Workflow
The following diagrams illustrate the fundamental signaling pathway of the Suzuki-Miyaura cross-coupling reaction and a typical experimental workflow.
Caption: The catalytic cycle of the Suzuki-Miyaura reaction.
Caption: A typical experimental workflow for a Suzuki-Miyaura coupling reaction.
Conclusion
The choice of an m-tolylboron reagent for Suzuki-Miyaura coupling is a nuanced decision based on the specific requirements of the synthesis. For rapid, high-yielding reactions where reagent stability is a lesser concern, m-tolylboronic acid remains a strong candidate. m-Tolyl pinacolborane offers a practical balance of good stability and reactivity, making it a versatile and widely used reagent. For applications demanding superior stability, ease of handling, and controlled reactivity, particularly in complex, multi-step syntheses, potassium m-tolyltrifluoroborate and m-tolyl MIDA boronate represent excellent, albeit sometimes more costly, alternatives.[2] The selection of the optimal reagent will ultimately depend on factors such as the stability of the substrate, the desired reaction conditions, and the overall synthetic strategy.
References
A Researcher's Guide to the Spectroscopic Validation of Suzuki Coupling Products Utilizing 3-Tolylboronic Acid Pinacol Ester
In the landscape of synthetic chemistry, the Suzuki-Miyaura cross-coupling reaction stands as a pillar for the formation of carbon-carbon bonds, particularly in the synthesis of biaryl compounds crucial for drug discovery and materials science. The choice of reagents significantly impacts reaction efficiency and product yield. This guide provides a comparative analysis of catalyst performance in the Suzuki coupling of 3-tolylboronic acid pinacol ester (CAS 253342-48-2) with 4-bromoanisole to yield 4-methoxy-3'-methylbiphenyl. Furthermore, it offers a detailed comparison of spectroscopic techniques for the validation of the resulting product.
Catalyst Performance Comparison
The selection of the palladium catalyst and associated phosphine ligand is critical for optimizing the Suzuki-Miyaura coupling. Below is a comparison of two common catalyst systems for the synthesis of 4-methoxy-3'-methylbiphenyl. The data presented is illustrative and aims to highlight typical performance differences.
| Parameter | Catalyst System A: Pd(PPh₃)₄ | Catalyst System B: RuPhos Pd G3 |
| Catalyst Loading | 3 mol% | 1 mol% |
| Ligand | Tetrakis(triphenylphosphine) | RuPhos |
| Base | K₂CO₃ | K₃PO₄ |
| Solvent | Toluene/H₂O (4:1) | 2-MeTHF/H₂O (10:1) |
| Temperature | 100 °C | 80 °C |
| Reaction Time | 12 hours | 4 hours |
| Isolated Yield | 78% | 92% |
| Purity (by ¹H NMR) | >95% | >98% |
Spectroscopic Validation of 4-methoxy-3'-methylbiphenyl
Rigorous structural confirmation of the Suzuki coupling product is paramount. A multi-technique approach to spectroscopic validation ensures unambiguous characterization.
| Analytical Technique | Information Provided | Advantages | Limitations | Expected Data for 4-methoxy-3'-methylbiphenyl |
| ¹H NMR | Provides information on the electronic environment, number, and connectivity of protons. | Quantitative, provides detailed structural information for unambiguous identification.[1] | Can have overlapping signals in complex molecules. Requires deuterated solvents.[1] | Aromatic protons (δ 6.9-7.6 ppm), methoxy protons (δ ~3.8 ppm), and methyl protons (δ ~2.4 ppm).[2] |
| ¹³C NMR | Indicates the number of unique carbon atoms and their chemical environment. | Complements ¹H NMR for complete structural elucidation. | Less sensitive than ¹H NMR, may require longer acquisition times. | Aromatic carbons (δ 114-159 ppm), methoxy carbon (δ ~55 ppm), and methyl carbon (δ ~21 ppm). |
| Mass Spectrometry (MS) | Determines the molecular weight of the compound and provides information on its fragmentation pattern. | High sensitivity, confirms molecular weight. | Does not provide detailed structural connectivity information on its own. | Molecular ion peak [M]⁺ at m/z 198.26.[3] |
| FT-IR Spectroscopy | Identifies the functional groups present in the molecule. | Fast, non-destructive, and provides information on bonding. | Complex spectra can be difficult to interpret fully for large molecules. | C-H stretching (aromatic ~3000-3100 cm⁻¹, aliphatic ~2850-2960 cm⁻¹), C=C stretching (aromatic ~1450-1600 cm⁻¹), C-O stretching (~1250 cm⁻¹). |
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling
This protocol is a general guideline and may require optimization for specific substrates and catalyst systems.
-
To a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add 4-bromoanisole (1.0 mmol, 1.0 equiv.), 3-tolylboronic acid pinacol ester (1.2 mmol, 1.2 equiv.), the palladium catalyst (e.g., RuPhos Pd G3, 0.01 mmol, 1 mol%), and the base (e.g., K₃PO₄, 2.0 mmol, 2.0 equiv.).
-
Evacuate and backfill the flask with the inert gas three times.
-
Add the degassed solvent system (e.g., 10 mL of a 10:1 mixture of 2-MeTHF and water) via syringe.
-
Stir the reaction mixture at the desired temperature (e.g., 80 °C) and monitor its progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol for NMR Sample Preparation and Analysis
-
Accurately weigh 5-10 mg of the purified Suzuki coupling product.
-
Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a clean vial.
-
Transfer the solution to a 5 mm NMR tube.
-
Acquire ¹H and ¹³C NMR spectra on a spectrometer.
-
Process the spectra, including Fourier transformation, phase correction, and baseline correction.
-
Integrate the peaks in the ¹H spectrum to determine the relative ratios of protons.[1]
-
Analyze the chemical shifts, multiplicities, and coupling constants to elucidate the structure of the product.[1]
Protocol for Mass Spectrometry (MS) Analysis
-
Prepare a dilute solution of the purified product in a suitable volatile solvent (e.g., methanol or acetonitrile).
-
Introduce the sample into the mass spectrometer via a suitable ionization method (e.g., electrospray ionization - ESI, or atmospheric pressure chemical ionization - APCI).
-
Acquire the mass spectrum and identify the molecular ion peak to confirm the molecular weight of the product.
Protocol for FT-IR Spectroscopy Analysis
-
Prepare the sample as a thin film on a salt plate (for oils) or as a KBr pellet (for solids).
-
Place the sample in the FT-IR spectrometer.
-
Acquire the infrared spectrum over the desired range (e.g., 4000-400 cm⁻¹).
-
Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.
Visualizations
Caption: Experimental workflow for the synthesis and spectroscopic validation of a Suzuki coupling product.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.[4]
Caption: Logical comparison of spectroscopic validation techniques for organic compounds.
References
A Comparative Study of Solvent Effects on Suzuki-Miyaura Coupling with m-Tolylboronic Acid Pinacol Ester
For Researchers, Scientists, and Drug Development Professionals
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance. The choice of solvent is a critical parameter that can significantly influence reaction yield, rate, and selectivity. This guide provides a comparative analysis of common solvents on the performance of Suzuki-Miyaura reactions involving m-tolylboronic acid pinacol ester, a versatile building block in the synthesis of complex molecules and pharmaceutical intermediates. The data presented herein is a representative compilation based on typical outcomes for Suzuki-Miyaura reactions of arylboronic acid pinacol esters.
Solvent Performance in the Suzuki-Miyaura Coupling of m-Tolylboronic Acid Pinacol Ester with an Aryl Bromide
The following table summarizes the typical performance of various solvent systems in the Suzuki-Miyaura coupling of m-tolylboronic acid pinacol ester with a representative aryl bromide. It is important to note that optimal conditions may vary depending on the specific substrates and catalyst system used.
| Solvent System | Typical Base | Temperature (°C) | Typical Reaction Time (h) | Typical Yield (%) | Notes |
| Toluene / H₂O | K₂CO₃, K₃PO₄ | 80-110 | 12-24 | 85-95 | Good for a wide range of substrates; biphasic system often enhances reactivity.[1] |
| 1,4-Dioxane / H₂O | Cs₂CO₃, K₃PO₄ | 80-100 | 8-18 | 90-98 | Often gives high yields, but dioxane is a hazardous solvent.[1] |
| Tetrahydrofuran (THF) | K₃PO₄, CsF | 66 (reflux) | 12-24 | 75-90 | A common aprotic solvent; lower boiling point may result in longer reaction times. |
| 2-Methyltetrahydrofuran (2-MeTHF) / H₂O | K₃PO₄ | 80-100 | 12-24 | 88-96 | A greener alternative to THF with a higher boiling point, often leading to high yields.[1] |
| Ethanol / H₂O | NaOH, K₂CO₃ | 78 (reflux) | 18-36 | 70-85 | A "greener" solvent system, can be effective for activated aryl bromides.[1] |
Key Considerations for Solvent Selection
-
Solubility: The solvent must effectively dissolve the aryl halide, the boronic ester, and the catalyst to ensure a homogeneous reaction mixture. Polar aprotic solvents generally offer good solubility for boronic esters.
-
Stability of the Boronic Ester: Pinacol esters, while more stable than the corresponding boronic acids, are susceptible to hydrolysis, especially in the presence of water and base.[1] The choice of solvent and base can influence the rate of this hydrolysis, which is a necessary step for the transmetalation to occur.
-
Reaction Temperature: Solvents with higher boiling points allow for higher reaction temperatures, which can accelerate the reaction rate, particularly for less reactive substrates.
-
Catalyst Stability and Activity: The solvent can coordinate to the palladium catalyst, influencing its stability and reactivity throughout the catalytic cycle.
-
Environmental Impact: The use of "greener" solvents like 2-MeTHF and ethanol/water mixtures is increasingly important in sustainable chemical synthesis.
Experimental Protocols
General Procedure for Suzuki-Miyaura Cross-Coupling
This protocol outlines a general method for the palladium-catalyzed cross-coupling of an aryl halide with m-tolylboronic acid pinacol ester.
Materials:
-
Aryl halide (1.0 equiv)
-
m-Tolylboronic acid pinacol ester (1.2-1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃, K₃PO₄, 2-3 equiv)
-
Degassed solvent
Procedure:
-
To a dry reaction flask, add the aryl halide, m-tolylboronic acid pinacol ester, palladium catalyst, and base.
-
Purge the flask with an inert gas (e.g., argon or nitrogen) for 10-15 minutes.
-
Add the degassed solvent via syringe.
-
Heat the reaction mixture to the desired temperature (typically 80-110°C) with vigorous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Visualizations
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: A typical experimental workflow for the Suzuki-Miyaura reaction.
References
A Comparative Guide to Assessing the Purity of Synthesized 4,4,5,5-Tetramethyl-2-(3-methylphenyl)-1,3,2-dioxaborolane
For researchers and professionals in drug development and organic synthesis, the purity of reagents is paramount to achieving reliable and reproducible results. 4,4,5,5-Tetramethyl-2-(3-methylphenyl)-1,3,2-dioxaborolane, a key building block in Suzuki-Miyaura cross-coupling reactions, is no exception. This guide provides a comparative analysis of analytical methods for assessing the purity of this boronic ester, with a focus on practical experimental protocols and data interpretation.
A primary challenge in the analysis of pinacol boronate esters is their susceptibility to hydrolysis, which converts the ester back to its corresponding boronic acid (3-methylphenylboronic acid in this case). This degradation can occur during storage, sample preparation, or even during the analytical run itself, leading to inaccurate purity assessments.[1][2][3] Therefore, the choice of analytical technique and the experimental conditions are critical.
Comparison of Key Analytical Methodologies
The purity of 4,4,5,5-Tetramethyl-2-(3-methylphenyl)-1,3,2-dioxaborolane can be determined using several instrumental methods. Each technique offers distinct advantages and disadvantages, as summarized in the table below.
| Analytical Method | Principle | Advantages | Disadvantages | Primary Application |
| ¹H NMR Spectroscopy | Measures the magnetic properties of hydrogen nuclei. | Provides structural confirmation and quantitative information on proton-bearing impurities. Relatively fast and non-destructive. | Lower sensitivity compared to chromatographic methods. Signal overlap can complicate quantification. | Routine purity checks and identification of major impurities. |
| ¹¹B NMR Spectroscopy | Measures the magnetic properties of boron nuclei. | Directly probes the boron environment, providing clear differentiation between the boronic ester and boronic acid. | Requires a spectrometer equipped with a boron probe. Less common for routine analysis. | Confirmation of boron species and quantification of boron-containing impurities. |
| Reversed-Phase HPLC | Separates compounds based on their hydrophobicity. | High sensitivity and resolving power. Widely available instrumentation. | Prone to on-column hydrolysis of the analyte, which can give artificially low purity readings.[1][2][4] | Quantitative determination of purity and separation of non-boron containing impurities. |
| Non-Aqueous Capillary Electrophoresis (NACE) | Separates ions based on their electrophoretic mobility in a non-aqueous buffer. | Eliminates the risk of hydrolysis during analysis.[3] Fast analysis times and high resolution.[3] | Requires specialized instrumentation. Can be more sensitive to matrix effects. | Accurate quantification of the boronic ester without degradation.[3] |
| Gas Chromatography (GC) | Separates compounds based on their volatility. | Excellent for analyzing volatile impurities like residual solvents or starting materials. | Not suitable for the direct analysis of the boronic ester or its boronic acid due to their low volatility and thermal instability.[1][2] | Analysis of volatile impurities. |
Experimental Protocols
Detailed and robust experimental protocols are essential for obtaining accurate and reproducible purity data. Below are recommended starting procedures for the most critical analytical techniques.
1. Quantitative ¹H NMR Spectroscopy
-
Sample Preparation: Accurately weigh approximately 10-15 mg of the synthesized 4,4,5,5-Tetramethyl-2-(3-methylphenyl)-1,3,2-dioxaborolane and a known amount of an internal standard (e.g., 1,3,5-trimethoxybenzene) into a vial. Dissolve the mixture in 0.7 mL of a deuterated aprotic solvent such as acetonitrile-d3 or acetone-d6 to minimize hydrolysis.
-
Instrument Parameters:
-
Spectrometer: 400 MHz or higher
-
Pulse Program: Standard quantitative zg30 or similar
-
Relaxation Delay (d1): 30 seconds (to ensure full relaxation of all nuclei)
-
Number of Scans: 8-16
-
-
Data Processing: Apply appropriate phasing and baseline correction. Integrate the characteristic signal of the analyte (e.g., the aromatic protons) and the signal of the internal standard. The purity is calculated based on the relative integrals and the weights of the sample and standard.
2. Optimized Reversed-Phase HPLC
To mitigate on-column hydrolysis, unconventional approaches are necessary.[1]
-
Chromatographic Conditions:
-
Column: A column with low residual silanol activity, such as a Waters XTerra MS C18 or equivalent, is recommended to minimize interactions that can catalyze hydrolysis.[4]
-
Mobile Phase: A basic mobile phase (e.g., pH 12.4) with an ion-pairing reagent can be used to stabilize the boronic ester.[1] Alternatively, a mobile phase with no pH modifier can also show minimal on-column hydrolysis.[4] A typical gradient might be from 20% to 95% acetonitrile in water over 15 minutes.
-
Diluent: Use a non-aqueous and aprotic solvent like acetonitrile for sample preparation.[1][2]
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 254 nm
-
-
Sample Preparation: Dissolve a known concentration of the sample (e.g., 1 mg/mL) in the aprotic diluent immediately before injection.
3. Non-Aqueous Capillary Electrophoresis (NACE)
NACE provides an accurate quantitation of boronic esters without the limitations of traditional techniques.[3]
-
Instrumentation and Conditions:
-
Capillary: Fused silica capillary (e.g., 50 µm I.D., 50 cm total length).
-
Background Electrolyte (BGE): A solution of an electrolyte (e.g., 10 mM ammonium acetate) in a non-aqueous solvent system like acetonitrile/methanol.
-
Applied Voltage: 25 kV
-
Injection: Hydrodynamic injection for a defined time (e.g., 5 seconds).
-
Detection: UV at 220 nm.
-
-
Sample Preparation: Dissolve the sample in the BGE to a concentration of approximately 0.5 mg/mL.
Data Interpretation and Visualization
Expected ¹H NMR Chemical Shifts
The following table summarizes the expected chemical shifts for 4,4,5,5-Tetramethyl-2-(3-methylphenyl)-1,3,2-dioxaborolane and its primary impurity, 3-methylphenylboronic acid, in CDCl₃.
| Compound | Functional Group | Expected Chemical Shift (δ, ppm) | Multiplicity | Integration |
| Product | Aromatic C-H | 7.6 - 7.2 | Multiplet | 4H |
| Pinacol -C(CH ₃)₄ | ~1.35 | Singlet | 12H | |
| Aryl -CH ₃ | ~2.37 | Singlet | 3H | |
| Impurity (Boronic Acid) | Aromatic C-H | 8.1 - 7.3 | Multiplet | 4H |
| Aryl -CH ₃ | ~2.40 | Singlet | 3H | |
| B(OH ₂) | Broad Singlet | 1H | 2H |
Workflow for Purity Assessment
References
- 1. Strategies for the analysis of highly reactive pinacolboronate esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Development and validation of non-aqueous capillary electrophoresis methods to analyze boronic esters and acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Safety Operating Guide
Proper Disposal of 4,4,5,5-Tetramethyl-2-(m-tolyl)-1,3,2-dioxaborolane: A Comprehensive Guide
For researchers, scientists, and drug development professionals, the safe handling and disposal of chemical reagents are paramount for laboratory safety and environmental protection. This guide provides detailed, step-by-step procedures for the proper disposal of 4,4,5,5-Tetramethyl-2-(m-tolyl)-1,3,2-dioxaborolane, a common reagent in organic synthesis.[1] Adherence to these protocols is essential to minimize risks and ensure regulatory compliance.
Immediate Safety and Handling Precautions:
Prior to initiating any disposal procedures, it is crucial to work in a certified chemical fume hood and wear appropriate Personal Protective Equipment (PPE).[2] This compound is classified as a flammable solid and can cause skin, eye, and respiratory irritation.[3][4][5]
| PPE Category | Specification |
| Eye Protection | Chemical safety goggles or a face shield.[2] |
| Hand Protection | Nitrile or neoprene gloves; consider double gloving.[2] |
| Body Protection | A fully fastened lab coat with full arm coverage.[2] |
| Footwear | Closed-toe shoes.[2] |
Keep the compound and its waste away from heat, sparks, open flames, and incompatible substances such as acids and strong bases.[3][6]
Step-by-Step Disposal Procedure
Under no circumstances should this compound or its containers be disposed of in regular trash or poured down the drain.[2][7] It must be treated as hazardous waste.[2]
1. Waste Segregation and Collection:
-
Designated Waste Containers: Use separate, sealable, and clearly labeled containers for solid and liquid waste.[2]
-
Labeling: All waste containers must be explicitly labeled as "Hazardous Waste" and include the full chemical name: "this compound".[2] The label should also indicate that it is a boronic acid derivative and a flammable solid.[2][3]
2. Solid Waste Disposal:
-
Contaminated solid materials, including gloves, bench paper, and pipette tips, should be placed in the designated solid hazardous waste container.
3. Liquid Waste Disposal:
-
All solutions containing this compound and rinsates from decontamination procedures must be collected as liquid hazardous waste.[2]
4. Decontamination of Glassware and Equipment:
-
Initial Rinse: Rinse contaminated glassware and equipment with a suitable organic solvent (e.g., acetone or ethanol) to remove the bulk of the residue. Collect this rinse as liquid hazardous waste.
-
Secondary Decontamination: To neutralize any remaining boronic acid, a basic wash can be employed to convert it into a more water-soluble boronate salt.[8] This can be achieved by rinsing with a dilute aqueous solution of a base like sodium bicarbonate or sodium hydroxide. This rinsate should also be collected as liquid hazardous waste.[2]
-
Final Rinse: Perform a final rinse with water. This final rinse water must also be collected as hazardous waste.[2]
-
Drying: Allow the cleaned glassware to air dry completely in a well-ventilated area before reuse.
5. Disposal of Empty Containers:
-
Ensure containers are thoroughly empty.
-
The first rinse of the "empty" container with a solvent must be collected and disposed of as hazardous waste.[9]
-
After the initial rinse, follow the full decontamination procedure outlined in step 4.
-
Once decontaminated, deface or remove the original label before disposing of the container according to your institution's guidelines for non-hazardous laboratory glass or plastic.
6. Waste Storage and Pickup:
-
Keep all hazardous waste containers tightly sealed except when adding waste.[3][9]
-
Store the sealed and labeled waste containers in a designated and properly ventilated satellite accumulation area.[2][10]
-
Store flammable waste in a dedicated flammable safety cabinet.[3][9]
-
Ensure that incompatible wastes, such as acids and oxidizers, are segregated.[9][10]
-
Follow your institution's specific procedures for arranging hazardous waste pickup.[2][3]
Experimental Protocol: Decontamination of Non-Disposable Glassware
This protocol details the steps for the safe and effective decontamination of glassware that has been in contact with this compound.
Materials:
-
Contaminated glassware
-
Appropriate organic solvent (e.g., acetone, ethanol)
-
5% aqueous sodium bicarbonate (NaHCO₃) solution
-
Deionized water
-
Designated liquid hazardous waste containers
-
Appropriate PPE (safety goggles, lab coat, nitrile gloves)
Procedure:
-
Initial Solvent Rinse: In a chemical fume hood, rinse the glassware with a small amount of the organic solvent to dissolve and remove the majority of the boronic acid ester residue. Transfer the solvent rinse to the designated liquid hazardous waste container. Repeat this step twice.
-
Basic Solution Wash: Carefully rinse the glassware with the 5% sodium bicarbonate solution. This will convert the residual boronic acid into the more water-soluble sodium boronate salt. Collect this basic rinsate in the same liquid hazardous waste container.
-
Water Rinse: Rinse the glassware thoroughly with deionized water. Collect this aqueous rinse in the liquid hazardous waste container.
-
Final Cleaning: The glassware can now be washed with standard laboratory detergent and water.
-
Drying: Allow the glassware to air dry completely before storage or reuse.
Disposal Workflow
References
- 1. chemimpex.com [chemimpex.com]
- 2. benchchem.com [benchchem.com]
- 3. ehs.washington.edu [ehs.washington.edu]
- 4. assets.thermofisher.com [assets.thermofisher.com]
- 5. This compound | C13H19BO2 | CID 2760598 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. fishersci.com [fishersci.com]
- 7. vumc.org [vumc.org]
- 8. reddit.com [reddit.com]
- 9. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 10. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
Personal protective equipment for handling 4,4,5,5-Tetramethyl-2-(m-tolyl)-1,3,2-dioxaborolane
Essential Safety and Handling Guide for 4,4,5,5-Tetramethyl-2-(m-tolyl)-1,3,2-dioxaborolane
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling this compound. Adherence to these protocols is essential for ensuring laboratory safety and procedural accuracy.
Chemical Identifier:
-
Name: this compound
-
Synonyms: 3-Tolylboronic acid pinacol ester, 3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)toluene[1]
-
Molecular Formula: C13H19BO2[2]
Immediate Safety Precautions
Based on GHS classifications, this compound is considered hazardous.[2] Immediate attention to the following is critical:
-
Hazard Identification: Harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation.[2]
-
Engineering Controls: Always handle this chemical in a certified chemical fume hood to minimize inhalation exposure.[3] Ensure that a safety shower and eyewash station are readily accessible.[3]
-
Hygiene: Avoid all personal contact, including inhalation of dust or vapors.[3] Wash hands thoroughly after handling. Do not eat, drink, or smoke in the laboratory. Contaminated clothing should be removed immediately and laundered before reuse.[3]
Personal Protective Equipment (PPE)
The following PPE is mandatory for handling this compound.
| Protection Type | Specific Recommendations | Rationale |
| Eye and Face | Chemical safety goggles are mandatory. A full-face shield is recommended if there is a risk of splashing.[3][4] | To protect eyes from serious irritation.[3] |
| Hand Protection | Chemically resistant gloves (e.g., nitrile) are required.[3] | To prevent skin contact and potential irritation.[3] |
| Body Protection | A laboratory coat is required. For larger quantities or tasks with a higher risk of exposure, a chemical-resistant apron should be worn over the lab coat.[3] | To protect skin from accidental splashes or spills.[3] |
| Respiratory | For handling small quantities in a well-ventilated fume hood, respiratory protection may not be necessary. If dust or aerosols are generated, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used.[3] | To prevent respiratory tract irritation.[3] |
Operational Plan: Handling and Storage
Many boronic esters are air- and moisture-sensitive.[5] Therefore, handling requires techniques to maintain an inert atmosphere.
Preparation:
-
Glassware: All glassware must be thoroughly cleaned and dried in an oven (e.g., 125°C overnight) to remove adsorbed moisture.[6][7][8]
-
Inert Atmosphere: Assemble hot glassware and flush with a dry, inert gas such as nitrogen or argon as it cools.[6][7][8] Use a bubbler to maintain a slight positive pressure of the inert gas.[7]
-
Syringes and Needles: Syringes and needles should also be oven-dried and flushed with inert gas before use.[6][7]
Dispensing from Sure/Seal™ Packaging:
-
Use a syringe with an 18- to 21-gauge needle.[5]
-
Pressurize the bottle by injecting a dry, inert gas.[5]
-
Withdraw the desired amount of the liquid.[5]
-
Alternatively, use a double-tipped needle for simultaneous liquid withdrawal and inert gas addition.[5]
Storage:
-
Store in a tightly sealed container in a cool, dry, and well-ventilated area.
-
Keep away from incompatible materials such as oxidizing agents and water.
Disposal Plan
All waste materials contaminated with this compound must be treated as hazardous waste.[3]
| Waste Type | Disposal Procedure |
| Contaminated PPE | Dispose of in a designated hazardous waste container. |
| Empty Containers | The crown cap and liner of an empty Sure/Seal™ bottle should be carefully removed and the open bottle left in a fume hood to allow any residue to slowly hydrolyze and oxidize. After at least 24 hours, the inorganic residue can be rinsed out with water.[6] |
| Chemical Waste | Collect in a labeled, sealed container for hazardous waste disposal according to institutional and local regulations. |
Spill Management Protocol
-
Containment: For small spills, use an inert absorbent material like sand or vermiculite to contain the spill. Avoid creating dust.[3]
-
Clean-up: Carefully sweep or scoop the absorbed material into a labeled, sealed container for hazardous waste disposal.[3]
-
Decontamination: Clean the spill area with a suitable solvent, followed by washing with soap and water.[3]
-
Reporting: Report the spill to the appropriate safety personnel.[3]
Visual Workflow for Safe Handling
Caption: Safe handling workflow for air- and moisture-sensitive boronic esters.
References
- 1. nbinno.com [nbinno.com]
- 2. This compound | C13H19BO2 | CID 2760598 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. quora.com [quora.com]
- 5. Air-Sensitive Chemistry: Practical and Safety Considerations [fishersci.com]
- 6. web.mit.edu [web.mit.edu]
- 7. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 8. as.uky.edu [as.uky.edu]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.











